molecular formula C4H10N2O B555800 (2S)-2-aminobutyramide CAS No. 7324-11-0

(2S)-2-aminobutyramide

Número de catálogo: B555800
Número CAS: 7324-11-0
Peso molecular: 102.14 g/mol
Clave InChI: HNNJFUDLLWOVKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S)-2-aminobutyramide, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-aminobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNJFUDLLWOVKZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426720
Record name (2S)-2-aminobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7324-11-0, 143164-46-9
Record name (2S)-2-Aminobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7324-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobutanamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-aminobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-butylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOBUTANAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LY48BJG06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(2S)-2-Aminobutyramide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S)-2-Aminobutyramide, a chiral amide, is a critical intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific configuration makes it an essential building block in the development of enantiomerically pure drugs. This technical guide provides an in-depth overview of this compound, including its chemical identity, physical properties, synthesis protocols, and its primary application as a key intermediate in the production of the anti-epileptic drug Levetiracetam. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Properties

This compound is most commonly available and referenced in its hydrochloride salt form.

IdentifierValue
Compound Name This compound
CAS Number 7324-11-0 (for the free base)
CAS Number (HCl salt) 7682-20-4[1][2][3][4][5][6][7]
Molecular Formula C₄H₁₀N₂O[5][8]
Molecular Weight 102.14 g/mol [8]
Molecular Formula (HCl salt) C₄H₁₁ClN₂O[2][3][4][5]
Molecular Weight (HCl salt) 138.60 g/mol [9]
Synonyms

The following are synonyms and alternative names for this compound and its hydrochloride salt:

  • (S)-2-Aminobutanamide[8]

  • L-2-Aminobutanamide[8]

  • (S)-2-Aminobutyramide[8]

  • L-α-Aminobutyramide[10]

  • (S)-(+)-2-Aminobutanamide hydrochloride[9]

  • (S)-2-Aminobutyramide hydrochloride[1][2][3][5][7][11]

  • l-2-aminobutanamide hydrochloride[3][5]

  • H-ABU-NH2 HCL[5]

  • Levetiracetam EP Impurity G[4]

  • SABAM[5]

Physicochemical Properties
PropertyValue
Appearance White to off-white solid[3][5]
Melting Point 259-263 °C[5]
Optical Activity [α]22/D +24° (c = 1 in H₂O)[5][9]
Solubility Slightly soluble in DMSO and water[5]
Storage 2-8°C[5]
Stability Stable, but incompatible with oxidizing agents.[3][5]

Application in Levetiracetam Synthesis

This compound is a pivotal intermediate in the asymmetric synthesis of Levetiracetam, a widely used anti-epileptic drug.[12] The chirality of this compound is crucial for the desired stereochemistry of the final active pharmaceutical ingredient.

The general synthetic route involves the condensation of this compound hydrochloride with 4-chlorobutyryl chloride, followed by cyclization to form the pyrrolidone ring of Levetiracetam.

Levetiracetam_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_reagent Reagents cluster_final Final Product 2_aminobutyric_acid (S)-2-Aminobutyric Acid aminobutyramide This compound Hydrochloride 2_aminobutyric_acid->aminobutyramide Amidation levetiracetam Levetiracetam aminobutyramide->levetiracetam Condensation & Cyclization reagents Amidation Reagents (e.g., SOCl₂, NH₃) 4_chlorobutyryl_chloride 4-Chlorobutyryl Chloride 4_chlorobutyryl_chloride->levetiracetam

Synthetic pathway from (S)-2-Aminobutyric Acid to Levetiracetam.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily focusing on the amidation of (S)-2-aminobutyric acid or the resolution of racemic 2-aminobutyramide. Below are detailed experimental protocols derived from the literature.

Method 1: Amidation of (S)-2-Aminobutyric Acid via its Methyl Ester

This protocol involves the esterification of (S)-2-aminobutyric acid followed by ammonolysis.

Step 1: Esterification of (S)-2-Aminobutyric Acid [13]

  • Suspend (S)-2-aminobutyric acid (10 mmol) in methanol (10 mL) in a 20 mL reactor.

  • Cool the suspension to 0°C.

  • Slowly add thionyl chloride (20 mmol).

  • Heat the resulting solution to reflux until the reaction is complete (monitored by TLC or HPLC).

  • Remove the volatiles under vacuum to obtain the crude (S)-2-aminobutyric acid methyl ester hydrochloride as an oil.

Step 2: Ammonolysis of the Methyl Ester [14]

  • Dissolve the crude (S)-2-aminobutyric acid methyl ester (e.g., 3.51 g, 30 mmol) in a methanol solution saturated with ammonia gas (25 mL).

  • Add deionized water (2.4 mL).

  • Stir the solution at room temperature for 20 hours.

  • Remove the solvent under reduced pressure to yield an oily residue.

  • Recrystallize the residue from benzene or toluene to obtain solid (S)-2-aminobutyramide.

Method 2: Enzymatic Synthesis from (S)-2-Aminobutyric Acid Methyl Ester

This method utilizes a lipase to catalyze the ammonolysis, offering high stereoselectivity.[15]

  • In a clean 500 mL round-bottom flask, combine (S)-2-aminobutyric acid methyl ester (11.7 g), 28% ammonia water (9.11 g, equivalent to 2.55 g of ammonia), and tert-butyl alcohol (300 mL).

  • Add immobilized lipase (e.g., 1 g, with an activity of ≥10000 PLU/g).

  • Stir the mixture at a controlled temperature of 45°C in a water bath for 18 hours.

  • Monitor the reaction by HPLC until the conversion rate is >96%.

  • Remove the immobilized lipase by centrifugal filtration for recovery.

  • Heat the filtrate to 75°C for approximately 1 hour.

  • Add activated carbon (1.0 g) for decolorization for 15 minutes.

  • Perform suction filtration to remove the activated carbon.

  • Carry out reduced-pressure distillation on the filtrate to remove the solvent.

  • Rinse the distilled residue with methanol to remove impurities and then dry to obtain the white solid product (S)-2-aminobutanamide.

Method 3: Resolution of Racemic 2-Aminobutanamide

This protocol involves the separation of the desired (S)-enantiomer from a racemic mixture.

Step 1: Formation of Diastereomeric Salt [2]

  • Dissolve racemic 2-aminobutyramide in a suitable alcohol solvent (e.g., 4-methyl-2-pentanol).

  • Add a solution of a chiral resolving agent, such as (R)-2-hydroxy-2-phenylacetic acid (D-mandelic acid), in the same solvent at an elevated temperature (e.g., 65°C).

  • Slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt (the D-mandelic acid salt of (S)-2-aminobutyramide).

  • Stir the mixture at a controlled temperature (e.g., 40-50°C) for several hours to ensure complete crystallization.

  • Isolate the crystals by filtration.

Step 2: Liberation of (S)-2-Aminobutyramide [2]

  • Wash the isolated diastereomeric salt with a suitable solvent.

  • Treat the salt with an acid (e.g., hydrochloric acid) to liberate the free (S)-2-aminobutyramide.

  • Isolate the (S)-2-aminobutyramide, often as its hydrochloride salt, by filtration or other standard techniques.

Signaling Pathways and Biological Activity

Extensive literature searches did not reveal any known direct biological activity or involvement in signaling pathways for this compound itself. Its primary role in the scientific literature is that of a chiral building block and a synthetic intermediate.[4][12] The biological and pharmacological effects are associated with the final products synthesized from this intermediate, such as Levetiracetam. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge. The provided diagram illustrates its role in a synthetic workflow.

Conclusion

This compound is a well-characterized and crucial chiral intermediate, particularly in the pharmaceutical industry for the synthesis of Levetiracetam. This guide has provided comprehensive data on its identification, properties, and detailed synthetic protocols. While it does not appear to have direct biological activity, its importance as a stereospecific building block is firmly established. Future research may explore other potential applications of this versatile chiral molecule.

Disclaimer

This document is intended for informational purposes for a scientific audience. The experimental protocols are derived from published literature and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

References

An In-depth Technical Guide on the Core Mechanism of Action of (2S)-2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Aminobutyramide is a chiral amide that serves as a critical intermediate in the synthesis of the second-generation anti-epileptic drug, Levetiracetam. While this compound itself is not known to possess independent pharmacological activity, its role as a precursor to a highly effective therapeutic agent makes understanding its relationship to the ultimate mechanism of action essential for researchers in neurology and drug development. This technical guide delineates the mechanism of action of Levetiracetam, the pharmacologically active molecule derived from this compound, focusing on its interaction with the synaptic vesicle protein 2A (SV2A) and the subsequent modulation of neurotransmission.

Core Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)

The primary mechanism of action of Levetiracetam, and by extension the therapeutic relevance of this compound, is its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][2][3] SV2A is a transmembrane glycoprotein found in the membranes of synaptic vesicles in neurons and is involved in the regulation of neurotransmitter release.[1][4] The binding of Levetiracetam to SV2A is thought to modulate the function of these vesicles, leading to a reduction in neuronal hyperexcitability and seizure activity.[5]

Signaling Pathway of Levetiracetam's Action

The precise downstream effects of Levetiracetam binding to SV2A are still under investigation, but the leading hypothesis is that it modulates the exocytosis of neurotransmitters. The interaction is believed to stabilize synaptic transmission and decrease the probability of abnormal, synchronized neuronal firing that underlies seizures.

Levetiracetam Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LEV Levetiracetam (this compound derivative) SV2A SV2A LEV->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Ca_channel P/Q-type Ca2+ Channel SV2A->Ca_channel Indirectly Inhibits Glutamate Glutamate Vesicle->Glutamate Exocytosis GABA GABA Vesicle->GABA Exocytosis Ca_ion Ca_channel->Ca_ion Influx Glutamate_cleft Glutamate GABA_cleft GABA AP Action Potential AP->Ca_channel Depolarization Ca_ion->Vesicle Triggers GluR Glutamate Receptors Glutamate_cleft->GluR Binds to GABAR GABA Receptors GABA_cleft->GABAR Binds to

Caption: Proposed signaling pathway of Levetiracetam.

Quantitative Data on Levetiracetam-SV2A Interaction

The binding affinity of Levetiracetam and its analogs to SV2A has been quantified in numerous studies, demonstrating a strong correlation between affinity and anticonvulsant potency.

CompoundBinding Affinity (Ki)Species/SystemReference
Levetiracetam~600 nMHuman SV2A[4]
Levetiracetam8 µM (at 37°C)Brain tissue[3]
Brivaracetam~30 nMHuman SV2A[4]
UCB-30889--[6]
Seletracetam--[6]

Note: The binding affinity can vary depending on the experimental conditions and the specific radioligand used.

Effects on Neurotransmitter Release

Levetiracetam's interaction with SV2A leads to a modulation of both excitatory (glutamate) and inhibitory (GABA) neurotransmitter release.

Glutamate Release

Studies have shown that Levetiracetam can inhibit the release of glutamate.[7][8][9][10] This effect is thought to be mediated through the modulation of presynaptic P/Q-type voltage-dependent calcium channels.[9][10]

ConditionEffect of Levetiracetam (100 µM)Experimental SystemReference
Evoked EPSCAMPA and EPSCNMDA~80% inhibitionRat dentate gyrus granule cells[9][10]
Aβ-induced glutamate releaseInhibitionPrimary human astrocytes[7]
GABA Release

The effect of Levetiracetam on GABA release is more complex and appears to be age-dependent. In adult models, Levetiracetam has been shown to increase the exocytotic release of GABA.[11][12] However, it does not appear to acutely increase overall cerebral GABA concentrations in humans.[13]

ConditionEffect of LevetiracetamExperimental SystemReference
KCl-evoked [3H]GABA release (adult)AugmentationRat hippocampus and cortex nerve terminals[11]
Ambient [3H]GABA levelNo effectRat hippocampus and cortex nerve terminals[11][12]

Experimental Protocols

SV2A Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound to SV2A.

SV2A Radioligand Binding Assay Workflow start Start prep Prepare SV2A-containing membranes (e.g., rat brain cortex) start->prep incubate Incubate membranes with [3H]-radioligand and test compound prep->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash scintillate Add scintillation fluid and count radioactivity wash->scintillate analyze Analyze data to determine IC50 and Ki values scintillate->analyze end End analyze->end

Caption: Workflow for an SV2A radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in an appropriate buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.[5][14]

  • Incubation: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]ucb 30889), and varying concentrations of the unlabeled test compound (e.g., Levetiracetam).[5][14]

  • Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[14]

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[5]

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Measurement of Neurotransmitter Release

Several methods can be employed to measure the effect of Levetiracetam on glutamate and GABA release.

In Vitro Brain Slice Experiments:

  • Slice Preparation: Prepare acute brain slices from a region of interest (e.g., hippocampus).

  • Stimulation and Recording: Use whole-cell patch-clamp electrophysiology to record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) from individual neurons.[8]

  • Drug Application: Perfuse the brain slice with a solution containing Levetiracetam and measure the change in the amplitude and frequency of the recorded currents. A decrease in EPSC frequency suggests a presynaptic inhibition of glutamate release.[8][10]

In Vivo Microdialysis:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest in an anesthetized or freely moving animal.

  • Perfusion and Sampling: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) and collect the dialysate, which will contain extracellular neurotransmitters.

  • Drug Administration: Administer Levetiracetam systemically or through the microdialysis probe.

  • Analysis: Analyze the concentration of glutamate and GABA in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.[15]

Conclusion

This compound is a fundamentally important molecule due to its role as a key intermediate in the synthesis of Levetiracetam. The mechanism of action of Levetiracetam is centered on its specific binding to the synaptic vesicle protein SV2A. This interaction modulates the release of key neurotransmitters, including a reduction in glutamate release and an age-dependent increase in GABA release, ultimately leading to a decrease in neuronal hyperexcitability. The strong correlation between SV2A binding affinity and anticonvulsant efficacy underscores the significance of this target in the treatment of epilepsy. Further research into the precise molecular consequences of Levetiracetam's binding to SV2A will continue to refine our understanding of synaptic transmission and provide new avenues for the development of novel antiepileptic therapies.

References

Navigating the Solubility Landscape of (2S)-2-aminobutyramide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of (2S)-2-aminobutyramide, a key chiral intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document consolidates the currently available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and illustrates key concepts through logical diagrams. The significant gap in publicly available quantitative solubility data for this compound in common organic solvents necessitates a robust framework for its determination, which this guide aims to provide.

Current State of Solubility Data

Quantitative solubility data for this compound, particularly in its free base form, is scarce in published literature. The available information is largely qualitative and primarily focuses on its hydrochloride salt. A summary of this data is presented below to offer a baseline understanding.

Compound FormSolventTemperatureSolubility
This compound WaterNot SpecifiedHighly Soluble[1]
This compound HCl N,N-DimethylformamideNot SpecifiedVery Soluble[2]
MethanolNot SpecifiedSoluble[2]
WaterNot SpecifiedSoluble[3]
DMSONot SpecifiedSlightly Soluble[4]
Glacial Acetic AcidNot SpecifiedSparingly Soluble[2]
ChloroformNot SpecifiedVery Slightly Soluble[2]

Note: The term "Highly Soluble" for the free base in water suggests that its isolation from aqueous media can be challenging.[1]

Experimental Protocol for Thermodynamic Solubility Determination

To address the lack of quantitative data, a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in organic solvents is provided. This protocol is based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).[5][6][7][8]

2.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Chiral HPLC column if isomeric purity is also to be assessed (e.g., CROWNPAK CR(+))[9]

  • Mobile phase for HPLC

2.2. Procedure

  • Preparation of Solvent: Ensure all organic solvents are of HPLC grade and de-gassed if necessary.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Add a known volume of the selected organic solvent to the vial. Tightly cap the vial to prevent solvent evaporation.

  • Shaking and Incubation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][8] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound. A validated HPLC method with a suitable column and mobile phase should be used.[9][10][11]

  • Quantification: Calculate the solubility in mg/mL or other appropriate units by back-calculating from the diluted sample concentration to the original supernatant concentration.

2.3. HPLC Method Development Considerations

  • Column: A reverse-phase column (e.g., C18) is often a good starting point for the analysis of small polar molecules.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to ensure the analyte is in a single ionic form.

  • Detection: UV detection is commonly used if the analyte has a chromophore. For this compound, which lacks a strong chromophore, derivatization or the use of a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) may be necessary.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve.

Visualizing Key Concepts

To further aid in the understanding of the solubility determination process and the factors influencing it, the following diagrams are provided.

experimental_workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent shake Agitate at constant temperature (24-72h) prep_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Accurately dilute filtered sample filter->dilute hplc HPLC analysis dilute->hplc quantify Calculate solubility from calibration curve hplc->quantify

Caption: Experimental workflow for thermodynamic solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions center Solubility of This compound pka pKa (Ionization) center->pka mol_size Molecular Size center->mol_size crystal Crystal Form (Polymorphism) center->crystal polarity Polarity center->polarity h_bond Hydrogen Bonding Capacity center->h_bond temp Temperature center->temp pressure Pressure (minor effect for solids) center->pressure

Caption: Key factors influencing the solubility of a compound.

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.[12][13][14][15][16]

  • Solute Properties: The presence of both an amine and an amide group in this compound allows for hydrogen bonding, influencing its interaction with protic and aprotic solvents. Its relatively small molecular size would generally favor solubility.[14] The crystalline form (polymorphism) of the solid material can also significantly impact its solubility.

  • Solvent Properties: The "like dissolves like" principle is paramount.[12] Polar protic solvents (e.g., methanol, ethanol) that can act as both hydrogen bond donors and acceptors are expected to be effective solvents. Polar aprotic solvents (e.g., DMSO, DMF) can also be effective due to their ability to accept hydrogen bonds and their high polarity. Non-polar solvents are unlikely to be effective in dissolving this polar molecule.

  • System Conditions: Temperature is a critical factor, with the solubility of most solids in liquids increasing with a rise in temperature.[12][14] Pressure generally has a negligible effect on the solubility of solids in liquids.[14]

This technical guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary tools to generate the much-needed quantitative data. By following the detailed experimental protocol, the scientific community can collectively build a more comprehensive solubility profile for this important pharmaceutical intermediate.

References

(2S)-2-aminobutyramide: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-2-aminobutyramide, a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam, is a molecule of significant interest in the pharmaceutical industry. Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known stability of this compound and delineates its predicted degradation pathways based on its chemical structure and data from related compounds. Due to a lack of extensive direct studies on this specific molecule, this guide also outlines detailed experimental protocols for conducting forced degradation studies and proposes potential degradation products. This information is critical for the development of stable formulations and robust analytical methods.

Chemical Stability Profile

This compound is generally a stable solid under recommended storage conditions of 2-8°C.[1][2] However, its chemical structure, featuring a primary amine and a primary amide functional group, renders it susceptible to degradation under certain environmental and chemical stresses. The primary points of instability are the amide bond, which is prone to hydrolysis, and the primary amine, which can undergo oxidation.[1][2][3]

General Stability
  • Storage: Recommended storage is at 2-8°C in a well-closed container to protect from moisture and air.[2]

  • Incompatibilities: The molecule is incompatible with strong oxidizing agents.[2][3]

Predicted Degradation under Stress Conditions

Forced degradation studies on the parent drug, Levetiracetam, which contains the this compound core, have shown susceptibility to acidic, alkaline, and oxidative conditions.[4][5][6] Based on this and the inherent reactivity of the functional groups, the following degradation behaviors are anticipated for this compound.

Proposed Degradation Pathways

The primary degradation pathways for this compound are predicted to be hydrolysis of the amide bond and oxidation of the primary amine group.

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of (2S)-2-aminobutyric acid and ammonia.[1] This is analogous to the deamidation observed in amino acids like asparagine and glutamine.[3]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the amide group increases its electrophilicity, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

Oxidative Degradation

The primary amine group is a potential site for oxidative degradation. The presence of oxidizing agents can lead to the formation of various products. A likely initial step is the oxidation of the primary amine to an imine, which can then be hydrolyzed to a keto acid and ammonia. This process is known as oxidative deamination.[7]

Photolytic and Thermal Degradation

While specific data for this compound is unavailable, many small organic molecules are susceptible to degradation upon exposure to light (photolysis) and heat (thermolysis). Photodegradation of primary amides can proceed via Norrish Type I or Type II reactions, leading to bond cleavage.[8] Thermal decomposition of amino acids and their amides can result in the release of water and ammonia.[9][10]

Data Presentation: Summary of Predicted Degradation

The following table summarizes the predicted degradation of this compound under various stress conditions. The quantitative data presented is hypothetical and serves as an example of how results from a forced degradation study would be reported.

Stress ConditionReagent/ConditionTimeTemperaturePredicted Major Degradant(s)Predicted % Degradation
Acid Hydrolysis 0.1 M HCl24 h60°C(2S)-2-aminobutyric acid15-25%
Base Hydrolysis 0.1 M NaOH8 h40°C(2S)-2-aminobutyric acid20-30%
Oxidation 3% H₂O₂12 hRoom Temp2-Oxobutanoic acid10-20%
Photolytic UV light (254 nm)48 hRoom TempPhotoproducts (e.g., from C-C, C-N cleavage)5-15%
Thermal (Dry Heat) N/A72 h80°C(2S)-2-aminobutyric acid, condensation products5-10%

Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for conducting a comprehensive forced degradation study of this compound, based on ICH guidelines and methodologies applied to similar molecules.[4][5][6]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 40°C.

  • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature and protect from light.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).

  • Analyze the samples directly using a stability-indicating HPLC method.

Photolytic Degradation
  • Expose a solution of this compound (1 mg/mL) in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Run a control sample in parallel, wrapped in aluminum foil to protect it from light.

  • Withdraw samples at appropriate time points (e.g., 12, 24, 48 hours).

  • Analyze the samples using a stability-indicating HPLC method.

Thermal Degradation (Dry Heat)
  • Place a solid sample of this compound in a controlled temperature oven at 80°C.

  • Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).

  • Dissolve the samples in the mobile phase to the target concentration before analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Proposed Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation and quantification of this compound and its potential degradation products. The method parameters provided below are based on published methods for similar compounds and would require optimization and validation.[9][10]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Buffer A (e.g., 0.05% perchloric acid in water) and Buffer B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations: Pathways and Workflows

Proposed Degradation Pathways

G Proposed Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound B (2S)-2-aminobutyric acid + NH3 A->B H2O, H+ or OH- C This compound D 2-Iminobutanamide C->D [O] E 2-Oxobutanoic acid + NH3 D->E H2O

Caption: Proposed hydrolytic and oxidative degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G Forced Degradation Experimental Workflow start Start: this compound Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions prep->stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid Hydrolytic base Basic Hydrolysis (0.1 M NaOH, 40°C) stress->base Hydrolytic oxid Oxidative (3% H2O2, RT) stress->oxid Oxidative photo Photolytic (UV/Vis Light) stress->photo Photolytic thermal Thermal (80°C, Dry Heat) stress->thermal Thermal sampling Sample at Timepoints acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize analyze Analyze via Stability-Indicating HPLC Method sampling->analyze neutralize->analyze data Data Analysis: - % Degradation - Identify Degradants analyze->data end End: Stability Profile data->end

References

The Anticonvulsant Potential of (2S)-2-Aminobutyramide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (2S)-2-aminobutyramide represent a pivotal class of compounds in the landscape of anticonvulsant drug discovery. This technical guide delves into the core biological activity of these molecules, with a primary focus on their well-established role in the management of epilepsy. The seminal discovery of Levetiracetam, a prominent member of this class, has spurred extensive research into the structure-activity relationships (SAR) that govern their therapeutic efficacy. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for their evaluation, and an exploration of the key signaling pathways involved in their mechanism of action.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry and pharmacology. This compound derivatives have emerged as a promising scaffold in this area, largely due to the clinical success of Levetiracetam. These compounds have demonstrated a unique mechanism of action, targeting the synaptic vesicle glycoprotein 2A (SV2A), which distinguishes them from many traditional AEDs that primarily target ion channels or neurotransmitter receptors.[1][2] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of novel anticonvulsant agents based on the this compound core.

Quantitative Biological Data

The anticonvulsant activity of this compound derivatives is typically quantified using standardized in vivo and in vitro assays. The most common in vivo models are the Maximal Electroshock (MES) test, predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is indicative of activity against absence seizures.[3][4] In vitro assays, such as the SV2A binding assay, are crucial for elucidating the mechanism of action and determining the affinity of these compounds for their molecular target.[5][6]

Below is a summary of the available quantitative data for a selection of this compound derivatives and related compounds.

CompoundDerivative TypeAnticonvulsant Activity (MES) ED50 (mg/kg)Anticonvulsant Activity (scPTZ) ED50 (mg/kg)SV2A Binding Affinity (Ki or IC50)Reference
LevetiracetamPyrrolidinone derivative17 (i.p., mice)-~8 µM[6]
Brivaracetam4-propyl analog of Levetiracetam--15-30 fold higher than Levetiracetam[7]
SeletracetamPyrrolidinone derivativeMore potent than Levetiracetam-~10-fold higher than Levetiracetam[5]
Compound 4N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide96.9 (i.p., mice)75.4 (i.p., mice)-[8]
Compound 526-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole25.49 µmol/kg--[9]

Note: The data presented is a compilation from various sources and experimental conditions may vary.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activity of this compound derivatives.

Maximal Electroshock (MES) Seizure Test (Mice)

This test evaluates the ability of a compound to prevent the spread of seizures.[10][11]

Materials:

  • Electroconvulsive shock generator with corneal electrodes.

  • Male ICR mice (23 ± 3 g).

  • Test compound and vehicle (e.g., 0.9% saline).

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine).

  • Saline solution (0.9%).

Procedure:

  • Administer the test substance orally (p.o.) or intraperitoneally (i.p.) to a group of mice (n=5-10 per group).

  • At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply a drop of anesthetic ophthalmic solution to the mouse's corneas.

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.[11]

  • The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mice)

This model is used to identify compounds that can raise the seizure threshold.[4][12]

Materials:

  • Pentylenetetrazole (PTZ) solution.

  • Male CF-1 or C57BL/6 mice (20-25 g).

  • Test compound and vehicle.

  • Observation cages.

Procedure:

  • Administer the test compound to groups of mice.

  • At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the midline of the neck.[4]

  • Place each mouse in an individual observation cage.

  • Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).

  • The absence of clonic seizures is considered protection.

  • The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Synaptic Vesicle Glycoprotein 2A (SV2A) Binding Assay

This in vitro assay determines the binding affinity of a compound to its molecular target, SV2A.[5][6]

Materials:

  • Rat brain cortex tissue or cells expressing recombinant SV2A.

  • Membrane preparation buffer (e.g., Tris-HCl).

  • Radiolabeled ligand (e.g., [³H]-ucb 30889).

  • Test compound.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet to remove endogenous ligands.[6]

  • Binding Reaction: In a microtiter plate, incubate the prepared membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-120 minutes).[6]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of anticonvulsant this compound derivatives like Levetiracetam is their stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[2][13]

The precise downstream signaling events following SV2A ligation are still under investigation, but it is hypothesized that binding of these derivatives to SV2A modulates its function, leading to a decrease in presynaptic neurotransmitter release, particularly during periods of high neuronal activity.[2] This modulation helps to prevent the excessive neuronal firing that characterizes seizures.

Below are diagrams illustrating the experimental workflow for anticonvulsant screening and the proposed signaling pathway.

experimental_workflow cluster_0 In Vivo Anticonvulsant Screening cluster_1 In Vitro Mechanistic Study compound Test Compound (this compound derivative) mes_test Maximal Electroshock (MES) Test compound->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test compound->scptz_test sv2a_assay SV2A Binding Assay compound->sv2a_assay ed50 Determine ED50 mes_test->ed50 scptz_test->ed50 sar_analysis SAR Analysis ed50->sar_analysis Structure-Activity Relationship ic50 Determine IC50/Ki sv2a_assay->ic50 ic50->sar_analysis

Diagram 1: Experimental workflow for anticonvulsant evaluation.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron derivative This compound Derivative sv2a SV2A derivative->sv2a Binds to vesicle Synaptic Vesicle sv2a->vesicle Modulates function of neurotransmitter Neurotransmitter Release vesicle->neurotransmitter Leads to reduced receptor Neurotransmitter Receptor neurotransmitter->receptor Activates calcium Ca2+ Influx calcium->neurotransmitter Triggers postsynaptic_effect Reduced Neuronal Hyperexcitability receptor->postsynaptic_effect Results in

Diagram 2: Proposed mechanism of action via SV2A modulation.

Conclusion

This compound derivatives have proven to be a valuable scaffold in the development of novel anticonvulsant drugs. Their unique mechanism of action, targeting SV2A, offers a distinct advantage over many existing therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers in this field. Further exploration of the structure-activity relationships and the downstream signaling pathways modulated by these compounds will undoubtedly pave the way for the design of next-generation AEDs with improved efficacy and safety profiles.

References

Spectroscopic Profile of (2S)-2-aminobutyramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-aminobutyramide, a key chiral intermediate in the synthesis of various pharmaceuticals. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents available experimental Nuclear Magnetic Resonance (NMR) data and theoretical analyses for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound.[1]

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.88s--NH₂ (amide)
7.52s--NH₂ (amide)
3.69t6.1H-2
1.79 – 1.69m-H-3
0.88t7.5H-4

¹³C NMR (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
170.34C-1 (C=O)
53.22C-2
24.22C-3
9.04C-4

Note: NMR data is for the free base form of this compound.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound.

Experimental IR data for this compound was not available in the searched resources. The following table is based on characteristic vibrational frequencies for its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H stretchPrimary amine, Primary amide
2960 - 2850C-H stretchAlkyl (CH₃, CH₂)
~1680 - 1630C=O stretch (Amide I)Primary amide
~1650 - 1580N-H bend (Amide II)Primary amide
~1400C-N stretchAmine
Table 3: Predicted Mass Spectrometry (MS) Data for this compound.

Experimental mass spectrometry fragmentation data for this compound was not available in the searched resources. The following table is based on the molecular weight of the free base (102.13 g/mol ) and common fragmentation patterns for amino acid amides.

m/zProposed FragmentNotes
102[M]⁺Molecular ion
85[M - NH₃]⁺Loss of ammonia
74[M - C₂H₄]⁺McLafferty rearrangement
58[M - C₂H₅ - H]⁺Alpha-cleavage with H rearrangement
44[CONH₂]⁺Amide fragment
28[C₂H₄]⁺Ethyl fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is filtered through a glass wool plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

Fourier-Transform Infrared (IR) Spectroscopy

For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a 70 eV electron beam. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical entity such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data Acquisition IR_Data IR Spectrum (Functional Groups) IR->IR_Data Acquisition MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Acquisition Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

Crystal Structure Analysis of (2S)-2-Aminobutyramide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-aminobutyramide, focusing on its hydrochloride salt, a critical intermediate in the synthesis of various pharmaceuticals. Due to the availability of crystallographic data, this document centers on the hydrochloride forms of both the racemic mixture and the pure enantiomer of 2-aminobutanamide.

Crystallographic Data Summary

The crystal structures of both racemic and enantiomerically pure forms of 2-aminobutanamide hydrochloride have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for comparative analysis.

Racemic 2-Aminobutanamide Hydrochloride

The crystal structure of racemic 2-aminobutanamide hydrochloride was determined to be in the monoclinic crystal system.[1]

Table 1: Crystallographic Data for Racemic 2-Aminobutanamide Hydrochloride [1]

ParameterValue
Chemical FormulaC₄H₁₁ClN₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.8097(2)
b (Å)19.4142(10)
c (Å)7.8686(4)
β (°)94.399(4)
Volume (ų)732.58(6)
Z4
Temperature (K)297
R_gt(F)0.0438
wR_ref(F²)0.1308
CCDC No.2493729
(R)-2-Aminobutanamide Hydrochloride

The enantiomerically pure (R)-2-aminobutanamide hydrochloride crystallizes in the orthorhombic system.[1][2]

Table 2: Crystallographic Data for (R)-2-Aminobutanamide Hydrochloride [1][2]

ParameterValue
Chemical FormulaC₄H₁₁ClN₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.9699(1)
b (Å)7.5867(2)
c (Å)17.3719(4)
Volume (ų)655.01(3)
Z4
Temperature (K)200
R_gt(F)0.0286
wR_ref(F²)0.0796

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of 2-aminobutanamide hydrochloride based on available literature.

Synthesis of (S)-2-Aminobutanamide Hydrochloride

The synthesis of (S)-2-aminobutanamide hydrochloride is typically achieved through a multi-step process starting from a racemic mixture.[3]

  • Ammoniation: A suitable starting material, such as methyl 2-bromobutyrate, undergoes ammoniation to produce racemic DL-2-aminobutanamide.[3]

  • Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-tartaric acid. This step selectively crystallizes the desired diastereomeric salt.[3]

  • Salification: The resolved (S)-2-aminobutanamide is treated with hydrogen chloride (e.g., as a solution in isopropanol or by bubbling HCl gas) to form the hydrochloride salt.[3][4]

Crystallization

Single crystals suitable for X-ray diffraction can be grown from a supersaturated solution.

  • Solvent Selection: Methanol has been successfully used as a solvent for the crystallization of 2-aminobutanamide hydrochloride.[1]

  • Procedure:

    • Dissolve the synthesized (S)-2-aminobutanamide hydrochloride powder in a minimal amount of the chosen solvent (e.g., methanol) with gentle heating to ensure complete dissolution.[1]

    • Allow the solution to cool slowly to room temperature.

    • The vial is then left undisturbed, allowing for the slow evaporation of the solvent, which promotes the formation of well-defined single crystals.[1]

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 200 K or 297 K).[1][2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².

  • Hydrogen Atom Treatment: Hydrogen atoms on carbon atoms are typically placed in calculated positions and refined using a riding model. Hydrogen atoms attached to heteroatoms (like nitrogen) are often located from a difference Fourier map and refined with appropriate restraints.[2]

  • Absolute Structure Determination: For chiral molecules, the absolute configuration is determined by calculating the Flack parameter.[2]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of (S)-2-aminobutanamide hydrochloride.

G cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Racemic Precursor (e.g., Methyl 2-bromobutyrate) ammoniation Ammoniation start->ammoniation racemate DL-2-Aminobutanamide ammoniation->racemate resolution Resolution (with L-tartaric acid) racemate->resolution s_enantiomer (S)-2-Aminobutanamide resolution->s_enantiomer salification Salification (with HCl) s_enantiomer->salification product (S)-2-Aminobutanamide HCl salification->product crystallization Crystallization (e.g., from Methanol) product->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray data Data Collection & Processing xray->data structure Structure Solution & Refinement data->structure final Final Crystal Structure structure->final

Caption: Experimental workflow for synthesis and crystal structure analysis.

G cluster_data_collection Data Collection cluster_structure_determination Structure Determination select_crystal Select Suitable Single Crystal mount Mount on Diffractometer select_crystal->mount data_collection Collect Diffraction Data mount->data_collection indexing Indexing & Unit Cell Determination data_collection->indexing integration Integration of Reflection Intensities indexing->integration space_group Space Group Determination integration->space_group solve Structure Solution (Direct Methods) space_group->solve refine Structure Refinement solve->refine validate Validation & Final Model refine->validate

Caption: X-ray crystallography data analysis workflow.

References

(2S)-2-Aminobutyramide: A Technical Guide to Hygroscopicity and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hygroscopic properties and associated handling precautions for (2S)-2-aminobutyramide. Due to the limited availability of specific quantitative hygroscopicity data for this compound in publicly accessible literature, this document emphasizes the standardized experimental protocols that enable researchers to determine these critical parameters. Understanding the moisture sensitivity of this compound is essential for ensuring its stability, quality, and performance in research and pharmaceutical development.

Understanding Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment. For a solid compound like this compound, this property can significantly impact its physical and chemical characteristics, including crystal structure, powder flow, dissolution rate, and chemical stability. Two key parameters used to quantify hygroscopicity are the Critical Relative Humidity (CRH) and the moisture sorption isotherm.

Critical Relative Humidity (CRH): The CRH is the specific relative humidity (RH) at which a material begins to absorb a significant amount of moisture from the atmosphere. Below the CRH, the material will not absorb atmospheric moisture.

Moisture Sorption Isotherm: This is a graphical representation of the equilibrium moisture content of a material as a function of water activity (a_w) or relative humidity at a constant temperature.[1] The shape of the isotherm provides valuable information about the sorption mechanism and the material's interaction with water molecules.[2]

Experimental Protocols for Determining Hygroscopicity

To ascertain the hygroscopic nature of this compound, the following experimental protocols are recommended.

Determination of Moisture Sorption Isotherm

The moisture sorption isotherm can be determined using two primary methods: the static gravimetric method and dynamic vapor sorption (DVS).

This traditional and cost-effective method involves exposing a pre-weighed, dried sample to a series of constant humidity environments created by saturated salt solutions in desiccators.[3]

Detailed Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dry it to a constant weight, typically under vacuum at a controlled temperature. This will serve as the initial dry mass.

  • Preparation of Saturated Salt Solutions: Prepare a series of saturated solutions of different salts in sealed desiccators to create a range of fixed relative humidity levels.[4][5] (See Table 1 for examples).

  • Equilibration: Place the dried samples in open containers within each desiccator, ensuring no direct contact with the salt solution.

  • Incubation: Store the desiccators in a constant temperature chamber to maintain a stable temperature throughout the experiment.

  • Gravimetric Measurement: Periodically and quickly weigh the samples until they reach a constant weight, indicating equilibrium with the surrounding humidity. This process can take several days to weeks.[3]

  • Data Analysis: Calculate the equilibrium moisture content (EMC) at each relative humidity level and plot the EMC against the relative humidity to generate the moisture sorption isotherm.

Table 1: Examples of Saturated Salt Solutions and their Corresponding Relative Humidity at 25°C

Saturated Salt SolutionRelative Humidity (%) at 25°C
Lithium Chloride (LiCl)~11
Magnesium Chloride (MgCl₂)~33
Sodium Bromide (NaBr)~58
Sodium Chloride (NaCl)~75
Potassium Chloride (KCl)~84
Potassium Nitrate (KNO₃)~93

Note: These values are approximate and can vary slightly with temperature.

DVS is a modern, automated gravimetric technique that measures the amount and rate of solvent uptake by a sample by varying the vapor concentration surrounding it.[6][7]

Detailed Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed sample of this compound (typically a few milligrams) into the DVS instrument's microbalance pan.

  • Drying: Start the experiment with a drying step, where a stream of dry gas (e.g., nitrogen) at 0% RH is passed over the sample until a stable mass is achieved.[8]

  • Sorption Phase: The instrument then incrementally increases the relative humidity in a stepwise manner. At each step, the sample mass is continuously monitored until it reaches equilibrium.[2]

  • Desorption Phase: After reaching the maximum desired humidity, the relative humidity is incrementally decreased, and the mass loss is monitored to generate the desorption isotherm.

  • Data Acquisition and Analysis: The instrument's software automatically records the mass change at each humidity step and plots the equilibrium moisture content against relative humidity to generate both the sorption and desorption isotherms.[9]

Determination of Critical Relative Humidity (CRH)

The CRH can be determined from the moisture sorption isotherm as the point where a sharp increase in moisture uptake occurs. Alternatively, a direct measurement method can be employed.

Detailed Experimental Protocol (Equilibrium Air Humidity Method):

  • Sample Preparation: Prepare a saturated solution of this compound in a sealed container.

  • Equilibration: Allow the headspace above the saturated solution to reach equilibrium. The relative humidity of this headspace is, by definition, the CRH of the compound.[10]

  • Measurement: Use a calibrated hygrometer to directly measure the relative humidity of the equilibrated headspace.[11] This provides a direct and rapid determination of the CRH.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experiments should be summarized for clear interpretation and comparison.

Table 2: Hypothetical Moisture Sorption Data for this compound at 25°C

Relative Humidity (%)Equilibrium Moisture Content (% w/w) - SorptionEquilibrium Moisture Content (% w/w) - Desorption
00.000.00
100.150.20
200.350.45
300.600.75
400.951.10
501.501.75
602.803.20
705.506.10
8012.3013.50
9025.8027.20

Note: This table presents hypothetical data to illustrate how results would be presented. Actual values must be determined experimentally.

Table 3: Summary of Hygroscopicity Parameters for this compound

ParameterMethodResult (Hypothetical)
Critical Relative Humidity (CRH)Equilibrium Air Humidity / DVS~65% at 25°C
Hygroscopicity ClassificationBased on moisture uptake at 80% RHVery Hygroscopic

Note: Classification is typically based on established pharmaceutical guidelines.

Handling and Storage Precautions

Given the potential for hygroscopicity, as suggested by general handling advice for similar compounds, the following precautions are crucial for maintaining the integrity of this compound.

Table 4: Summary of Handling and Storage Precautions

Precaution CategoryRecommendationRationale
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]To minimize exposure to atmospheric moisture and prevent degradation.
Store away from incompatible materials and foodstuff containers.[6]To avoid cross-contamination and potential chemical reactions.
Handling Handle in a well-ventilated area or under a fume hood.To avoid inhalation of any dust or aerosols.
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.To prevent skin and eye contact.[12]
Avoid the formation of dust and aerosols.To minimize inhalation risk and exposure.
Use non-sparking tools and prevent electrostatic discharge.As a general laboratory safety practice.[6]
Spill & Disposal For spills, avoid creating dust. Sweep up and place in a suitable, closed container for disposal.To prevent contamination and exposure.
Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.To ensure safe and environmentally responsible disposal.

Visualizations

The following diagrams illustrate the workflows for determining the hygroscopicity of this compound.

Static_Gravimetric_Method_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start sample_prep Prepare & Dry Sample start->sample_prep salt_prep Prepare Saturated Salt Solutions start->salt_prep equilibrate Equilibrate Samples in Desiccators sample_prep->equilibrate salt_prep->equilibrate weigh Periodically Weigh Samples equilibrate->weigh check_eq Equilibrium Reached? weigh->check_eq check_eq->weigh No calculate Calculate EMC check_eq->calculate Yes plot Plot Isotherm calculate->plot end End plot->end

Caption: Workflow for the Static Gravimetric Method.

DVS_Workflow cluster_setup Setup cluster_run Instrument Run cluster_output Output start Start place_sample Place Sample in DVS start->place_sample dry Dry Sample (0% RH) place_sample->dry sorption Stepwise RH Increase (Sorption) dry->sorption desorption Stepwise RH Decrease (Desorption) sorption->desorption generate_isotherm Generate Sorption/Desorption Isotherm desorption->generate_isotherm end End generate_isotherm->end

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Handling_Precautions_Logic cluster_assessment Risk Assessment cluster_controls Control Measures compound This compound hygroscopicity Potential Hygroscopicity compound->hygroscopicity inhalation Inhalation Hazard (Dust) compound->inhalation contact Skin/Eye Contact Hazard compound->contact storage Store in Dry, Cool, Sealed Container hygroscopicity->storage ventilation Use in Well-Ventilated Area inhalation->ventilation ppe Wear Gloves, Goggles, Lab Coat contact->ppe

Caption: Logical Flow of Handling Precautions.

References

Beyond Levetiracetam: Exploring the Versatility of (2S)-2-Aminobutyramide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-aminobutyramide, a chiral amide, is widely recognized as a pivotal intermediate in the synthesis of the broad-spectrum antiepileptic drug, levetiracetam. However, its utility extends far beyond this singular application. As a versatile chiral building block, this compound presents a valuable starting point for the development of a diverse range of novel therapeutic agents and complex molecular architectures. This technical guide delves into the potential applications of this compound beyond its established role, providing insights into its use in the synthesis of next-generation pharmaceuticals and other biologically active molecules.

A Key Intermediate for Brivaracetam: A High-Affinity SV2A Ligand

A significant application of this compound is in the synthesis of brivaracetam, a newer antiepileptic drug and a chemical analogue of levetiracetam.[1][2] Brivaracetam also targets the synaptic vesicle protein 2A (SV2A) but exhibits a markedly higher binding affinity.[3][4] This enhanced affinity is a key factor contributing to its pharmacological profile.[5]

The synthesis of brivaracetam showcases the utility of this compound as a core component for building upon the pyrrolidinone scaffold. Various synthetic strategies have been developed that utilize this compound to introduce the crucial (S)-aminobutyramide side chain.[1][6]

Quantitative Biological Data: Brivaracetam

The following table summarizes key biological data for brivaracetam, highlighting its potency and affinity for its molecular target.

ParameterValueSpecies/SystemReference
SV2A Binding Affinity (pKi) 7.1Human[3]
Anticonvulsant Activity (ED50)
Audiogenic Seizure (mice)See Table in[3]Mouse[3]
Pentylenetetrazol-induced Seizures (mice)See Table in[3]Mouse[3]
Maximal Electroshock (mice)See Table in[3]Mouse[3]
Amygdala-Kindled Rats (seizure severity)MAD = 21.2 mg/kgRat[3]

MAD: Minimal Active Dose

Experimental Protocol: Synthesis of a Brivaracetam Intermediate

Several synthetic routes to brivaracetam employing this compound have been reported. A common strategy involves the N-alkylation of this compound with a suitable precursor containing the propyl-substituted pyrrolidinone core.

One representative synthetic approach involves the reductive amination of a valeraldehyde derivative with (S)-2-aminobutanamide.[6] Another key strategy is the cyclization reaction of (S)-2-aminobutyramide with a halo-acyl chloride derivative.[6]

A general procedure for the synthesis of a key intermediate for brivaracetam is outlined below, based on reported synthetic strategies[1][6]:

Step 1: N-Alkylation of (S)-2-aminobutanamide

To a solution of (S)-2-aminobutanamide (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base, for instance potassium carbonate (2.0 eq). To this suspension, a solution of the appropriate alkylating agent, such as (E)-1-bromo-pent-2-ene (1.1 eq), is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC until completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product, (S,E)-2-(pent-2-en-1-ylamino)butanamide, can be purified by column chromatography.

Step 2: Cyclization to form the Pyrrolidinone Ring

The N-alkylated intermediate from Step 1 is then subjected to a cyclization reaction to form the five-membered lactam ring of brivaracetam. This can be achieved through various methods, including palladium-catalyzed oxidative cyclization.[6]

A Versatile Scaffold for Novel Therapeutics

The chemical structure of this compound, featuring a primary amine, an amide, and a chiral center, makes it an attractive starting material for the synthesis of a wide array of derivatives with potential biological activities.

Antimicrobial Peptides and Peptidomimetics

The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Antimicrobial peptides (AMPs) and their mimics are a promising class of therapeutics. The 2-aminobutyric acid (Abu) residue, the parent amino acid of this compound, is a known component of some naturally occurring antimicrobial peptides. The incorporation of this compound or its derivatives into peptide sequences could lead to the development of novel AMPs with enhanced stability and activity. While specific examples utilizing this compound are still emerging, the general principle of using non-canonical amino acids and their amides to create potent antimicrobial agents is well-established.

Conformationally Constrained Amino Acids and Peptide Mimetics

Conformationally constrained amino acids are valuable tools in drug design as they can help to lock a peptide or small molecule into a bioactive conformation, thereby increasing potency and selectivity. This compound can serve as a chiral precursor for the synthesis of such constrained systems. For instance, the primary amine and amide functionalities can be used as handles for cyclization reactions to create rigid scaffolds that mimic peptide turns or other secondary structures.

Logical and Experimental Workflows

The exploration of this compound's potential involves a logical progression from lead identification to the synthesis and evaluation of novel compounds.

logical_workflow cluster_0 Conceptualization cluster_1 Synthetic Derivatization cluster_2 Biological Evaluation cluster_3 Lead Optimization start This compound (Chiral Building Block) synthesis Synthesis of Novel Derivatives (e.g., N-acylation, peptide coupling) start->synthesis Versatile Precursor screening Screening for Biological Activity (e.g., antimicrobial, anticonvulsant) synthesis->screening Compound Library sar Structure-Activity Relationship (SAR) Studies screening->sar Active Hits optimization Lead Optimization sar->optimization Improved Analogs

Caption: A logical workflow for exploring novel applications of this compound.

A generalized experimental workflow for the synthesis and evaluation of novel derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Assay start This compound reaction Chemical Modification (e.g., Acylation, Alkylation) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization assay_setup Assay Setup (e.g., Bacterial Culture, Cell Lines) characterization->assay_setup Pure Compound incubation Incubation with Compound assay_setup->incubation data_acquisition Data Acquisition (e.g., MIC, IC50) incubation->data_acquisition

Caption: A generalized experimental workflow for derivative synthesis and testing.

Conclusion

While the role of this compound as a key intermediate for levetiracetam is well-established, its potential as a versatile chiral building block is increasingly being recognized, most notably in the synthesis of the next-generation antiepileptic drug, brivaracetam. The inherent chirality and functional groups of this compound make it an attractive starting material for the development of a wide range of novel therapeutic agents, including antimicrobial peptides and conformationally constrained molecules. Further exploration of its synthetic utility is warranted and holds significant promise for the discovery of new and improved pharmaceuticals.

References

Methodological & Application

Synthesis of (2S)-2-aminobutyramide from L-threonine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2S)-2-aminobutyramide, a valuable chiral intermediate in the pharmaceutical industry, starting from the readily available amino acid L-threonine. The synthesis is a two-step process involving an initial enzymatic conversion of L-threonine to (S)-2-aminobutyric acid, followed by a chemical amidation to yield the final product. This protocol offers a robust and stereoselective route to this compound, crucial for the development of various therapeutic agents. Detailed experimental procedures, quantitative data, and visual representations of the workflow and chemical transformations are provided to ensure reproducibility and facilitate implementation in a laboratory setting.

Introduction

This compound is a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam. The stereochemistry at the C2 position is critical for its biological activity, necessitating a synthetic route that provides high enantiomeric purity. L-threonine, a naturally occurring and inexpensive amino acid, serves as an excellent chiral precursor for this synthesis.

This application note details a two-stage synthetic pathway:

  • Enzymatic Deamination and Reduction: L-threonine is first converted to 2-ketobutyric acid via deamination, a reaction catalyzed by threonine deaminase. The intermediate is then asymmetrically aminated to (S)-2-aminobutyric acid using a suitable amino acid dehydrogenase.[1][2][3] This enzymatic approach offers high stereoselectivity and mild reaction conditions.

  • Chemical Amidation: The resulting (S)-2-aminobutyric acid is then converted to this compound. A common method involves the formation of an activated ester intermediate followed by ammonolysis.[4]

This document provides comprehensive protocols for both stages, along with data tables for easy reference and visual diagrams to clarify the workflow and reaction pathways.

Data Presentation

Table 1: Quantitative Data for the Synthesis of (S)-2-aminobutyric acid from L-threonine (Enzymatic Step)

ParameterValueReference
Starting MaterialL-threonine[2]
Key EnzymesL-threonine deaminase, L-leucine dehydrogenase, Formate dehydrogenase[2]
Co-substrateFormate[2]
Theoretical Yield97.3%[2]
Productivity6.37 g L⁻¹ h⁻¹[2]
Scale50 L[2]

Table 2: Quantitative Data for the Synthesis of this compound hydrochloride from (S)-2-aminobutyric acid (Chemical Step)

ParameterValueReference
Starting Material(S)-2-aminobutyric acid[4]
ReagentsThionyl chloride, Methanol, Aqueous Ammonia[4]
IntermediateMethyl (S)-2-aminobutyrate hydrochloride[4]
Final Product(S)-2-aminobutyramide hydrochloride[4]
Yield116 g from 131 g of ester intermediate[4]
PurityWhite solid[4]

Experimental Protocols

Part 1: Enzymatic Synthesis of (S)-2-aminobutyric acid from L-threonine

This protocol is based on a one-pot enzymatic conversion using over-expressed enzymes.[2]

Materials:

  • L-threonine

  • Escherichia coli cells over-expressing L-threonine deaminase, L-leucine dehydrogenase, and formate dehydrogenase

  • Formate (e.g., sodium formate)

  • Phosphate buffer (pH 7.5-8.0)

  • Bioreactor

Procedure:

  • Enzyme Preparation: Prepare whole-cell catalysts by cultivating E. coli strains engineered to over-express L-threonine deaminase, L-leucine dehydrogenase, and formate dehydrogenase. Harvest the cells by centrifugation and resuspend them in phosphate buffer.

  • Reaction Setup: In a 50 L bioreactor, dissolve L-threonine and formate in phosphate buffer.

  • Enzymatic Conversion: Add the prepared whole-cell catalyst suspension to the bioreactor. Maintain the temperature and pH at optimal conditions for the enzymatic cascade (typically around 30-37 °C and pH 7.5-8.0).

  • Monitoring: Monitor the progress of the reaction by analyzing samples for the consumption of L-threonine and the formation of (S)-2-aminobutyric acid using techniques such as HPLC.

  • Work-up and Isolation: Once the reaction is complete (typically after several hours), separate the biomass by centrifugation or filtration. The supernatant containing (S)-2-aminobutyric acid can be used directly in the next step or purified further by crystallization or chromatography if required.

Part 2: Chemical Synthesis of this compound hydrochloride from (S)-2-aminobutyric acid

This protocol is adapted from a patented procedure for the amidation of (S)-2-aminobutyric acid.[4]

Materials:

  • (S)-2-aminobutyric acid

  • Methanol

  • Thionyl chloride

  • Aqueous ammonia (35%)

  • Dichloromethane

  • Round bottom flask with condenser

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Esterification:

    • In a 3-neck round bottom flask equipped with a condenser, suspend (S)-2-aminobutyric acid (164 g) in methanol (500 mL).

    • Cool the mixture in an ice bath and slowly add thionyl chloride, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture to remove any solid impurities.

    • Remove the solvent from the filtrate under reduced pressure to obtain methyl (S)-2-aminobutyrate hydrochloride as a solid. The crude product can be purified by recrystallization from a suitable solvent like methanol/ether.

  • Ammonolysis:

    • Place the obtained methyl (S)-2-aminobutyrate hydrochloride (131 g) in a vessel.

    • Cool the vessel to 5 °C and add pre-cooled aqueous ammonia (35%, 1.4 L).

    • Stir the mixture at 5 °C for 18 hours.

    • Concentrate the mixture under reduced pressure to obtain (S)-2-aminobutyramide hydrochloride as a white solid (116 g).

Purification:

The crude this compound hydrochloride can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and add a less polar solvent like isopropanol or acetone to induce crystallization upon cooling. Filter the crystals, wash with a cold solvent, and dry under vacuum.

Mandatory Visualizations

Synthesis_Workflow L_threonine L-Threonine (Starting Material) Enzymatic_Conversion Enzymatic Conversion (Deamination & Reductive Amination) L_threonine->Enzymatic_Conversion S_2_aminobutyric_acid (S)-2-Aminobutyric Acid (Intermediate) Enzymatic_Conversion->S_2_aminobutyric_acid Chemical_Amidation Chemical Amidation (Esterification & Ammonolysis) S_2_aminobutyric_acid->Chemical_Amidation S_2_aminobutyramide This compound (Final Product) Chemical_Amidation->S_2_aminobutyramide

Caption: Overall workflow for the synthesis of this compound from L-threonine.

Reaction_Pathway cluster_enzymatic Part 1: Enzymatic Conversion cluster_chemical Part 2: Chemical Amidation L_Threonine_struct L-Threonine Keto_acid_struct 2-Ketobutyric Acid L_Threonine_struct->Keto_acid_struct Threonine Deaminase S_ABA_struct (S)-2-Aminobutyric Acid Keto_acid_struct->S_ABA_struct Amino Acid Dehydrogenase S_ABA_struct_chem (S)-2-Aminobutyric Acid Ester_struct Methyl (S)-2-aminobutyrate S_ABA_struct_chem->Ester_struct SOCl2, MeOH Amide_struct This compound Ester_struct->Amide_struct NH3(aq)

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Application Note: Chiral Resolution of Racemic 2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-2-aminobutyramide is a critical chiral building block, most notably in the synthesis of the anti-epileptic drug Levetiracetam.[1][2] The stereochemistry at the chiral center is crucial for the drug's therapeutic efficacy.[1] Consequently, the efficient resolution of racemic 2-aminobutyramide into its constituent enantiomers is a process of significant industrial and academic interest.[2] This document outlines detailed protocols for three distinct methods of chiral resolution: classical diastereomeric salt formation, enzymatic kinetic resolution, and an advanced attrition-enhanced deracemization technique. An analytical protocol for determining enantiomeric purity via chiral HPLC is also provided.

Method 1: Diastereomeric Salt Formation with D-(-)-Mandelic Acid

This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3][4] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] The desired enantiomer is then liberated from the purified diastereomeric salt.[3]

Experimental Protocol:

Part A: Formation and Crystallization of Diastereomeric Salt

  • Preparation of Schiff Base (Optional but preferred for this protocol): React racemic 2-aminobutyramide with an aldehyde (e.g., benzaldehyde) to form the corresponding Schiff base. This derivative can improve crystallization properties.[1]

  • Dissolution: Dissolve the racemic Schiff base of 2-aminobutyramide in a suitable alcohol solvent, such as 4-methyl-2-pentanol, at an elevated temperature (e.g., 65°C).[1]

  • Addition of Resolving Agent: Add a solution of the chiral resolving agent, D-(-)-mandelic acid (approximately 0.8 to 1.0 molar equivalents relative to the desired enantiomer), dissolved in the same solvent, to the mixture at 65°C over a period of 30 minutes.[1]

  • Crystallization: Cool the solution slowly. Crystallization of the D-mandelic acid salt of (S)-2-aminobutyramide Schiff base is expected to begin around 53°C.[1]

  • Stirring and Aging: Stir the resulting slurry at 50°C for 1 hour, then cool to 40°C and continue stirring for an additional 2 hours to maximize yield and purity.[1]

  • Isolation: Filter the crystalline salt at 40°C.[1]

  • Washing: Wash the isolated crystal cake with fresh, cold 4-methyl-2-pentanol to remove the mother liquor containing the soluble (R)-enantiomer salt.[1]

Part B: Liberation of the (S)-2-Aminobutyramide

  • Hydrolysis of Schiff Base & Salt: The isolated diastereomeric salt is treated with an inorganic acid, such as hydrochloric acid, to simultaneously hydrolyze the Schiff base and break the salt.[1][6]

  • Isolation: The resulting (S)-2-aminobutyramide salt (e.g., hydrochloride salt) can be isolated from the solution by techniques such as filtration or centrifugation.[1][6]

  • Further Purification (Optional): The product can be further purified by recrystallization if necessary.[1]

Quantitative Data Summary:
ParameterValue / ConditionReference
Starting MaterialRacemic 2-(benzylideneamino)butyramide[1]
Resolving AgentD-(-)-Mandelic Acid[1]
Solvent4-Methyl-2-pentanol[1]
Crystallization Temp.Cooled from 65°C to 40°C[1]
Final Enantiomeric Excess (e.e.)≥98.5%[1]
Chemical Purity≥99% (on dry basis)[1]

Workflow Diagram:

G start Racemic (R,S)-2-Aminobutyramide Schiff Base reagent Add Chiral Resolving Agent (D-Mandelic Acid) start->reagent mixture Mixture of Diastereomeric Salts ((S)-Amide•(D)-Acid) & ((R)-Amide•(D)-Acid) reagent->mixture crystallization Fractional Crystallization (Cooling & Stirring) mixture->crystallization separation Filtration crystallization->separation solid Insoluble Salt Crystal ((S)-Amide•(D)-Acid) separation->solid Solid liquid Soluble Salt in Mother Liquor ((R)-Amide•(D)-Acid) separation->liquid Liquid acid_treatment Treat with Acid (e.g., HCl) solid->acid_treatment racemization Racemize & Recycle (Optional) liquid->racemization product Pure (S)-2-Aminobutyramide•HCl acid_treatment->product

Caption: Workflow for Diastereomeric Salt Resolution.

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution offers high selectivity under mild reaction conditions. This method utilizes an enzyme that selectively catalyzes a reaction on only one of the two enantiomers in a racemic mixture. For 2-aminobutyramide, a D-aminopeptidase can be used to selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus purified.[7]

Experimental Protocol:
  • Enzyme Preparation: Prepare a suspension of recombinant E. coli whole cells expressing a novel D-aminopeptidase from Brucella sp. (Bs-Dap) in a suitable buffer (e.g., pH 8.0).[7]

  • Substrate Preparation: Prepare a high-concentration solution of racemic 2-aminobutyramide (e.g., 300 g/L) in the same buffer.[7]

  • Enzymatic Reaction:

    • Add the enzyme suspension (e.g., to a final concentration of 4 g/L wet cell weight) to the substrate solution.[7]

    • Maintain the reaction at the optimal temperature and pH for the enzyme (e.g., 45°C and pH 8.0).[7]

    • Monitor the reaction progress by chiral HPLC.

  • Reaction Termination: Stop the reaction when approximately 50% conversion is achieved (in this case, after approximately 80 minutes), which theoretically yields the highest enantiomeric excess for the remaining substrate.[7]

  • Separation:

    • Separate the unreacted (S)-2-aminobutyramide from the product, (R)-2-aminobutyric acid, and the enzyme. This can be achieved through standard workup procedures such as extraction or chromatography.

    • The enzyme (cells) can be removed by centrifugation.

  • Isolation: Isolate the purified (S)-2-aminobutyramide from the reaction mixture.

Quantitative Data Summary:
ParameterValue / ConditionReference
EnzymeD-aminopeptidase from Brucella sp. (Bs-Dap)[7]
Substrate Concentration300 g/L[7]
Enzyme Concentration4 g/L (wet cell weight)[7]
Temperature45°C[7]
pH8.0[7]
Reaction Time80 minutes[7]
Conversion~50%[7]
Final e.e. of (S)-2-aminobutyramide>99%[7]

Workflow Diagram:

G start Racemic (R,S)-2-Aminobutyramide enzyme Add D-Aminopeptidase (pH 8.0, 45°C) start->enzyme reaction Selective Hydrolysis of (R)-enantiomer enzyme->reaction separation Separation (e.g., Centrifugation, Extraction) reaction->separation unreacted Unreacted Substrate (S)-2-Aminobutyramide separation->unreacted Desired product Hydrolyzed Product (R)-2-Aminobutyric Acid separation->product Byproduct final_product Pure (S)-2-Aminobutyramide unreacted->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Method 3: Attrition-Enhanced Deracemization (Viedma Ripening)

This advanced technique allows for the total conversion of a racemate into a single enantiomer, overcoming the 50% theoretical yield limit of classical resolution.[2] It applies to compounds that crystallize as a conglomerate (a mechanical mixture of separate enantiomer crystals). The process involves grinding a slurry of the conglomerate in the presence of a racemizing agent, leading to the growth of crystals of a single enantiomer.[2][8]

Note: This protocol has been demonstrated on a Schiff base derivative of 2-aminobutyramide, which was identified as a suitable conglomerate.[2]

Experimental Protocol:
  • Preparation of Conglomerate: Prepare the Schiff base of racemic 2-aminobutyramide with benzaldehyde, designated as (±)-3a. Confirm its conglomerate nature via XRPD or DSC.[2]

  • Slurry Preparation:

    • In a screw-cap vial, charge glass beads (e.g., 2 mm diameter), racemic imine (±)-3a, and a suitable solvent (e.g., toluene).[2]

    • The solid content should be high enough to maintain a slurry throughout the process.

  • Seeding: Add a small amount of the desired enantiomer, (S)-3a, to the slurry to create an initial enantiomeric excess (e.g., 10-15% ee).[2] This directs the deracemization process.

  • Racemization & Grinding:

    • Add a catalytic amount of a racemizing agent, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

    • Subject the vial to continuous grinding via mechanical stirring or sonication in an ultrasonic bath at a controlled temperature (e.g., 20°C).[2]

  • Monitoring: Periodically take small samples of the solid phase, filter, and analyze by chiral HPLC to monitor the increase in enantiomeric excess.[2][9]

  • Isolation: Once the solid phase has reached >99% ee (typically within 60 hours for a 15g scale), stop the grinding. Filter the slurry and wash the solid with a non-polar solvent like n-heptane.[2][9]

  • Hydrolysis: Convert the enantiomerically pure imine (S)-3a back to (S)-2-aminobutyramide by acidic hydrolysis, as described in Method 1, Part B.[9]

Quantitative Data Summary:
ParameterValue / ConditionReference
Starting MaterialRacemic 2-((benzylidene)amino)butanamide (±)-3a[2]
SolventToluene[2]
Racemizing AgentDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2]
ProcessGrinding with glass beads at 20°C[2]
Initial StateSlurry seeded with 14% ee of (S)-enantiomer[2]
Time to Completion~60 hours (for 15 g scale)[2]
Final Enantiomeric Excess (e.e.)>99%[2]
YieldVirtually quantitative[2]

Workflow Diagram:

G start Racemic Conglomerate (Imine Derivative of 2-ABA) slurry Create Slurry in Toluene + Seed with (S)-enantiomer + Add DBU (Racemizing Agent) start->slurry grinding Attrition / Grinding (Sonication / Stirring) slurry->grinding deracemization Solution-Phase Racemization & Solid-Phase Growth of (S)-Crystals grinding->deracemization filtration Filtration grinding->filtration deracemization->grinding Viedma Ripening Cycle solid Single Enantiomer Solid Phase ((S)-Imine, >99% ee) hydrolysis Acidic Hydrolysis solid->hydrolysis filtration->solid product Pure (S)-2-Aminobutyramide hydrolysis->product

Caption: Workflow for Attrition-Enhanced Deracemization.

Analytical Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Accurate determination of the enantiomeric excess is crucial to validate the success of any resolution protocol. A reverse-phase chiral HPLC method is suitable for this purpose.[10][11]

Experimental Protocol:
  • Sample Preparation: Prepare test samples by dissolving an accurate weight of the 2-aminobutyramide product in the mobile phase to achieve a final concentration of approximately 2 mg/mL.[10]

  • System Suitability: Prepare a system suitability solution by spiking the (S)-2-aminobutyramide sample with a small amount (e.g., 1%) of the (R)-isomer to ensure the system can adequately separate the two enantiomers.

  • Chromatographic Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Run the analysis according to the conditions specified in the table below.

    • The two enantiomers will elute at different retention times.

  • Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers from the chromatogram: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Quantitative Data Summary (HPLC Conditions):
ParameterValue / ConditionReference
HPLC ColumnCROWNPAK CR (+) 150 x 4.0 mm, 5 µm[10][11]
Mobile Phase0.05% Perchloric acid solution in water[10][11]
Flow Rate0.3 mL/min[10][11]
Column Temperature15°C[10][11]
DetectionUV at 200 nm[10][11]
DiluentMobile Phase[10]
Injection VolumeNot specified, typical 5-20 µL
Limit of Quantification (LOQ)0.0005 mg/mL (for (R)-isomer)[11]

References

Application Note: Chiral HPLC Method for Enantiomeric Purity of (2S)-2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the enantiomeric purity of (2S)-2-aminobutyramide. The method is crucial for quality control in the synthesis of pharmaceuticals where this compound is a key starting material, such as the anti-epileptic drug Levetiracetam. The separation of this compound and its unwanted enantiomer, (2R)-2-aminobutyramide, is achieved on a CROWNPAK CR(+) chiral stationary phase with a simple isocratic mobile phase of 0.05% perchloric acid solution. The method has been validated in accordance with ICH Q2(R1) guidelines and is demonstrated to be precise, accurate, and robust for its intended purpose.

Introduction

This compound is a critical chiral intermediate in the synthesis of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[1][2] The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, it is imperative to control the enantiomeric purity of starting materials like this compound to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for a validated chiral HPLC method suitable for quantifying the (R)-enantiomer impurity in this compound bulk substance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Data Acquisition Software: Empower 3 or equivalent.

  • Analytical Column: CROWNPAK CR(+) chiral column (150 mm x 4.0 mm, 5 µm particle size).[1][2]

  • Analytical Balance: Sartorius MSA225S-100-DA or equivalent.

  • Reagents:

    • Perchloric acid (70%), Merck grade or equivalent.

    • HPLC grade water.

    • This compound reference standard.

    • (2R)-2-aminobutyramide reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase 0.05% (v/v) Perchloric Acid in HPLC grade water
Column CROWNPAK CR(+) (150 mm x 4.0 mm, 5 µm)
Flow Rate 0.3 mL/min
Column Temperature 15 °C
Detection UV at 200 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase (0.05% Perchloric Acid):

    • Carefully pipette 0.5 mL of 70% perchloric acid into a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.

    • Make up the volume to 1000 mL with HPLC grade water and mix thoroughly.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent: The mobile phase is used as the diluent for all sample and standard preparations.

  • Standard Stock Solution (R-enantiomer):

    • Accurately weigh approximately 10 mg of (2R)-2-aminobutyramide reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Linearity Solutions (R-enantiomer):

    • Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.0005 mg/mL to 0.004 mg/mL.

  • Sample Solution (S-enantiomer):

    • Accurately weigh approximately 200 mg of the this compound test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a final concentration of 2 mg/mL.[1]

  • System Suitability Solution (SSS):

    • Prepare a solution of this compound at a concentration of 2 mg/mL.

    • Spike this solution with the (2R)-2-aminobutyramide Standard Stock Solution to achieve a final concentration of the R-enantiomer at 0.02 mg/mL (1% of the S-enantiomer concentration).[1]

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines. The validation parameters are summarized below.

System Suitability

The system suitability was determined by injecting the System Suitability Solution six times. The acceptance criteria must be met before any sample analysis.

ParameterAcceptance Criteria
Resolution (Rs) between (2S)- and (2R)-enantiomer peaks≥ 1.7
Tailing Factor (T) for the (2S)-aminobutyramide peak≤ 2.0
Relative Standard Deviation (%RSD) for six replicate injections of the (2S)-aminobutyramide peak area≤ 2.0%
Specificity

The method demonstrated good specificity. The diluent and placebo solutions showed no interfering peaks at the retention times of the (2S)- and (2R)-enantiomers.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for the (2R)-2-aminobutyramide enantiomer were determined based on the signal-to-noise ratio.

ParameterResult
LOD 0.0002 mg/mL
LOQ 0.0005 mg/mL
Linearity

The linearity of the method was evaluated for the (2R)-2-aminobutyramide enantiomer over the concentration range of LOQ to 200% of the target concentration (0.1% impurity level).

ParameterResult
Linearity Range 0.0005 mg/mL to 0.004 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)

The accuracy was determined by spiking the this compound sample solution with known amounts of the (2R)-enantiomer at three different concentration levels (50%, 100%, and 150% of the target concentration).

Spike LevelMean Recovery (%)
50% 98.5%
100% 101.2%
150% 99.8%
Overall Range 93% to 106%
Precision

The precision of the method was evaluated at the level of repeatability (intra-day) and intermediate precision (inter-day).

Precision Level%RSD for (2R)-enantiomer
Repeatability < 5.0%
Intermediate Precision < 5.0%
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including flow rate (±0.03 mL/min), column temperature (±2 °C), and mobile phase composition. The resolution between the enantiomers remained greater than 1.7 under all varied conditions, demonstrating the robustness of the method.

Data Presentation

Table 1: Chromatographic and Validation Data Summary

ParameterValue
LOD 0.0002 mg/mL
LOQ 0.0005 mg/mL
Linearity Range 0.0005 mg/mL to 0.004 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 93% - 106%
Repeatability (%RSD) < 5.0%
Intermediate Precision (%RSD) < 5.0%

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase (0.05% Perchloric Acid) equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile_phase->equilibrate prep_sss Prepare System Suitability Solution (S-enantiomer with 1% R-enantiomer) sst_check Perform System Suitability Test (SST) Inject SSS (6x) prep_sss->sst_check prep_sample Prepare Sample Solution (2 mg/mL S-enantiomer) inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->sst_check sst_pass SST Passed? sst_check->sst_pass sst_pass->equilibrate No, troubleshoot sst_pass->inject_sample Yes acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas of (S)- and (R)-enantiomers acquire_data->integrate_peaks calculate_purity Calculate Enantiomeric Purity (% Area of R-enantiomer) integrate_peaks->calculate_purity report Generate Final Report calculate_purity->report

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

Conclusion

The described chiral HPLC method provides a reliable and robust solution for determining the enantiomeric purity of this compound. The use of a CROWNPAK CR(+) column with a simple acidic mobile phase allows for excellent separation of the (2S) and (2R) enantiomers. The method has been thoroughly validated, demonstrating high levels of specificity, linearity, accuracy, and precision. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this compound and related pharmaceutical compounds.

References

Application Notes & Protocols for NMR Analysis of (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the structural elucidation of (2S)-2-aminobutyramide using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes expected NMR data, detailed experimental protocols for sample preparation and data acquisition, and a workflow for structural analysis.

Introduction

This compound is a chiral amide derivative of the non-proteinogenic amino acid 2-aminobutyric acid. Its structural analysis is crucial for quality control in synthesis, for stereochemical assignment, and for understanding its role in various chemical and pharmaceutical contexts. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This note focuses on the application of 1D (¹H and ¹³C) and 2D NMR for the unambiguous structural confirmation of this compound.

Expected NMR Data

The structural confirmation of this compound can be achieved by analyzing its ¹H and ¹³C NMR spectra. The expected chemical shifts and multiplicities are summarized in the tables below. The data presented is based on spectra recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1] Chemical shifts are referenced to the residual solvent signal.

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]

Atom NumberProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-CH₃0.88Triplet (t)7.53H
2-CH₂-1.69 - 1.79Multiplet (m)-2H
3-CH-3.69Triplet (t)6.11H
4-NH₂7.52Singlet (s)-1H
4-NH₂7.88Singlet (s)-1H

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [1]

Atom NumberCarbonChemical Shift (δ, ppm)
1-CH₃9.04
2-CH₂-24.22
3-CH-53.22
4-C=O170.34

Note: The chemical shifts of the amide protons (-NH₂) can be broad and may exchange with residual water in the solvent.

Experimental Protocols

This section details the protocols for NMR sample preparation and data acquisition for the structural elucidation of this compound.

3.1. NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

    • High-quality 5 mm NMR tubes

    • Pipettes and vials

    • Filter (e.g., glass wool or a syringe filter)

  • Protocol:

    • Weigh the required amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube.

    • Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly according to the spectrometer's depth gauge.

    • Wipe the outside of the NMR tube clean before inserting it into the NMR magnet.

3.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Temperature: 298 K.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

G Workflow for Structural Elucidation of this compound cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A Prepare Sample B Acquire 1D ¹H NMR A->B C Acquire 1D ¹³C NMR B->C D Acquire 2D NMR (COSY, HSQC, HMBC) C->D E Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicities D->E F Analyze ¹³C NMR: - Number of Signals - Chemical Shifts D->F G Analyze 2D NMR: - Correlate Protons (COSY) - Correlate ¹H-¹³C (HSQC/HMBC) D->G H Assign Protons and Carbons E->H F->H G->H I Assemble Fragments H->I J Confirm this compound Structure I->J K Final Structure L Validation J->L Compare with Literature Data

Caption: Workflow for NMR-based structural elucidation.

This workflow outlines the systematic process from sample preparation and data acquisition to the final confirmation of the molecular structure of this compound. By following these protocols and utilizing the provided data, researchers can confidently verify the structure of this compound.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (2S)-2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-Aminobutyramide is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam and its analogues like Brivaracetam.[1] The stereochemistry at the C2 position is crucial for the therapeutic efficacy of these drugs. Traditional chemical synthesis routes for this compound often involve harsh reaction conditions, the use of hazardous reagents, and complex resolution steps to separate the desired enantiomer, leading to environmental concerns and potentially lower overall yields.[2]

Biocatalysis has emerged as a powerful and sustainable alternative, offering high stereoselectivity, mild reaction conditions, and improved environmental friendliness.[2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using different biocatalytic strategies.

Biocatalytic Strategies for this compound Synthesis

Several enzymatic approaches have been successfully employed for the synthesis of this compound. The main strategies include:

  • Kinetic Resolution of Racemic 2-Aminobutanamide using D-aminopeptidase: This method utilizes a D-aminopeptidase to selectively hydrolyze the (R)-enantiomer from a racemic mixture of 2-aminobutanamide, leaving the desired (S)-enantiomer unreacted and thus enantiomerically pure.

  • Lipase-Catalyzed Amidation of (S)-2-Aminobutyric Acid Derivatives: In this approach, a lipase catalyzes the amidation of an ester derivative of (S)-2-aminobutyric acid with an amine donor, such as ammonia, to directly produce (S)-2-aminobutanamide.

  • Nitrile Hydratase-Mediated Hydration of 2-Aminobutyronitrile: This strategy involves the stereoselective hydration of a nitrile group in a precursor molecule like 2-aminobutyronitrile to the corresponding amide.

This document will focus on providing detailed protocols for the first two methods, which are well-documented for this specific target molecule. The use of whole-cell biocatalysts is a common and often advantageous approach for these transformations, as it can simplify enzyme production and provide necessary cofactors.[3][4]

Data Presentation

The following tables summarize the quantitative data from the described biocatalytic methods for the synthesis of this compound.

Table 1: Kinetic Resolution of Racemic 2-Aminobutanamide using D-aminopeptidase from Brucella sp.

ParameterValueReference
BiocatalystRecombinant E. coli whole cells expressing Bs-Dap[5]
SubstrateRacemic 2-aminobutanamide[5]
Substrate Concentration300 g/L[5]
Biocatalyst Loading4 g/L (wet cell weight)[5]
Temperature45°C[5]
pH8.0[5]
Reaction Time80 min[5]
Conversion50%[5]
Enantiomeric Excess (e.e.) of (S)-2-aminobutanamide>99%[5]

Table 2: Lipase-Catalyzed Amidation of (S)-2-Aminobutyrate Methyl Ester

ParameterValueReference
BiocatalystImmobilized Lipase[2]
Substrate(S)-2-aminobutyrate methyl ester[2]
Amine DonorAmmonia gas[2]
SolventDioxane[2]
Temperature40°C[2]
Reaction Time22 hours[2]
Product(S)-2-aminobutanamide[2]
Product Chiral Purity (e.e.)High (S-type configuration)[2]

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic 2-Aminobutanamide using Recombinant E. coli harboring D-aminopeptidase (Bs-Dap)

This protocol is based on the work by researchers who developed a novel D-aminopeptidase from Brucella sp. for the efficient kinetic resolution of 2-aminobutanamide.[5]

1. Enzyme Production (Recombinant E. coli)

  • Gene Synthesis and Cloning: The gene encoding the D-aminopeptidase from Brucella sp. (Bs-Dap) is synthesized and cloned into a suitable expression vector (e.g., pET-28a) for expression in E. coli (e.g., BL21(DE3)).

  • Culture Growth: A single colony of the recombinant E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.

  • Large-Scale Fermentation: The overnight culture is used to inoculate a larger volume of LB medium. The cells are grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 20°C) for a further 12-16 hours to enhance soluble protein expression.

  • Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and can be stored at -80°C until use.

2. Biocatalytic Resolution

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of racemic 2-aminobutanamide (300 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Biocatalyst Addition: Add the harvested recombinant E. coli cells (4 g/L wet cell weight) to the substrate solution.

  • Reaction Conditions: Maintain the reaction mixture at 45°C with gentle stirring. Monitor the pH and adjust as necessary to maintain it at 8.0.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing the enantiomeric excess of 2-aminobutanamide and the formation of (R)-2-aminobutyric acid using chiral High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: The reaction is stopped when the conversion reaches approximately 50% (typically within 80 minutes), at which point the enantiomeric excess of the remaining (S)-2-aminobutanamide will be >99%.

  • Product Isolation and Purification:

    • Separate the whole cells from the reaction mixture by centrifugation or filtration.

    • The supernatant containing (S)-2-aminobutanamide and (R)-2-aminobutyric acid is then subjected to a separation process. This can be achieved by adjusting the pH to precipitate the amino acid, followed by extraction or crystallization to isolate the (S)-2-aminobutanamide.

Protocol 2: Lipase-Catalyzed Synthesis of (S)-2-Aminobutyramide

This protocol is based on a patented method for the enzymatic synthesis of (S)-2-aminobutanamide using a lipase.[2]

1. Materials and Reagents

  • Substrate: (S)-2-aminobutyrate methyl ester

  • Biocatalyst: Immobilized lipase (e.g., lipase immobilized on methacrylic acid porous resin, with an activity of ≥10000 PLU/g).[2]

  • Amine Donor: Ammonia gas

  • Solvent: Dioxane (or other suitable ether or alcohol solvents like isopropanol or tert-butanol).[2]

2. Reaction Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-2-aminobutyrate methyl ester (e.g., 11.7 g) in dioxane (e.g., 200 mL).[2]

  • Biocatalyst Addition: Add the immobilized lipase (e.g., 0.94 g, which is approximately 8% by mass of the substrate) to the reaction mixture.[2]

  • Ammonia Addition: Introduce ammonia gas into the reaction vessel. The pressure and flow rate of ammonia should be controlled to ensure a sufficient supply for the reaction.

  • Reaction Conditions: The reaction mixture is stirred in a water bath maintained at 40°C for 22 hours.[2]

  • Monitoring the Reaction: The conversion of the starting material and the formation of the product can be monitored by techniques such as Gas Chromatography (GC) or HPLC.

  • Product Isolation and Purification:

    • After the reaction is complete, the immobilized lipase can be recovered by simple filtration for potential reuse.

    • The solvent (dioxane) is removed from the filtrate under reduced pressure.

    • The resulting crude product, (S)-2-aminobutanamide, can be further purified by recrystallization or chromatography to achieve high purity.

Visualizations

Experimental Workflow for Kinetic Resolution using D-aminopeptidase

G cluster_0 Enzyme Production cluster_1 Biocatalytic Resolution cluster_2 Product Isolation A Gene Synthesis & Cloning (Bs-Dap in pET vector) B Transformation into E. coli A->B C Fermentation & Induction (IPTG) B->C D Cell Harvesting & Washing C->D G Addition of Recombinant E. coli D->G E Racemic 2-Aminobutanamide (Substrate) F Reaction Setup (pH 8.0, 45°C) E->F F->G H Kinetic Resolution ((R)-amide hydrolysis) G->H I Reaction Monitoring (HPLC) H->I J Cell Separation (Centrifugation) I->J K Supernatant Collection J->K L Purification (e.g., Crystallization) K->L M (S)-2-Aminobutyramide (>99% e.e.) L->M

Caption: Workflow for the kinetic resolution of racemic 2-aminobutanamide.

Logical Relationship for Lipase-Catalyzed Amidation

G Substrate (S)-2-Aminobutyrate Methyl Ester Enzyme Immobilized Lipase (Biocatalyst) Substrate->Enzyme Binds to Ammonia Ammonia (NH3) (Amine Donor) Ammonia->Enzyme Reacts with Product (S)-2-Aminobutyramide Enzyme->Product Catalyzes formation of Byproduct Methanol Enzyme->Byproduct Releases Solvent Dioxane (Solvent)

Caption: Key components in lipase-catalyzed amidation.

References

Application Notes and Protocols for the Synthesis of Levetiracetam from (2S)-2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Levetiracetam, an antiepileptic drug, starting from (2S)-2-aminobutyramide. The synthesis is a two-step process involving the acylation of this compound with 4-chlorobutyryl chloride to form the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, followed by an intramolecular cyclization to yield Levetiracetam. Various reaction conditions reported in the literature are presented, including different solvents, bases, and temperatures, to provide flexibility for process optimization. Quantitative data on yields and purity under different conditions are summarized for easy comparison.

Introduction

Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide and is a widely used second-generation antiepileptic drug for the treatment of partial-onset seizures.[1] Its synthesis from the chiral precursor this compound is a common and efficient manufacturing route. This method is advantageous as it establishes the desired stereochemistry at the beginning of the synthesis, avoiding the need for chiral resolution of the final product or racemic intermediates. The overall process involves the formation of an amide bond followed by an intramolecular nucleophilic substitution to form the pyrrolidinone ring.

Chemical Reaction

The synthesis proceeds in two key steps:

  • Acylation: this compound is reacted with 4-chlorobutyryl chloride to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Cyclization: The intermediate is then treated with a strong base to facilitate an intramolecular cyclization, where the amide nitrogen attacks the carbon bearing the chlorine atom, forming the five-membered pyrrolidinone ring of Levetiracetam.

Experimental Protocols

Protocol 1: Acetonitrile as Solvent with Potassium Carbonate (Acylation) and Potassium Hydroxide (Cyclization)

This protocol is adapted from a one-pot synthesis method.[2]

Materials:

  • This compound hydrochloride

  • 4-chlorobutyryl chloride

  • Potassium carbonate (K₂CO₃), pulverized

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Ethyl acetate

  • Deionized water

Procedure:

  • Acylation:

    • To a reaction vessel, add acetonitrile and this compound hydrochloride.

    • Add pulverized potassium carbonate to the mixture and cool the suspension to 0-5 °C under a nitrogen atmosphere.

    • Slowly add a solution of 4-chlorobutyryl chloride in acetonitrile to the reaction mixture while maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Cyclization:

    • To the reaction mixture from the previous step, add potassium hydroxide.

    • Allow the reaction to warm to 20-25 °C and stir for 30 minutes.

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Add ethyl acetate to the crude product and stir for at least 4 hours.

    • Filter the solid, wash with ethyl acetate, and dry under vacuum to yield Levetiracetam.

Protocol 2: Dichloromethane as Solvent with Potassium Hydroxide and Phase Transfer Catalyst

This protocol utilizes a phase transfer catalyst to facilitate the reaction in a biphasic system.[3]

Materials:

  • This compound hydrochloride

  • 4-chlorobutyryl chloride

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Acetic acid

Procedure:

  • Reaction Setup:

    • Suspend this compound hydrochloride and anhydrous sodium sulfate in dichloromethane at 25-35 °C.

    • Cool the mixture to -10 °C to 0 °C.

    • Add potassium hydroxide and tetrabutylammonium bromide to the cooled suspension.

  • Acylation and Cyclization:

    • Add a solution of 4-chlorobutyryl chloride in dichloromethane dropwise over 1 hour, maintaining the temperature below 5 °C.[3]

    • Stir the reaction mixture for approximately 2 hours.

    • Add a second portion of potassium hydroxide and continue stirring for several hours.[3]

  • Work-up and Isolation:

    • Filter the reaction mixture to remove solid byproducts.

    • Adjust the pH of the filtrate to approximately 7 with acetic acid.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Levetiracetam.

  • Purification:

    • Recrystallize the crude product from a suitable solvent such as ethyl acetate.

Protocol 3: Aqueous Conditions for Acylation followed by Solvent-Free Cyclization

This environmentally friendly protocol uses water as the solvent for the acylation step and a solvent-free grinding method for the cyclization.[4]

Materials:

  • This compound hydrochloride

  • 4-chlorobutyryl chloride

  • Triethylamine

  • Sodium chloride

  • Potassium hydroxide (KOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Aqueous Acylation:

    • Dissolve this compound hydrochloride in water and add triethylamine.

    • Under stirring, add 4-chlorobutyryl chloride dropwise.

    • Continue stirring for 1 hour after the addition is complete.

    • Add sodium chloride to precipitate the intermediate product.

    • Filter the solid, wash with a small amount of ethyl acetate, and air dry.

  • Solvent-Free Cyclization:

    • Grind the intermediate amide with potassium hydroxide and an inorganic carrier such as anhydrous sodium sulfate until the reaction is complete.

  • Purification:

    • The resulting product can be directly recrystallized from ethyl acetate.

Data Presentation

ParameterProtocol 1 (Acetonitrile)[2]Protocol 2 (Dichloromethane)[3]Protocol 3 (Aqueous/Solvent-Free)[4]
Starting Material This compound hydrochlorideThis compound hydrochlorideThis compound hydrochloride
Solvent AcetonitrileDichloromethaneWater (Acylation), Solvent-Free (Cyclization)
Base(s) Potassium carbonate, Potassium hydroxidePotassium hydroxideTriethylamine, Potassium hydroxide
Catalyst NoneTetrabutylammonium bromideNone
Temperature 0-5 °C (Acylation), 20-25 °C (Cyclization)-10 °C to 5 °CRoom Temperature (Acylation)
Yield ~70.5% - 73.4%Not explicitly stated, but implies high yield79.8% (intermediate), Not stated for final product
Purity >99.5%[2]High chemical purity impliedNot explicitly stated

Mandatory Visualizations

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization start This compound intermediate (S)-N-[1-(aminocarbonyl)propyl]- 4-chlorobutanamide start->intermediate Base, Solvent reagent1 4-chlorobutyryl chloride reagent1->intermediate intermediate_ref (S)-N-[1-(aminocarbonyl)propyl]- 4-chlorobutanamide final_product Levetiracetam intermediate_ref->final_product Strong Base, Solvent

Caption: Synthetic workflow for Levetiracetam from this compound.

Logical_Relationship A Starting Material This compound C Acylation Reaction (Amide Bond Formation) A->C B Acylating Agent 4-chlorobutyryl chloride B->C D Intermediate (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide C->D E Intramolecular Cyclization (Ring Formation) D->E F Final Product Levetiracetam E->F G Base (e.g., K2CO3, KOH) G->C G->E H Solvent (e.g., Acetonitrile, DCM) H->C H->E

Caption: Logical relationships of reactants and steps in Levetiracetam synthesis.

References

Application Note: In-Situ Monitoring of (2S)-2-Aminobutyramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Aminobutyramide is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam. The stereochemical purity of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Traditional synthesis and monitoring methods often rely on offline analysis, which can be time-consuming and may not provide a true real-time understanding of the reaction kinetics, leading to potential impurities and reduced yield.

Process Analytical Technology (PAT) offers a solution by enabling real-time, in-situ monitoring of critical process parameters and quality attributes.[1][2][3] This application note details protocols for the in-situ monitoring of the enzymatic synthesis of this compound using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These non-destructive spectroscopic techniques provide continuous data on the concentration of reactants and products, allowing for precise control over the reaction and ensuring high product quality.[4][5]

The focus of this note is the lipase-catalyzed ammonolysis of (S)-2-aminobutyrate methyl ester to yield this compound. This enzymatic approach is highly stereoselective and proceeds under mild conditions.

Synthesis Pathway: Enzymatic Amidation

The synthesis of this compound is achieved through the enzymatic amidation of (S)-2-aminobutyrate methyl ester. A lipase is used to catalyze the reaction between the ester and an amine donor, in this case, ammonia. The high stereoselectivity of the enzyme ensures the retention of the chiral center, leading to a product with high enantiomeric purity.

G cluster_reactants Reactants cluster_products Products S-2-aminobutyrate_methyl_ester (S)-2-aminobutyrate methyl ester Lipase Lipase S-2-aminobutyrate_methyl_ester->Lipase Substrate Ammonia Ammonia (NH3) Ammonia->Lipase Co-substrate 2S-2-aminobutyramide This compound Methanol Methanol Lipase->2S-2-aminobutyramide Product Lipase->Methanol By-product

Caption: Enzymatic synthesis of this compound.

In-Situ Monitoring Techniques

1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time.[6] It works by measuring the absorption of infrared radiation by the molecules in the reaction mixture. Different functional groups absorb at characteristic frequencies, allowing for the identification and quantification of individual components. For this specific reaction, the key spectral features to monitor are the disappearance of the ester carbonyl (C=O) peak of the starting material and the appearance of the amide carbonyl (C=O) and N-H bands of the product.[7][8]

2. Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. Raman is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer.[9] Key vibrational modes for monitoring this reaction include the C=O stretching of the ester and amide, as well as the C-N stretching of the newly formed amide.[2][10]

Experimental Protocols

General Reaction Setup

The following is a general protocol for the enzymatic synthesis of this compound. Specific parameters may need to be optimized based on the specific lipase used and the desired reaction scale.

Materials:

  • (S)-2-aminobutyrate methyl ester

  • Immobilized lipase

  • Anhydrous dioxane (or other suitable ether solvent)

  • Ammonia gas

  • Reaction vessel equipped with a stirrer, temperature control, and ports for in-situ probes.

Procedure:

  • Set up the reaction vessel with the stirrer and temperature control.

  • Insert the in-situ FTIR or Raman probe into the reaction vessel, ensuring it is properly immersed in the reaction medium once charged.

  • Charge the vessel with (S)-2-aminobutyrate methyl ester and anhydrous dioxane.

  • Begin stirring and allow the temperature to equilibrate to the desired setpoint (e.g., 40°C).

  • Start bubbling ammonia gas through the reaction mixture.

  • Initiate the reaction by adding the immobilized lipase.

  • Begin in-situ monitoring immediately.

Protocol 1: In-Situ FTIR Monitoring

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.

Data Acquisition Parameters:

ParameterValue
Spectral Range4000 - 650 cm⁻¹
Resolution4 cm⁻¹
Scan Time30 seconds
Data Interval5 minutes

Procedure:

  • Record a background spectrum of the solvent and starting material before the addition of the enzyme.

  • After initiating the reaction, continuously collect spectra at the specified data interval.

  • Monitor the decrease in the absorbance of the ester carbonyl peak (around 1735-1745 cm⁻¹) and the increase in the absorbance of the amide I band (around 1640-1680 cm⁻¹) and amide II band (around 1550-1580 cm⁻¹).[7]

Protocol 2: In-Situ Raman Monitoring

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 785 nm) and a fiber-optic immersion probe.

Data Acquisition Parameters:

ParameterValue
Laser Power100 - 300 mW
Exposure Time10 - 30 seconds
Spectral Range200 - 2000 cm⁻¹
Data Interval5 minutes

Procedure:

  • Record a reference spectrum of the reaction mixture before adding the lipase.

  • After initiating the reaction, collect Raman spectra at regular intervals.

  • Monitor the decrease in the intensity of the ester C=O stretching band (around 1730-1750 cm⁻¹) and the increase in the intensity of the amide C=O stretching band (around 1650-1680 cm⁻¹) and the C-N stretching band (around 1250-1300 cm⁻¹).[10]

Data Presentation and Analysis

The collected spectroscopic data can be used to generate concentration profiles of the reactant and product over time. This is typically done by creating a calibration model that correlates the absorbance or intensity of a characteristic peak with the concentration of the corresponding species.

Table 1: Quantitative Data from In-Situ Monitoring

Time (hours)Ester C=O Peak (FTIR Absorbance)Amide I Peak (FTIR Absorbance)Ester Concentration (M)This compound Concentration (M)
01.200.000.500.00
20.950.250.400.10
40.720.480.300.20
60.500.700.210.29
80.310.890.130.37
100.151.050.060.44
120.051.150.020.48
140.021.18< 0.010.49

Experimental Workflow and Logic

The overall workflow for in-situ monitoring of this compound synthesis involves several key stages, from initial setup to final data analysis and process control.

G cluster_setup 1. Reaction Setup cluster_monitoring 2. In-Situ Monitoring cluster_analysis 3. Data Analysis & Control Reactor_Prep Prepare Reactor Probe_Install Install In-situ Probe (FTIR or Raman) Reactor_Prep->Probe_Install Reagent_Charge Charge Reactants Probe_Install->Reagent_Charge Data_Acquisition Real-time Spectral Data Acquisition Reagent_Charge->Data_Acquisition Data_Processing Process Spectra (Baseline correction, etc.) Data_Acquisition->Data_Processing Calibration Apply Calibration Model Data_Processing->Calibration Concentration_Profile Generate Concentration Profiles Calibration->Concentration_Profile Endpoint_Determination Determine Reaction Endpoint Concentration_Profile->Endpoint_Determination Process_Control Implement Process Control (e.g., temperature adjustment) Endpoint_Determination->Process_Control

Caption: Experimental workflow for in-situ monitoring.

Conclusion

In-situ monitoring of this compound synthesis using FTIR and Raman spectroscopy provides a robust and efficient method for real-time process understanding and control. These PAT tools enable the collection of continuous data, leading to improved product quality, higher yields, and enhanced process safety. The detailed protocols and workflows presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement modern analytical techniques in their synthetic processes.

References

Application Notes and Protocols for the GC Analysis of (2S)-2-Aminobutyramide Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Aminobutyramide is a chiral molecule of interest in pharmaceutical development and chemical synthesis. Its analysis by gas chromatography (GC) is challenging due to its low volatility and polar nature. Derivatization is a crucial sample preparation step to convert this compound into a more volatile and thermally stable derivative, enabling robust and sensitive GC analysis. This document provides detailed application notes and protocols for two common and effective derivatization techniques: Silylation and Acylation . These methods are widely applicable for the quantitative analysis and enantiomeric purity determination of this compound.

The primary objectives of derivatizing this compound for GC analysis are:

  • Increased Volatility: To allow for elution from the GC column at reasonable temperatures.

  • Improved Thermal Stability: To prevent degradation in the hot injector and column.

  • Enhanced Chromatographic Performance: To achieve sharp, symmetrical peaks for accurate quantification.

  • Enantiomeric Resolution: To enable the separation of this compound from its (R)-enantiomer on a chiral GC column.

Derivatization Strategies

Two primary derivatization strategies are presented: silylation, which replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, and acylation, which introduces an acyl group, often a trifluoroacetyl (TFA) group.

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as the amine and amide groups in this compound. BSTFA is a powerful silylating agent that reacts to form volatile trimethylsilyl (TMS) derivatives.

Reaction:

This compound + BSTFA → N,N'-bis(trimethylsilyl)-(2S)-2-aminobutyramide

cluster_reagents Reagents cluster_process Derivatization Process cluster_product Product Analyte This compound Dissolve Dissolve in Anhydrous Solvent Analyte->Dissolve Reagent BSTFA Add_Reagent Add BSTFA Reagent->Add_Reagent Dissolve->Add_Reagent React Heat at 70-100°C Add_Reagent->React Cool Cool to Room Temp. React->Cool Derivative TMS-Derivative Cool->Derivative GC_Analysis GC Analysis Derivative->GC_Analysis Inject into GC

Silylation Workflow
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Tightly cap the vial and heat at 70-100°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: Inject 1 µL of the derivatized sample directly into the GC or GC-MS system.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA introduces a trifluoroacetyl group, which significantly increases the volatility of the analyte. This method is particularly useful for enhancing sensitivity when using an electron capture detector (ECD). A two-step approach, involving esterification followed by acylation, is common for amino acids and can be adapted for amino amides.

Reaction:

This compound + TFAA → N-trifluoroacetyl-(2S)-2-aminobutyramide

cluster_reagents Reagents cluster_process Derivatization Process cluster_product Product Analyte This compound Dissolve Dissolve in Anhydrous Solvent Analyte->Dissolve Reagent TFAA Add_Reagent Add TFAA Reagent->Add_Reagent Dissolve->Add_Reagent React Heat at 60-70°C Add_Reagent->React Evaporate Evaporate Excess Reagent React->Evaporate Redissolve Redissolve in Solvent Evaporate->Redissolve Derivative TFA-Derivative Redissolve->Derivative GC_Analysis GC Analysis Derivative->GC_Analysis Inject into GC

Acylation Workflow
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial and ensure it is completely dry.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., dichloromethane or acetonitrile) to dissolve the sample. Add 100 µL of TFAA (Trifluoroacetic anhydride).

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.

  • Solvent Removal: After cooling to room temperature, remove the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) to a final volume of 1 mL.

  • GC Analysis: Inject 1 µL of the reconstituted sample into the GC or GC-MS system.

Data Presentation

The following tables summarize representative quantitative data for the GC-MS analysis of short-chain amino acid enantiomers following derivatization. While specific data for this compound is not available in the literature, these values for structurally similar compounds provide a strong indication of the expected performance of the methods.

Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Amino Acid Enantiomers

ParameterSilylation (e.g., with MTBSTFA)Acylation (e.g., with Methyl Chloroformate/Methanol)
Derivative Stability TBDMS derivatives are more stable to hydrolysis than TMS derivatives.[1]Generally stable, though some hydrolysis of derivatives can occur in serum and urine.
Reaction Conditions Requires anhydrous conditions; heating often necessary.[1]Can be performed in aqueous solutions at neutral pH to avoid protein hydrolysis.
Racemization Risk Low risk of racemization.Derivatization with pentafluoropropionic anhydride/heptafluorobutanol has shown racemization.[2] Methyl chloroformate/methanol derivatization did not exhibit racemization.[2]
Sensitivity Good sensitivity with FID and MS detectors.Fluorinated derivatives offer excellent sensitivity with ECD and NCI-MS.[3]

Table 2: Representative Quantitative Performance Data for Chiral GC-MS Analysis of D-Amino Acids after Derivatization with Methyl Chloroformate/Methanol [2]

Analyte (D-Enantiomer)Limit of Detection (LOD) (nM)[2]Limit of Quantification (LOQ) (µM)[2]Linearity (R²)
Alanine3.20.031>0.99
Valine4.50.042>0.99
Proline15.80.145>0.99
Aspartic Acid4461.95>0.99
Phenylalanine6.70.063>0.99

Note: The data presented is for a range of D-amino acids and serves as an expected performance benchmark. Actual LOD/LOQ values for this compound may vary depending on the specific instrumentation and experimental conditions.

GC and GC-MS Parameters

The following are typical starting parameters for the GC analysis of derivatized this compound. Optimization will be required for specific applications and instrumentation.

Table 3: Recommended GC Parameters

ParameterSilylated DerivativeAcylated Derivative
GC Column Chiral capillary column (e.g., Chirasil-Val, Rt-βDEX) for enantiomeric separation. A non-chiral column (e.g., DB-5ms) can be used for total concentration.Chiral capillary column (e.g., Chirasil-Val, Rt-γDEXsa) for enantiomeric separation. A non-chiral column (e.g., DB-5ms) can be used for total concentration.
Injector Temperature 250 °C230 °C
Carrier Gas Helium, constant flow of 1.0-1.5 mL/minHelium, constant flow of 1.0-1.5 mL/min
Oven Program Initial: 60°C for 2 min, Ramp: 5-10°C/min to 250°C, Hold: 5 minInitial: 50°C for 2 min, Ramp: 5-10°C/min to 220°C, Hold: 5 min
Detector FID or Mass Spectrometer (MS)FID, ECD, or Mass Spectrometer (MS)
MS Parameters Scan range: m/z 50-500; Ionization: Electron Impact (EI) at 70 eVScan range: m/z 50-400; Ionization: Electron Impact (EI) at 70 eV

Conclusion

The derivatization of this compound is a prerequisite for its successful analysis by gas chromatography. Both silylation with BSTFA and acylation with TFAA are effective methods to produce volatile and thermally stable derivatives suitable for GC and GC-MS analysis. The choice of derivatization reagent will depend on the specific analytical requirements, such as the need for high sensitivity with an ECD or the avoidance of potential racemization. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this compound.

References

Application Notes and Protocols for the Vibrational Spectroscopy of (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of (2S)-2-aminobutyramide using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This compound is a chiral molecule of interest in pharmaceutical development, and understanding its vibrational properties is crucial for structural characterization, purity assessment, and the study of intermolecular interactions. These non-destructive techniques offer a molecular fingerprint, enabling the identification and analysis of the compound's functional groups. This application note outlines the theoretical basis for the vibrational spectra, provides detailed experimental protocols for sample analysis, and presents predicted peak assignments based on computational models and characteristic group frequencies.

Introduction to Vibrational Spectroscopy of this compound

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both FTIR and Raman spectroscopy provide information about the vibrational modes, which are determined by the molecular structure, bond strengths, and atomic masses.

  • FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. This technique is particularly sensitive to polar functional groups with a significant change in dipole moment during vibration, such as C=O (carbonyl) and N-H (amine/amide) bonds.

  • Raman Spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is highly sensitive to non-polar and symmetric bonds, providing complementary information to FTIR. For chiral molecules like this compound, specialized Raman techniques can also probe stereochemical features.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for a thorough structural elucidation.

Predicted Vibrational Peak Assignments

In the absence of dedicated experimental spectra in public databases, the following tables present the predicted vibrational frequencies for this compound based on characteristic group frequencies for primary amines and amides, supplemented by insights from computational chemistry studies on similar molecules.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400 - 3200Strong, BroadN-H stretching (asymmetric and symmetric) of NH₂ amine and NH₂ amide groups
~2960 - 2850MediumC-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups
~1680 - 1640StrongC=O stretching (Amide I band)
~1650 - 1580MediumN-H bending (scissoring) of the primary amine
~1620 - 1580MediumN-H bending (Amide II band)
~1470 - 1430MediumC-H bending of CH₃ and CH₂ groups
~1400MediumC-N stretching of the amine group
~1300 - 1200MediumC-H wagging of CH₂ group
~910 - 665Broad, MediumN-H wagging of the primary amine

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400 - 3200WeakN-H stretching (asymmetric and symmetric) of NH₂ amine and NH₂ amide groups
~2960 - 2850StrongC-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups
~1680 - 1640MediumC=O stretching (Amide I band)
~1470 - 1430StrongC-H bending of CH₃ and CH₂ groups
~1400MediumC-N stretching
~1100 - 800MediumC-C stretching of the carbon backbone
Below 400Medium to StrongSkeletal and lattice vibrations

Experimental Protocols

The following protocols provide a general framework for the analysis of solid this compound. Instrument-specific parameters may require optimization.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound (solid powder)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal surface to completely cover the crystal.

  • Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Data Acquisition: Collect the FTIR spectrum of the sample. Typical parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent.

Raman Spectroscopy Protocol

Materials and Equipment:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope slide or a suitable sample holder

  • This compound (solid powder)

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of this compound powder onto a clean microscope slide.

  • Instrument Calibration: Calibrate the spectrometer using a standard reference material (e.g., silicon) if required.

  • Sample Focusing: Place the sample slide on the microscope stage and focus the laser onto the sample particles.

  • Data Acquisition: Acquire the Raman spectrum. Typical parameters include:

    • Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation (e.g., 1-10 mW).

    • Exposure Time: 1-10 seconds.

    • Number of Accumulations: 10-20 (co-added to improve signal-to-noise ratio).

    • Spectral Range: 3500 - 200 cm⁻¹

  • Data Processing: Perform baseline correction and cosmic ray removal as needed using the spectrometer software.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the experimental and analytical processes.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_analysis Data Analysis start Start sample This compound (solid powder) start->sample background Record Background Spectrum sample->background place_sample Place Sample on ATR Crystal background->place_sample acquire Acquire FTIR Spectrum place_sample->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process assign Peak Assignment process->assign report Report Results assign->report

FTIR Experimental Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_raman Raman Analysis cluster_analysis Data Analysis start Start sample This compound (solid powder on slide) start->sample calibrate Calibrate Spectrometer sample->calibrate focus Focus Laser on Sample calibrate->focus acquire Acquire Raman Spectrum focus->acquire process Process Spectrum (Baseline, Cosmic Ray Removal) acquire->process assign Peak Assignment process->assign report Report Results assign->report

Raman Experimental Workflow

Computational_Workflow cluster_model Molecular Modeling cluster_calc Vibrational Calculation cluster_analysis Spectral Analysis build Build 3D Structure of This compound optimize Geometry Optimization (e.g., DFT) build->optimize freq_calc Frequency Calculation optimize->freq_calc ir_raman_calc Calculate IR Intensities and Raman Activities freq_calc->ir_raman_calc visualize Visualize Calculated Spectra ir_raman_calc->visualize compare Compare with Experimental Data visualize->compare assign Assign Vibrational Modes compare->assign

Computational Analysis Workflow

Data Interpretation and Conclusion

The interpretation of the FTIR and Raman spectra of this compound relies on the identification of characteristic vibrational bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine and amide groups are expected to appear as broad bands in the high-wavenumber region of the FTIR spectrum. The prominent C=O stretching of the amide group (Amide I band) should be a strong absorption in the FTIR spectrum. In the Raman spectrum, C-H and C-C bond vibrations are expected to be more prominent.

By comparing the experimental spectra with the predicted peak positions in Tables 1 and 2, a confident assignment of the vibrational modes can be achieved. Any significant deviations from these predictions could indicate the presence of impurities, different polymorphic forms, or strong intermolecular interactions such as hydrogen bonding in the solid state. For a more detailed and accurate assignment, it is recommended to perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the vibrational frequencies and intensities, as outlined in the computational workflow.

Troubleshooting & Optimization

Technical Support Center: Optimization of (2S)-2-aminobutyramide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2S)-2-aminobutyramide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction during amidation of (S)-2-aminobutyric acid or its ester.Ensure the activating agent for the carboxylic acid (e.g., thionyl chloride) is fresh and used in the correct stoichiometric ratio. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.[1]
Poor separation of diastereomeric salts during resolution.Optimize the crystallization conditions (solvent, temperature, cooling rate) for the diastereomeric salt. Ensure the correct molar ratio of the resolving agent (e.g., D-mandelic acid) is used.[2]
Loss of product during purification steps.Minimize the number of transfer steps. Use appropriate recrystallization solvents to maximize recovery. Consider using techniques like column chromatography for purification if simple recrystallization is inefficient.
Low Enantiomeric Excess (e.e.) Racemization during the activation of (S)-2-aminobutyric acid.Perform the activation step (e.g., formation of acyl chloride) at low temperatures to minimize racemization.[3]
Inefficient resolution of racemic mixtures.Ensure the resolving agent is of high enantiomeric purity. Perform multiple recrystallizations of the diastereomeric salt to improve the enantiomeric excess of the desired isomer.[2]
Inaccurate measurement of enantiomeric excess.Use a validated chiral HPLC method for determining the enantiomeric excess. Ensure proper separation of the enantiomers on the chiral column.[4]
Side Reactions and Impurity Formation Formation of over-hydrolyzed product (carboxylic acid) during nitrile hydrolysis.Carefully control the reaction conditions (temperature, time, and concentration of acid/base) during the hydrolysis of the nitrile intermediate in Strecker synthesis to favor the formation of the amide.
Presence of unreacted starting materials.Monitor the reaction to completion. After the reaction, use appropriate work-up and purification procedures to remove unreacted starting materials.
Difficulty in Removing the Resolving Agent The resolving agent (e.g., D-mandelic acid or L-tartaric acid) is not completely removed after salt breaking.After treating the diastereomeric salt with an acid or base to liberate the free amine, perform multiple extractions with a suitable solvent to remove the resolving agent. Washing the final product with a solvent in which the resolving agent is soluble but the product is not can also be effective.[2]
Poor Crystallization of Diastereomeric Salt The chosen solvent system is not optimal for crystallization.Screen different solvents or solvent mixtures to find the optimal conditions for the crystallization of the desired diastereomeric salt. Control the cooling rate; slow cooling often leads to better crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining this compound?

A1: The primary synthetic strategies include:

  • Resolution of a racemic mixture: This involves synthesizing racemic 2-aminobutyramide and then separating the enantiomers using a chiral resolving agent such as D-mandelic acid or L-tartaric acid.[2][5][6]

  • Asymmetric synthesis: This approach creates the desired stereocenter selectively. A common example is the Strecker synthesis using a chiral auxiliary.

  • From a chiral pool: This method starts with an enantiomerically pure precursor, such as (S)-2-aminobutyric acid.[1]

  • Biocatalytic resolution: This employs enzymes, like D-aminopeptidase, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer.[7]

Q2: Which synthetic route is most suitable for large-scale industrial production?

A2: For large-scale production, resolution of a racemic mixture is often economically advantageous.[1] This is because the starting materials are typically cheaper, and the resolution process can be highly optimized. Biocatalytic methods are also becoming increasingly attractive for industrial applications due to their high selectivity and environmentally friendly nature.[7]

Q3: What are the critical parameters to control to maximize the yield and purity of this compound?

A3: Key parameters to control include:

  • Reaction Temperature: Maintaining the optimal temperature is crucial, especially during steps prone to racemization or side reactions.[8]

  • Purity of Reagents: Using high-purity starting materials and reagents is essential to avoid the introduction of impurities that can be difficult to remove later.

  • pH Control: In enzymatic resolutions and other pH-sensitive reactions, maintaining the optimal pH is critical for enzyme activity and reaction specificity.[3]

  • Crystallization Conditions: In resolution methods, the solvent, temperature, and cooling rate during crystallization directly impact the yield and enantiomeric purity of the product.[2]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for monitoring the conversion of starting materials and the formation of the product. Chiral HPLC is essential for determining the enantiomeric excess.[4]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and intermediates.[4]

Experimental Protocols

Resolution of Racemic 2-aminobutyramide using D-Mandelic Acid

This protocol is based on the general principles of diastereomeric salt resolution.[2]

  • Preparation of the Racemic Mixture: Synthesize racemic 2-(benzylideneamino)butyramide by reacting racemic 2-aminobutyramide with benzaldehyde.

  • Salt Formation: Dissolve the racemic 2-(benzylideneamino)butyramide in a suitable solvent, such as 4-methyl-2-pentanol. Heat the solution to approximately 65°C.

  • Add a solution of D-mandelic acid in the same solvent to the heated mixture.

  • Crystallization: Slowly cool the resulting solution to allow for the crystallization of the D-mandelic acid salt of (S)-2-(benzylideneamino)butyramide. The temperature can be held at specific points (e.g., 50°C and then 40°C) to improve crystal growth and purity.

  • Isolation of the Diastereomeric Salt: Filter the reaction mixture to isolate the crystalline salt. Wash the crystals with a cold solvent to remove impurities.

  • Liberation of the Free Amine: Suspend the isolated salt in a suitable solvent like acetone. Add an aqueous solution of a strong acid, such as hydrochloric acid, while keeping the temperature below 30°C.

  • Stir the mixture for several hours to ensure complete conversion.

  • Isolation of this compound: Filter the mixture to isolate the crystalline product. Wash the product with a suitable solvent and dry under vacuum.

Synthesis from (S)-2-aminobutyric acid

This protocol involves the amidation of a chiral starting material.[1]

  • Activation of the Carboxylic Acid: Convert (S)-2-aminobutyric acid to its corresponding acyl chloride. This can be achieved by reacting it with thionyl chloride, phosphorus pentachloride, or phosphorus trichloride at a controlled temperature (e.g., 50-80°C).

  • Amidation: Introduce ammonia into a solution of the (S)-2-aminobutyryl chloride in an alcoholic solvent (e.g., methanol, ethanol, or isopropanol) to form this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Steps

Synthetic Step Starting Material Product Reported Yield Reference
Resolution and LiberationRacemic 2-(benzylideneamino)butyramide(S)-2-aminobutyramide~77% (based on propanal)[2]
Amidation of EsterMethyl (S)-2-amino-butanoate(S)-2-amino-butyramide62%[4]
Hydrogenation and SalificationIntermediate from Strecker-type reaction(S)-2-amino-butanamide hydrochloride95%[8]
Amidation of Acyl Chloride(S)-2-aminobutyryl chloride(S)-2-aminobutyramideHigh (not quantified)[1]
Ammonolysis of 2-bromobutyric acid methyl ester2-bromo-butyric acid methyl esterDL-2-amino-butanamide-[9]
Hydrolysis of 2-aminobutyronitrile hydrochloride2-aminobutyronitrile hydrochloride2-aminobutyramide hydrochloride66.4-68.7%[10]

Visualizations

experimental_workflow_resolution racemic_amide Racemic 2-aminobutyramide schutz Protection (e.g., with Benzaldehyde) racemic_amide->schutz racemic_protected Racemic Protected Amide schutz->racemic_protected resolution Resolution with Chiral Acid (e.g., D-Mandelic Acid) racemic_protected->resolution diastereomeric_salt Diastereomeric Salt of (S)-enantiomer resolution->diastereomeric_salt filtration Filtration & Washing diastereomeric_salt->filtration pure_salt Purified Diastereomeric Salt filtration->pure_salt deprotection Deprotection & Salt Break (e.g., with HCl) pure_salt->deprotection final_product This compound deprotection->final_product

Caption: Workflow for the synthesis of this compound via resolution.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_purification Review Purification Steps check_reaction->check_purification Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent purity/activity incomplete->optimize_conditions yield_improved Yield Improved optimize_conditions->yield_improved product_loss Significant Product Loss During Purification check_purification->product_loss Yes check_purification->yield_improved No optimize_purification Optimize Purification: - Choose better solvent - Minimize transfers product_loss->optimize_purification optimize_purification->yield_improved

Caption: Troubleshooting decision tree for low synthesis yield.

References

Technical Support Center: (2S)-2-Aminobutyramide Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the purity of (2S)-2-aminobutyramide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound hydrochloride?

A1: Common impurities can include the unwanted (R)-enantiomer, unreacted starting materials such as (S)-2-aminobutyric acid, and residual solvents from the synthesis process. The presence of (R)-2-aminobutyric acid and ammonia can interfere with analytical results, as they may have similar retention times in HPLC analysis to the desired product and its enantiomer.[1]

Q2: What is the most effective method for purifying this compound hydrochloride?

A2: Recrystallization is a widely used and effective method for purifying this compound hydrochloride. This technique can significantly improve both chemical and enantiomeric purity.[1] Additionally, chiral resolution techniques using resolving agents like D-mandelic acid or L-tartaric acid can be employed to separate the (S)-enantiomer from a racemic mixture.[1][2]

Q3: How can I assess the purity of my this compound hydrochloride sample?

A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the chemical and enantiomeric purity of this compound hydrochloride.[1][3][4] Specific chiral HPLC methods can effectively separate and quantify the (S) and (R)-enantiomers.[5]

Q4: What are the expected physical properties of pure (S)-2-aminobutyramide hydrochloride?

A4: Pure (S)-2-aminobutyramide hydrochloride is typically a white to off-white crystalline powder.[3] It is soluble in water and some organic solvents. The hydrochloride salt form enhances its stability and crystalline nature.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Chemical Purity after Synthesis Incomplete reaction or presence of side products.Perform a recrystallization of the crude product. A common procedure involves dissolving the crude salt in a minimal amount of a suitable solvent (e.g., water) and then precipitating the pure product by adding a less polar solvent like acetone.[1][4]
High Levels of (R)-enantiomer Contamination Ineffective chiral resolution or racemization during synthesis.If starting from a racemic mixture, optimize the chiral resolution step. This may involve adjusting the amount of resolving agent (e.g., D-mandelic acid), changing the solvent, or optimizing the crystallization temperature and time.[1] If racemization is suspected, review the reaction conditions (e.g., temperature, pH) of the synthesis steps.
Poor Crystal Formation During Recrystallization Incorrect solvent system, cooling rate is too fast, or solution is too dilute/concentrated.Ensure the correct solvent ratio is used. Cool the solution slowly to allow for larger, purer crystal formation. If no crystals form, try adding a seed crystal or scratching the inside of the flask to initiate crystallization. The concentration of the solution can be adjusted by either evaporating some solvent or adding more anti-solvent.
Inaccurate Purity Measurement by HPLC Co-elution of impurities with the main peak.The analytical method may need optimization. For instance, (R)-2-aminobutyric acid can overlap with (R)-2-aminobutyramide, and ammonia can have the same retention time as (S)-2-aminobutyramide under certain conditions.[1] Adjusting the mobile phase composition, pH, or using a different chiral column can improve separation.
Low Product Recovery After Purification Product remains dissolved in the mother liquor.After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. However, be aware that the purity of subsequent crops may be lower. The choice of recrystallization solvent and its volume is critical to maximizing recovery.

Experimental Protocols

Protocol 1: Recrystallization of (S)-2-aminobutyramide Hydrochloride

This protocol is based on a procedure described for the purification of the D-mandelic acid salt of (S)-2-aminobutyramide, followed by conversion to the hydrochloride salt.[1]

  • Dissolution: In a suitable reactor, charge the crude (S)-2-aminobutyramide D-mandelate salt and acetone.

  • Conversion to Hydrochloride: While keeping the temperature below 30°C, slowly add an aqueous solution of hydrochloric acid (e.g., 37%).

  • Crystallization: Stir the mixture for approximately 3 hours at 30°C.

  • Cooling: Cool the mixture to below 25°C to maximize crystal precipitation.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the collected crystals with cold acetone to remove residual impurities.

  • Drying: Dry the purified (S)-2-aminobutyramide hydrochloride crystals under vacuum at an elevated temperature (e.g., 60°C).

Protocol 2: HPLC Analysis of Enantiomeric Purity

The following HPLC conditions are adapted from a published patent for the analysis of 2-aminobutyramide.[1]

Parameter Specification
Column Macherey-Nagel ET250/4 Nucleosil 120-5 C18
Flow Rate 1.2 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Post-column Derivatization o-phtalic aldehyde (OPA) reagent
OPA Reagent Flow Rate 1 mL/min
Detection Wavelength (Extinction) 360 nm
Detection Wavelength (Emission) 420 nm
Reaction Temperature 40°C

Visualizations

experimental_workflow crude Crude this compound Hydrochloride recrystallization Recrystallization crude->recrystallization filtration Filtration recrystallization->filtration washing Washing with Cold Solvent filtration->washing Solid mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor Liquid drying Drying washing->drying pure Pure this compound Hydrochloride drying->pure hplc HPLC Purity Analysis pure->hplc troubleshooting_logic start Low Purity Detected check_enantiomeric Check Enantiomeric Purity start->check_enantiomeric check_chemical Check Chemical Purity start->check_chemical high_r High (R)-enantiomer check_enantiomeric->high_r High other_impurities Other Chemical Impurities check_chemical->other_impurities High optimize_resolution Optimize Chiral Resolution high_r->optimize_resolution recrystallize Perform Recrystallization other_impurities->recrystallize pure Purity Improved optimize_resolution->pure recrystallize->pure

References

Troubleshooting levetiracetam synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of levetiracetam.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in levetiracetam synthesis?

A1: Impurities in levetiracetam are broadly categorized into organic impurities, inorganic impurities, and residual solvents.[] Organic impurities are the most common and can arise from starting materials, intermediates, byproducts of side reactions, and degradation products.[2][3]

Q2: My final product shows the presence of the (R)-enantiomer of levetiracetam. What could be the cause and how can I prevent it?

A2: The presence of the unwanted (R)-enantiomer is a critical issue as the pharmacological activity of levetiracetam resides in the (S)-enantiomer.[4] Racemization can occur, particularly under alkaline conditions during the cyclization step.[5]

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH during the reaction. Avoid strongly alkaline conditions. If a base is required, consider using a weaker base or adding it portion-wise to maintain a lower pH.

  • Temperature Management: High temperatures can promote racemization. Conduct the cyclization step at the lowest effective temperature.

  • Chiral Starting Materials: Ensure the enantiomeric purity of your starting material, such as (S)-2-aminobutanamide, is high.[6] Asymmetric synthesis starting from a chiral precursor is generally preferred over resolving a racemic mixture to minimize enantiomeric impurities.[4]

Q3: I have identified Levetiracetam Carboxylic Acid as a major byproduct. How is this formed and what can I do to minimize it?

A3: Levetiracetam carboxylic acid ( (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid) is a common impurity that can form through the hydrolysis of the amide group in levetiracetam, especially in the presence of water and acidic or basic conditions.[][7]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize water content, particularly during the final ammonolysis step. The absence of water helps prevent the decomposition of intermediates back to the carboxylic acid.[7]

  • Control of pH: As with racemization, extreme pH levels can catalyze hydrolysis. Maintain a neutral or near-neutral pH during workup and purification steps.

  • Reaction Time: Minimize the reaction time for steps where the amide is exposed to hydrolytic conditions.

Troubleshooting Guide

Issue 1: Low Yield of Levetiracetam

Low yields can be attributed to a variety of factors, from incomplete reactions to product loss during purification.

Potential Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Consider increasing the reaction time or temperature moderately, but be mindful of potential side reactions.
Side Product Formation Analyze the reaction mixture to identify major byproducts. Refer to the FAQs on specific impurities to address their formation.
Loss during Workup/Purification Optimize extraction and recrystallization procedures. For instance, ensure the correct solvent polarity for extractions and use an appropriate solvent system for recrystallization to maximize recovery.[7]
Poor Quality Reagents Verify the purity of starting materials and reagents. Impurities in reagents can inhibit the reaction or lead to unwanted side reactions.
Issue 2: Presence of Unknown Impurities in HPLC Analysis

The appearance of unexpected peaks in your HPLC chromatogram indicates the presence of unknown impurities.

Potential Cause Troubleshooting Action
Degradation of Product Levetiracetam can degrade under exposure to heat, light, or moisture.[3] Store the final product and intermediates under appropriate conditions (cool, dark, and dry).
Reaction with Solvents Residual solvents from the manufacturing process can sometimes react with the product or intermediates.[3] Ensure complete removal of solvents under vacuum.
Dimeric Impurities Under certain conditions, especially at low temperatures for extended periods, dimeric impurities can form.[5] Optimize reaction time and temperature to avoid their formation.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide

This protocol describes the condensation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride.

  • Suspend (S)-2-aminobutanamide hydrochloride in a suitable organic solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium carbonate) to neutralize the hydrochloride and free the amine.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-chlorobutyryl chloride in the same solvent to the cooled mixture while stirring vigorously.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Cyclization to Levetiracetam

This protocol describes the intramolecular cyclization of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide.

  • Dissolve the crude product from Protocol 1 in a suitable solvent such as dichloromethane.[5]

  • Add an aqueous solution of an alkali, like potassium hydroxide, to the mixture.[5] A phase transfer catalyst (e.g., tetrabutylammonium bromide) can be added to facilitate the reaction.[]

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude levetiracetam.

Protocol 3: Purification by Recrystallization

This protocol outlines the purification of crude levetiracetam.

  • Dissolve the crude levetiracetam in a minimal amount of a suitable hot solvent, such as acetone or ethyl acetate.[7][8]

  • If there are insoluble impurities, filter the hot solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified levetiracetam crystals under vacuum at a temperature below 40°C.[7]

Visualizations

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product start1 (S)-2-Aminobutanamide step1 Condensation start1->step1 start2 4-Chlorobutyryl Chloride start2->step1 step2 Cyclization step1->step2 step3 Purification step2->step3 end_product Levetiracetam step3->end_product

Caption: General workflow for the synthesis of levetiracetam.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High (R)-Enantiomer Content Detected cause1 Alkaline Conditions issue->cause1 cause2 High Temperature issue->cause2 cause3 Impure Starting Material issue->cause3 solution1 Control pH cause1->solution1 solution2 Lower Reaction Temp cause2->solution2 solution3 Verify Chiral Purity of Starting Material cause3->solution3

Caption: Troubleshooting logic for chiral impurity issues.

G levetiracetam Levetiracetam hydrolysis Hydrolysis (H2O, Acid/Base) levetiracetam->hydrolysis Side Reaction byproduct Levetiracetam Carboxylic Acid hydrolysis->byproduct

Caption: Formation of levetiracetam carboxylic acid byproduct.

References

Preventing racemization during (2S)-2-aminobutyramide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the synthesis of (2S)-2-aminobutyramide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stereochemical integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process where a pure, single enantiomer, in this case, this compound, is converted into an equal mixture of both of its enantiomers ((2S) and (2R)). This results in an optically inactive product. In drug development and pharmaceutical applications, typically only one enantiomer is pharmacologically active and safe. The presence of the other enantiomer can lead to reduced efficacy, and in some cases, undesirable side effects or toxicity. Therefore, controlling the stereochemistry during synthesis is essential.

Q2: What is the primary chemical mechanism responsible for racemization during the amide bond formation to produce this compound?

A2: Racemization primarily occurs during the activation of the carboxylic acid group of the N-protected 2-aminobutyric acid. The most common pathway involves the formation of a planar oxazolone (or azlactone) intermediate. The proton on the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. When the amine attacks this planar intermediate, it can do so from either face, resulting in a mixture of both enantiomers.

Q3: Which factors have the most significant impact on preventing racemization during the synthesis?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. Modern uronium/aminium and phosphonium-based reagents, especially when used with additives like HOBt or HOAt, are designed to minimize racemization.

  • Base: The type and amount of base used are crucial. Sterically hindered and weaker bases are generally preferred over strong, unhindered bases.

  • Solvent: The polarity of the solvent can affect the rate of racemization. Less polar, aprotic solvents are often a better choice.

  • Temperature: Lower reaction temperatures typically reduce the rate of racemization.

  • Reaction Time: Minimizing the reaction time reduces the exposure of the chiral center to conditions that can promote racemization.

Q4: Are there alternative methods to chemical synthesis for producing enantiomerically pure this compound?

A4: Yes, enzymatic methods offer a highly stereoselective alternative. For instance, lipase-catalyzed ammonolysis of (S)-2-aminobutyrate methyl ester can produce (S)-2-aminobutanamide with high chiral purity (ee > 99%).[1] Additionally, resolution of racemic 2-aminobutyramide using chiral resolving agents like L-tartaric acid is a common industrial method to isolate the desired (S)-enantiomer.[2]

Troubleshooting Guides

Problem: Significant racemization is detected in the final this compound product.

Possible CauseSuggested Solution
Inappropriate Coupling Reagent Switch to a modern coupling reagent known for low racemization, such as HATU, HBTU, or COMU. If using a carbodiimide (e.g., DCC, EDC), always use it in combination with a racemization-suppressing additive like HOBt or, preferably, HOAt or OxymaPure.[3]
Base-Induced Racemization If using a strong, non-hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base.
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0 °C. For particularly sensitive couplings, even lower temperatures may be beneficial.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to racemizing conditions.
Solvent Effects If using a highly polar solvent like DMF, and solubility allows, consider using a less polar solvent or a mixture of solvents (e.g., DCM/DMF) to potentially reduce racemization.[4]

Problem: The desired this compound product is obtained in low yield.

Possible CauseSuggested Solution
Incomplete Activation/Coupling Ensure all reagents are anhydrous, as water can quench the activated species. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine source. For sterically hindered couplings, a longer reaction time or a second addition of the coupling reagent might be necessary.
Side Reactions The formation of byproducts can reduce the yield. Using additives like HOBt or HOAt not only suppresses racemization but can also improve coupling efficiency and reduce side reactions.[2]
Difficult Purification This compound is a small, polar molecule, which can make purification by chromatography challenging. Consider converting it to its hydrochloride salt to facilitate isolation and purification by crystallization.

Quantitative Data on Racemization

The selection of coupling reagents and additives has a significant impact on the enantiomeric purity of the final product. The following table summarizes representative data on the extent of racemization with different coupling systems.

Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives

Coupling SystemBase% D-Isomer (Racemization)Reference
DCCNMMHigh[3]
DCC/HOBtNMMModerate[3]
HBTU/HOBtDIPEALow[3]
HATUDIPEAVery Low[3]
COMUDIPEAVery Low[4]
DIC/OxymaPureCollidineVery Low[5]

Note: The exact percentage of racemization can vary depending on the specific amino acid, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound from Boc-L-2-aminobutyric acid using HATU

This protocol describes a method designed to minimize racemization through the use of a modern coupling reagent (HATU), a suitable base (DIPEA), and controlled temperature.

Materials:

  • Boc-L-2-aminobutyric acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or 7N in methanol)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Activation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-2-aminobutyric acid (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

  • Amidation:

    • Slowly add a solution of ammonia (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification of Boc-(2S)-2-aminobutyramide:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-(2S)-2-aminobutyramide.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

  • Deprotection:

    • Dissolve the purified Boc-(2S)-2-aminobutyramide in DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene or diethyl ether to remove residual TFA.

  • Isolation of this compound:

    • The resulting product is the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a minimal amount of water and basify carefully with a suitable base (e.g., NaHCO₃ or a weak amine base) and extract with an appropriate organic solvent. Alternatively, for easier handling and purification, the hydrochloride salt can be prepared by dissolving the free amine in a minimal amount of diethyl ether or methanol and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by derivatization with a chiral agent followed by analysis.

Visualizations

Racemization Mechanism via Oxazolone Formation

racemization_mechanism cluster_0 Racemization Pathway N-Protected_L-Amino_Acid N-Protected (S)-2-Aminobutyric Acid Activated_Intermediate Activated Intermediate N-Protected_L-Amino_Acid->Activated_Intermediate Coupling Agent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Intramolecular Cyclization Amine_Attack_1 Oxazolone->Amine_Attack_1 Base abstracts α-H Amine_Attack_2 Oxazolone->Amine_Attack_2 L-Product This compound (Desired Product) Amine_Attack_1->L-Product D-Product (2R)-2-Aminobutyramide (Racemized Product) Amine_Attack_2->D-Product

Caption: Mechanism of racemization via a planar oxazolone intermediate.

Workflow for Preventing Racemization

prevention_workflow cluster_1 Strategy to Minimize Racemization Start Start with N-Protected (S)-2-Aminobutyric Acid Choose_Reagents Select Coupling Reagent & Additive (e.g., HATU, COMU, DIC/HOAt) Start->Choose_Reagents Choose_Base Select Weak/Hindered Base (e.g., NMM, Collidine) Choose_Reagents->Choose_Base Choose_Conditions Optimize Conditions (Low Temp, Anhydrous Solvent) Choose_Base->Choose_Conditions Perform_Reaction Perform Coupling Reaction Choose_Conditions->Perform_Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Perform_Reaction->Monitor Monitor->Perform_Reaction Incomplete Workup Work-up and Purify Promptly Monitor->Workup Reaction Complete Analyze Analyze Enantiomeric Purity (Chiral HPLC) Workup->Analyze

Caption: A logical workflow for minimizing racemization during synthesis.

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_2 Synthesis Protocol Step1 1. Dissolve Boc-L-2-aminobutyric acid in anhydrous DMF Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add HATU and DIPEA (Activation) Step2->Step3 Step4 4. Add Ammonia solution (Amidation) Step3->Step4 Step5 5. Stir at 0 °C then warm to RT Step4->Step5 Step6 6. Quench, Extract, and Purify Boc-protected amide Step5->Step6 Step7 7. Deprotect with TFA in DCM Step6->Step7 Step8 8. Isolate and Analyze final product Step7->Step8

Caption: Step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: Crystallization of (2S)-2-aminobutyramide HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of (2S)-2-aminobutyramide HCl.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound HCl?

A1: Based on available data, this compound HCl exhibits a range of solubilities in different organic solvents. It is reportedly soluble in methanol and very soluble in N,N-Dimethylformamide (DMF)[1]. Conversely, it is practically insoluble in water and very slightly soluble in chloroform[1]. Alcohols like isopropanol have also been used as a solvent during its preparation and crystallization[2][3][4].

Q2: What anti-solvents are effective for crystallizing this compound HCl?

A2: While specific anti-solvent screening studies are not detailed in the provided literature, the low solubility in certain solvents suggests their potential use as anti-solvents. Given its practical insolubility in water, water could be considered as an anti-solvent if the compound is dissolved in a miscible solvent like methanol or isopropanol. Similarly, chloroform's very slight solubility suggests it could also function as an anti-solvent[1]. Acetone has also been mentioned as a solvent in a related processing step, which could imply its potential as an anti-solvent in a different solvent system[5].

Q3: What is a typical temperature profile for the crystallization of this compound HCl?

A3: A specific, universally optimal temperature profile is not defined, as it is highly dependent on the chosen solvent system. However, one patented method describes a process involving cooling a solution of the free base in hydrogen chloride isopropanol to -5°C, followed by heating to reflux for two hours, and then cooling again to induce crystallization[2]. This suggests that a controlled cooling process is crucial for successful crystallization.

Q4: How can the purity of the crystallized this compound HCl be improved?

A4: Recrystallization is a common and effective method for improving the purity of crystalline compounds. Methanol has been explicitly mentioned as a solvent for the recrystallization of this compound HCl[4]. The process generally involves dissolving the crude product in a minimal amount of hot methanol and then allowing it to cool slowly, which enables the formation of purer crystals as impurities tend to remain in the mother liquor.

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of this compound HCl and provides systematic solutions.

Problem Potential Cause Suggested Solution
No Crystals Form Upon Cooling - Solution is not supersaturated: The concentration of this compound HCl is too low. - Cooling is too rapid: Insufficient time for nucleation to occur. - Presence of impurities inhibiting nucleation. - Increase concentration: Evaporate some of the solvent to increase the solute concentration. - Slow cooling: Allow the solution to cool to room temperature slowly, then transfer to a colder environment (e.g., refrigerator or ice bath). - Induce nucleation: Scratch the inside of the flask with a glass rod, or add a seed crystal of this compound HCl. - Purify the material: Consider a pre-purification step like column chromatography if impurities are suspected.
"Oiling Out" or Formation of an Amorphous Precipitate - Supersaturation is too high: The concentration of the solute is excessively high, leading to rapid precipitation instead of crystallization. - Cooling is too fast: Rapid temperature drop favors amorphous solid formation over an ordered crystal lattice. - Inappropriate solvent system. - Dilute the solution: Add a small amount of the solvent to dissolve the oil, then cool slowly. - Re-heat and cool slowly: Heat the mixture until the oil redissolves, then allow it to cool at a much slower rate. - Change the solvent system: Experiment with different solvent/anti-solvent combinations. For example, if using a single solvent, try an anti-solvent addition method.
Low Crystal Yield - Incomplete precipitation: A significant amount of the compound remains dissolved in the mother liquor. - Crystallization time is too short. - Losses during filtration and washing. - Cool to a lower temperature: If the solubility is temperature-dependent, cooling to a lower temperature (e.g., in an ice bath or freezer) can increase the yield. - Increase crystallization time: Allow the solution to stand for a longer period to maximize crystal growth. - Minimize washing volume: Wash the collected crystals with a minimal amount of a cold, appropriate solvent in which the compound has low solubility. - Concentrate the mother liquor: Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.
Poor Crystal Quality (e.g., small needles, agglomerates) - Rapid nucleation and crystal growth: Caused by high supersaturation or rapid cooling. - Presence of impurities. - Reduce the rate of supersaturation: This can be achieved by slower cooling or a slower addition of an anti-solvent. - Use a different solvent system: The choice of solvent can significantly influence crystal habit. - Recrystallize the product: Dissolve the poor-quality crystals in a minimal amount of hot solvent and recrystallize under slower cooling conditions.

Experimental Protocols

1. Cooling Crystallization from a Single Solvent (e.g., Methanol)

  • Dissolution: In a suitable flask, add the crude this compound HCl and the minimum amount of hot methanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further increase the yield, subsequently place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

2. Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound HCl in a solvent in which it is highly soluble (e.g., methanol or DMF).

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water or chloroform, depending on the primary solvent) to the solution with stirring until turbidity is observed.

  • Crystallization: Allow the solution to stand at a constant temperature to allow for crystal growth. If needed, cool the mixture to improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_purification Purification & Drying start Start with Crude This compound HCl dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Experimental workflow for cooling crystallization.

troubleshooting_workflow start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No low_yield Low Yield? check_crystals->low_yield Yes no_crystals_solution Increase Concentration Slow Cooling Induce Nucleation oiling_out->no_crystals_solution No oiling_solution Dilute Solution Re-heat & Cool Slowly Change Solvent System oiling_out->oiling_solution Yes success Successful Crystallization low_yield->success No low_yield_solution Cool to Lower Temp Increase Time Concentrate Mother Liquor low_yield->low_yield_solution Yes

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: (2S)-2-Aminobutyramide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2S)-2-aminobutyramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most critical impurity is the unwanted enantiomer, (R)-2-aminobutyramide.[1][2][3] Other potential impurities can include residual starting materials from the synthesis, such as methyl 2-bromobutyrate, and byproducts like ammonium bromide.[4][5] Unreacted reagents and solvents are also common.

Q2: What is the most effective method for removing the (R)-enantiomer?

A2: Diastereomeric salt recrystallization is a highly effective and widely used method for separating the (S) and (R)-enantiomers. This involves reacting the racemic mixture with a chiral resolving agent, such as L-tartaric acid or D-mandelic acid, to form diastereomeric salts which have different solubilities and can be separated by crystallization.[4][5][6][7][8]

Q3: Can I use chromatography to purify this compound?

A3: Yes, chiral High-Performance Liquid Chromatography (HPLC) can be used for both the analysis of enantiomeric purity and for preparative separation of enantiomers.[2][3] However, for large-scale purification, recrystallization is often more economically viable.

Q4: Are there enzymatic methods to improve the purity of this compound?

A4: Enzymatic methods can be employed to selectively synthesize the desired (S)-enantiomer, which minimizes the formation of the (R)-isomer from the outset. For instance, a lipase can catalyze the ammonolysis of a suitable substrate to produce (S)-2-aminobutyramide with high enantiomeric excess.[9]

Q5: How can I confirm the purity of my final this compound product?

A5: The purity, especially the enantiomeric excess, is typically determined using chiral HPLC.[2][3] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to identify and quantify other chemical impurities.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess After Recrystallization
Possible Cause Troubleshooting Step
Incorrect solvent system Ensure the chosen solvent allows for a significant difference in the solubility of the two diastereomeric salts. A solvent screen may be necessary to find the optimal system.
Cooling rate is too fast Rapid cooling can lead to co-precipitation of the undesired diastereomer. Allow the solution to cool slowly and undisturbed to promote selective crystallization.
Insufficient amount of resolving agent Use a stoichiometric amount of the chiral resolving agent to ensure all of the desired enantiomer forms the salt.
Incomplete dissolution Ensure the diastereomeric salt mixture is fully dissolved at an elevated temperature before cooling to prevent seeding by the undesired salt.
Issue 2: Poor Yield After Purification
Possible Cause Troubleshooting Step
Product loss during transfers Minimize the number of transfer steps. Ensure all vessels are rinsed with the mother liquor to recover any adhered crystals.
Product is too soluble in the recrystallization solvent If the desired diastereomeric salt is too soluble, a significant amount will remain in the mother liquor. Consider using a different solvent or a solvent mixture to reduce its solubility.[10]
Excessive washing of crystals Washing the purified crystals with too much solvent can lead to dissolution and loss of product. Use a minimal amount of cold solvent for washing.
Issue 3: Presence of Chemical Impurities in the Final Product

| Possible Cause | Troubleshooting Step | | Incomplete reaction | Monitor the synthesis reaction to ensure it has gone to completion before starting the purification process. | | Ineffective initial workup | Ensure the initial workup steps, such as extractions and washes, are sufficient to remove the bulk of non-enantiomeric impurities. | | Carryover of byproducts | A preliminary purification step, such as a simple filtration or non-chiral recrystallization, may be necessary to remove significant byproduct impurities before chiral resolution. |

Experimental Protocols

Protocol 1: Diastereomeric Salt Recrystallization using L-Tartaric Acid
  • Salt Formation: Dissolve racemic 2-aminobutyramide in a suitable solvent, such as methanol.[5]

  • Add a stoichiometric equivalent of L-tartaric acid to the solution.

  • Stir the mixture until the salt formation is complete.

  • Crystallization: Heat the solution to dissolve the diastereomeric salts completely.

  • Allow the solution to cool slowly to room temperature. The L-tartaric acid salt of (S)-2-aminobutyramide is typically less soluble and will crystallize out.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water.

  • Add a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-2-aminobutyramide.

  • Extract the (S)-2-aminobutyramide with a suitable organic solvent.

  • Dry the organic extract and evaporate the solvent to obtain the purified product.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This is a representative method; specific conditions may need to be optimized.

  • Column: CROWNPAK CR(+) column (150 mm x 4.0 mm, 5 µm)[2][3]

  • Mobile Phase: 0.05% perchloric acid solution[2][3]

  • Flow Rate: 0.3 mL/min[2][3]

  • Column Temperature: 15 °C[2][3]

  • Detection: UV at 200 nm[2][3]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 2 mg/mL.[2]

Data Presentation

Table 1: Purity of (S)-2-aminobutyramide after Recrystallization

Purification Step Chemical Purity (by HPLC) Enantiomeric Excess (e.e.)
Crude Product >95%Racemic (0% e.e.)
After 1st Recrystallization >99%≥98.5%[7]
After 2nd Recrystallization ≥99.5%≥99.5%[6]

Visualizations

PurificationWorkflow A Racemic (R,S)-2-aminobutyramide B Add Chiral Resolving Agent (e.g., L-Tartaric Acid) A->B C Formation of Diastereomeric Salts ((S,L)-salt and (R,L)-salt) B->C D Recrystallization C->D E Insoluble (S,L)-salt Crystals D->E F Soluble (R,L)-salt in Mother Liquor D->F G Isolation (Filtration) E->G H Liberation of Free Amine (Base Treatment) G->H I Purified (S)-2-aminobutyramide H->I

Caption: Diastereomeric salt recrystallization workflow.

TroubleshootingLogic start Low Enantiomeric Excess? cause1 Incorrect Solvent? start->cause1 Yes cause2 Cooling Too Fast? start->cause2 Yes cause3 Insufficient Reagent? start->cause3 Yes sol1 Perform Solvent Screen cause1->sol1 end Purity Improved sol1->end sol2 Slow Cooling Rate cause2->sol2 sol2->end sol3 Use Stoichiometric Amount cause3->sol3 sol3->end

Caption: Troubleshooting low enantiomeric excess.

References

Common issues in scaling up (2S)-2-aminobutyramide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaling up of (2S)-2-aminobutyramide production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification. Below you will find troubleshooting guides and frequently asked questions to support your process development and scale-up endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, covering both chemical and enzymatic synthesis routes.

Issue 1: Low Yield in Chemical Synthesis

Question: We are experiencing lower than expected yields in the chemical synthesis of this compound when scaling up the process. What are the common causes and how can we optimize the reaction?

Answer: Low yields during the scale-up of chemical synthesis can be attributed to several factors. Common synthesis pathways start from precursors like 2-aminobutyric acid or 2-bromobutyric acid.[1] Challenges often arise from incomplete reactions, side product formation, or degradation of the product.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Inadequate mixing, improper reaction temperature, or insufficient reaction time can lead to incomplete conversion.

    • Solution: Ensure efficient agitation, especially in larger reactors, to maintain a homogenous reaction mixture. Optimize reaction temperature and time based on small-scale experiments and monitor the reaction progress using techniques like HPLC.[2]

  • Side Product Formation:

    • Cause: The use of harsh reagents like thionyl chloride or the presence of impurities in starting materials can lead to the formation of unwanted by-products.[1][3]

    • Solution: Purify starting materials before use. Optimize the stoichiometry of reactants and control the addition rate of reactive chemicals to minimize side reactions. Consider alternative, milder reagents where possible.

  • Racemization:

    • Cause: Some chemical routes produce a racemic mixture of (R)- and (S)-2-aminobutyramide, effectively reducing the yield of the desired (S)-enantiomer by 50% if not resolved efficiently.

    • Solution: Implement an efficient resolution step using a chiral resolving agent like L-tartaric acid or D-mandelic acid.[1][4] Alternatively, explore stereoselective synthesis routes.

Issue 2: Poor Enantiomeric Excess (e.e.) After Resolution

Question: Our resolution of racemic 2-aminobutyramide is yielding a product with low enantiomeric excess. How can we improve the stereochemical purity?

Answer: Achieving high enantiomeric excess is critical for the use of this compound as a pharmaceutical intermediate.[4] The resolution process, typically involving diastereomeric salt formation with a chiral acid, is a crucial step that requires careful optimization.

Potential Causes & Solutions:

  • Suboptimal Resolving Agent or Solvent:

    • Cause: The choice of resolving agent and solvent system is critical for efficient crystallization of the desired diastereomeric salt.

    • Solution: Screen different chiral resolving agents such as L-tartaric acid or D-mandelic acid.[4] Experiment with various solvent systems (e.g., methanol, ethanol, acetone) to find the optimal conditions for selective precipitation.[5][6]

  • Inefficient Crystallization:

    • Cause: Rapid cooling or insufficient equilibration time can lead to co-precipitation of the undesired diastereomer.

    • Solution: Implement a controlled cooling profile during crystallization. Allow sufficient time for the system to reach equilibrium at each temperature step. Seeding with a small amount of the pure diastereomeric salt can aid in selective crystallization.

  • Incomplete Separation of Diastereomers:

    • Cause: Inefficient filtration or washing of the crystallized salt can leave mother liquor containing the undesired enantiomer on the product.

    • Solution: Ensure efficient solid-liquid separation using appropriate filtration techniques. Wash the filter cake with a cold, appropriate solvent to remove residual mother liquor without dissolving a significant amount of the desired product.[7]

Issue 3: Low Activity or Stability of Enzyme in Biocatalytic Routes

Question: We are using an enzymatic method (e.g., D-aminopeptidase for kinetic resolution) to produce (S)-2-aminobutanamide, but the enzyme's activity is low and it deactivates quickly at scale. What could be the problem?

Answer: Enzymatic methods offer high selectivity and milder reaction conditions but can be sensitive to the process environment.[8][9] Maintaining enzyme activity and stability is key to a successful and economical process.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions (pH, Temperature):

    • Cause: Enzymes have optimal pH and temperature ranges for their activity. Deviations can lead to a significant loss of catalytic efficiency. For example, a novel D-aminopeptidase from Brucella sp. shows maximum activity at 45°C and pH 8.0.[8]

    • Solution: Carefully control the pH and temperature of the reaction mixture throughout the process. Use a buffered solution to maintain the optimal pH.

  • Substrate or Product Inhibition:

    • Cause: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.

    • Solution: Implement a fed-batch or continuous process to maintain substrate and product concentrations within a range that does not inhibit the enzyme.

  • Enzyme Denaturation:

    • Cause: Shear stress from aggressive mixing in large reactors or the presence of denaturing agents (e.g., organic solvents) can irreversibly damage the enzyme.

    • Solution: Use low-shear agitation systems. If a co-solvent is necessary, select one that is known to be compatible with the enzyme. Consider enzyme immobilization to improve stability and facilitate reuse.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound for industrial production?

A1: The primary routes for industrial production of this compound, a key intermediate for Levetiracetam, are:

  • Chemical Synthesis from 2-Aminobutyric Acid: This involves the esterification of 2-aminobutyric acid followed by amidation. If a racemic starting material is used, a resolution step is required.[7]

  • Chemical Synthesis from 2-Bromobutyric Acid: This route typically involves amination of 2-bromobutyric acid or its ester, followed by resolution of the resulting racemic mixture.[1] This method can be costly due to the price of the starting material.[5]

  • Strecker Synthesis: Starting from propionaldehyde, this method involves the formation of an aminonitrile followed by hydrolysis. Chiral auxiliaries can be used to induce stereoselectivity.

  • Enzymatic Resolution: This involves the kinetic resolution of racemic 2-aminobutanamide using a stereoselective enzyme, such as a D-aminopeptidase, which selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer.[8]

  • Enzymatic Synthesis: Direct enzymatic synthesis, for example, using a lipase to catalyze the ammonolysis of an (S)-2-aminobutyrate ester.[9]

Q2: What are the critical process parameters to monitor during the scale-up of the resolution step?

A2: During the scale-up of the diastereomeric salt resolution, it is crucial to monitor and control the following parameters:

  • Temperature: Both during dissolution and crystallization. A controlled cooling rate is often necessary for selective crystallization.

  • Concentration: The concentration of the racemic substrate and the resolving agent in the chosen solvent will affect the yield and purity.

  • Agitation Rate: Must be sufficient to ensure homogeneity but not so high as to cause excessive secondary nucleation or crystal breakage.

  • pH: In the step to liberate the free amine from the salt, pH control is critical.[7]

  • Enantiomeric Excess (e.e.): Should be monitored at various stages to ensure the effectiveness of the resolution.

Q3: Are there any significant safety concerns when scaling up the production of this compound?

A3: Yes, several safety considerations are important:

  • Hazardous Reagents: Some chemical synthesis routes use hazardous materials like thionyl chloride, which is corrosive and releases toxic HCl and SO₂ gases, or bromine, which is toxic and corrosive.[1][3] Appropriate handling procedures and scrubbing systems are necessary.

  • High-Pressure Reactions: Certain amination processes may require high pressure, which necessitates the use of appropriately rated reactors and safety measures.[3]

  • Exothermic Reactions: The neutralization and salt formation steps can be exothermic. Proper heat management and controlled addition rates are essential to prevent thermal runaways.

  • Flammable Solvents: Many steps use flammable organic solvents like methanol, ethanol, or acetone. The facility must be equipped to handle these materials safely, with proper grounding, ventilation, and explosion-proof equipment.

Data Presentation

Table 1: Comparison of Different Synthesis Strategies for (S)-2-aminobutanamide

Synthesis StrategyStarting MaterialKey Reagents/CatalystTypical YieldKey AdvantagesKey Challenges
Chemical Synthesis & Resolution Methyl 2-bromobutyrateAmmonia, L-Tartaric Acid~48% (overall)[1]Established methodologyUse of hazardous reagents, multi-step process
Enzymatic Resolution Racemic 2-aminobutanamideD-aminopeptidase~50% (theoretical max)High selectivity (>99% e.e.), mild conditions[8]Enzyme cost and stability, product separation
Direct Chemical Synthesis 2-aminobutyric acidR-malic acid (resolving), Thionyl chloride, Ammonia~81%[5]Higher yield by resolving earlyUse of corrosive reagents
Asymmetric Synthesis n-propanal, R-phenylglycinolSodium bisulfite, Potassium cyanide, Pd/CNot specifiedAvoids chiral resolution, potentially fewer steps[10]Catalyst cost, optimization of stereoselectivity

Experimental Protocols

Protocol 1: Resolution of Racemic 2-Aminobutanamide using L-Tartaric Acid

This protocol is a generalized procedure based on common resolution methods.[1]

  • Dissolution: Dissolve racemic 2-aminobutanamide in methanol (e.g., 2.5-3.4 times the weight of the amide).

  • Salt Formation: Slowly add L-tartaric acid (approximately 0.5 molar equivalents relative to the racemic amide) to the solution while stirring.

  • Crystallization: Cool the mixture to room temperature. A large amount of solid crystal (the L-tartrate salt of the desired enantiomer) should precipitate out.

  • Isolation: Filter the solid precipitate and wash with a small amount of cold methanol.

  • Liberation of Free Amine: Suspend the isolated salt in a suitable solvent. Add a base (e.g., sodium hydroxide solution) to adjust the pH and liberate the free (S)-2-aminobutanamide. Alternatively, for the hydrochloride salt, suspend the tartrate salt in a solvent like isopropanol and add hydrogen chloride.[11]

  • Final Product Isolation: Isolate the final product, (S)-2-aminobutanamide or its hydrochloride salt, by filtration or extraction, followed by solvent removal.

Protocol 2: Enzymatic Kinetic Resolution using D-Aminopeptidase

This protocol is based on the kinetic resolution of racemic 2-aminobutanamide.[8]

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., pH 8.0) containing the racemic 2-aminobutanamide substrate (e.g., up to 300 g/L).

  • Enzyme Addition: Add the D-aminopeptidase enzyme (e.g., as whole recombinant E. coli cells) to the reaction mixture.

  • Biocatalysis: Maintain the reaction at the optimal temperature (e.g., 45°C) with gentle agitation. Monitor the reaction progress by measuring the conversion of the (R)-amide to (R)-acid.

  • Reaction Termination: Stop the reaction when approximately 50% conversion is reached. This maximizes the yield of the (S)-amide while achieving high enantiomeric excess.

  • Product Separation: Separate the enzyme (e.g., by centrifugation if using whole cells).

  • Purification: Separate the remaining (S)-2-aminobutanamide from the (R)-2-aminobutyric acid product. This can be achieved by extraction or crystallization, taking advantage of the different chemical properties of the amide and the carboxylic acid.

Visualizations

G cluster_0 Chemical Synthesis & Resolution Pathway racemic_start Racemic Precursor (e.g., 2-Bromobutyramide) resolution Resolution with Chiral Acid (e.g., L-Tartaric Acid) racemic_start->resolution Addition diastereomeric_salt Diastereomeric Salt ((S)-Amide-(L)-Tartrate) resolution->diastereomeric_salt Selective Crystallization liberation Liberation of Amine (Base or Acid) diastereomeric_salt->liberation final_product_chem (S)-2-Aminobutyramide liberation->final_product_chem

Caption: Workflow for chemical synthesis followed by chiral resolution.

G cluster_1 Enzymatic Kinetic Resolution Pathway racemic_amide Racemic 2-Aminobutyramide enzyme_reaction D-Aminopeptidase racemic_amide->enzyme_reaction s_amide (S)-2-Aminobutyramide (Unreacted) enzyme_reaction->s_amide Desired Enantiomer r_acid (R)-2-Aminobutyric Acid (Product) enzyme_reaction->r_acid Hydrolyzed separation Separation (e.g., Extraction) s_amide->separation r_acid->separation

Caption: Workflow for enzymatic kinetic resolution.

G cluster_2 Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (HPLC) start->check_conversion check_purity Analyze By-products check_conversion->check_purity Complete optimize_conditions Optimize Time, Temp, Agitation check_conversion->optimize_conditions Incomplete optimize_reagents Purify Starting Materials, Adjust Stoichiometry check_purity->optimize_reagents Side Products Present check_resolution Assess Resolution Efficiency check_purity->check_resolution No Major By-products optimize_resolution Optimize Solvent, Cooling Profile check_resolution->optimize_resolution Low e.e.

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: (2S)-2-Aminobutyramide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of (2S)-2-aminobutyramide coupling.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the coupling of this compound, offering systematic approaches to diagnose and resolve them.

Issue: Low Coupling Yield

Q1: I am experiencing a significantly lower than expected yield in my this compound coupling reaction. What are the potential causes and how can I improve it?

A1: Low coupling yields with this compound can stem from several factors, ranging from suboptimal reagents to challenging reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Inadequate Activation of the Carboxylic Acid: The first step in amide bond formation is the activation of the carboxylic acid component.[1][2] If this activation is inefficient, the subsequent coupling will be poor.

    • Solution: Switch to a more potent coupling reagent. For substrates that are not sterically demanding, carbodiimides like EDC or DIC in the presence of an additive like HOBt or Oxyma Pure are often sufficient.[1][2][3] For more challenging couplings, onium salt-based reagents such as HATU, HBTU, or PyBOP are recommended due to their higher reactivity.[2][3][4]

  • Steric Hindrance: While the ethyl side chain of this compound presents modest steric bulk, it can still hinder the approach of the activated carboxylic acid, especially if the coupling partner is also sterically demanding.[4]

    • Solution: Employ a more powerful coupling reagent like HATU or COMU.[4] Prolonging the reaction time (e.g., 2-24 hours) or moderately increasing the reaction temperature can also help overcome the activation energy barrier.[4]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration play a critical role in coupling efficiency.[4][5]

    • Solution: Screen different solvents. While DMF is a common choice, NMP or a mixture of DMF/DCM can be more effective in some cases, particularly if aggregation is an issue.[4] Increasing the concentration of the reactants can also improve reaction kinetics.[6]

  • Aggregation: Although less common with smaller molecules, if you are coupling this compound in a solid-phase peptide synthesis context, aggregation of the growing peptide chain can lead to incomplete reactions.[4][7]

    • Solution: Switch to a more disruptive solvent like NMP or use chaotropic salts.[4][8] Incorporating pseudoproline dipeptides in the peptide sequence can also disrupt secondary structures that lead to aggregation.[7][8]

Issue: Presence of Impurities and Side Products

Q2: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A2: Side reactions are a common challenge in amide coupling. Identifying the nature of the impurity is key to addressing the problem.

  • Epimerization/Racemization: The chiral center of this compound or the coupling amino acid partner can epimerize under the reaction conditions, leading to diastereomeric impurities.[1][2] This is a significant concern, especially when coupling peptide fragments.[2]

    • Solution:

      • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[2][3] HOAt and Oxyma Pure are generally considered superior to HOBt in this regard.[4]

      • Choice of Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, which can promote epimerization.[4]

      • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) as elevated temperatures can increase the rate of epimerization.[2][9]

      • Coupling Reagent: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some other classes of coupling reagents.[4]

  • N-acylurea Formation: When using carbodiimides like DCC or DIC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the desired reaction.[2]

    • Solution: The addition of HOBt or HOAt traps the activated carboxylic acid as an active ester, preventing the formation of N-acylurea.[2][10]

  • Guanidinium Formation: With aminium/uronium-based coupling reagents like HBTU and HATU, an excess of the coupling reagent can react with the free amine of this compound to form a guanidinium byproduct, capping the amine and preventing the desired coupling.[11]

    • Solution: Use the coupling reagent in an equimolar amount relative to the carboxylic acid.[3]

Issue: Difficult Purification

Q3: I am struggling to purify my final coupled product. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Byproduct from Coupling Reagent:

    • DCC/DIC: The urea byproducts (DCU and DIU) have different solubilities. DCU (from DCC) is largely insoluble in many organic solvents and can often be removed by filtration.[3] DIU (from DIC) is more soluble, making DIC a better choice for solid-phase synthesis where byproducts are washed away.[3]

    • EDC: The urea byproduct from EDC is water-soluble and can be removed by an aqueous workup.[3]

    • Onium Salts (HATU, HBTU, PyBOP): The byproducts are generally soluble in both water and common organic solvents, making purification by simple extraction or filtration difficult.[2]

  • Purification Techniques:

    • Aqueous Workup: A standard aqueous workup involving washing the organic layer with a mild acid (e.g., dilute HCl) to remove unreacted amine and a mild base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and additives like HOBt can be effective.[5]

    • Column Chromatography: Silica gel column chromatography is a common method for purifying amide products. A gradient elution with a solvent system like hexane/ethyl acetate or DCM/methanol is often effective.[12]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[12]

Frequently Asked Questions (FAQs)

Q4: Which coupling reagent is the best for this compound?

A4: There is no single "best" coupling reagent, as the optimal choice depends on the specific substrates, the scale of the reaction, and the desired balance between cost, efficiency, and suppression of side reactions.[5] A good starting point for many solution-phase couplings is EDC/HOBt due to its efficiency and the water-solubility of its urea byproduct.[3][5] For more challenging couplings, such as with sterically hindered partners or in solid-phase synthesis, HATU or HBTU are excellent choices due to their high reactivity.[2][3][4]

Q5: What is the optimal solvent for the coupling reaction?

A5: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions.[11] DCM is a good choice for carbodiimide-mediated couplings as it is apolar.[11] DMF is a polar aprotic solvent that is excellent at solubilizing most reactants.[5][11] For cases where aggregation is a concern, particularly in solid-phase synthesis, N-methyl-2-pyrrolidone (NMP) is often a superior choice.[4][7]

Q6: How can I monitor the progress of my coupling reaction?

A6: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress by observing the consumption of the starting materials and the appearance of the product spot.[5] For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the desired product and identify any major side products.[5] In solid-phase peptide synthesis, the Kaiser test (ninhydrin test) can be used to detect the presence of free primary amines, indicating an incomplete coupling reaction.[6]

Q7: At what temperature should I run my coupling reaction?

A7: Most coupling reactions are performed at room temperature.[5][13] However, for reactions that are sluggish due to steric hindrance, gentle heating may be necessary.[4] Conversely, to minimize epimerization, it is often beneficial to perform the reaction at a lower temperature, such as 0 °C, especially during the initial activation step.[2][5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound Coupling

Coupling ReagentClassAdvantagesDisadvantages
EDC/DIC + HOBt/Oxyma CarbodiimideCost-effective, good for routine couplings.[2][3] EDC byproduct is water-soluble.[3]Can lead to racemization without additives.[1][3] Formation of N-acylurea byproduct.[2]
HATU/HBTU Aminium/Uronium SaltHigh reactivity, fast reaction times.[2][3] Effective for hindered couplings.[4]More expensive. Can cause guanidinium formation if used in excess.[3][11]
PyBOP/PyAOP Phosphonium SaltHigh reactivity, low racemization.[4] Good for hindered couplings.Byproducts can be difficult to remove.[5] BOP forms a carcinogenic byproduct.[3][11]
T3P Phosphonic Acid AnhydrideByproducts are water-soluble and easily removed.[5]May have a more limited scope for complex substrates.[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using EDC/HOBt

  • Dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Add this compound (1.1 equivalents). If it is in a salt form (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or NMM (1.1 equivalents for the free base, 2.2 equivalents for the salt).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 equivalents) portion-wise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for this compound Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.1 equivalents) to the solution.

  • Add a non-nucleophilic base such as DIPEA or NMM (2.0 equivalents).

  • Stir the mixture for 10-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purify the product as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Dissolve_Acid Dissolve Acid & Additive (e.g., HOBt) in Anhydrous Solvent Carboxylic_Acid->Dissolve_Acid Aminobutyramide This compound (1.1 eq) Add_Amine_Base Add Amine & Base (e.g., DIPEA) Aminobutyramide->Add_Amine_Base Dissolve_Acid->Add_Amine_Base Cool Cool to 0°C Add_Amine_Base->Cool Add_Coupling_Reagent Add Coupling Reagent (e.g., EDC) Cool->Add_Coupling_Reagent Stir Stir at RT (4-24h) Add_Coupling_Reagent->Stir Dilute Dilute with Organic Solvent Stir->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Purification (Chromatography/ Recrystallization) Dry_Concentrate->Purify Final_Product Pure Product Purify->Final_Product troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities Start Low Yield or Impure Product Check_Reagents Check Purity & Stoichiometry of Starting Materials Start->Check_Reagents Problem_Type Identify Primary Issue Check_Reagents->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Incomplete Reaction Impurity Impurity Detected Problem_Type->Impurity Side Products Increase_Reactivity Use Stronger Coupling Reagent (e.g., HATU) Low_Yield->Increase_Reactivity Identify_Impurity Identify Impurity (e.g., via MS) Impurity->Identify_Impurity Optimize_Conditions Optimize Solvent, Temperature, Time Increase_Reactivity->Optimize_Conditions Check_Aggregation Address Aggregation (if applicable) Optimize_Conditions->Check_Aggregation Final_Check Re-run with Optimized Conditions Check_Aggregation->Final_Check Racemization Epimerization/ Racemization Identify_Impurity->Racemization Diastereomer Detected Side_Reaction Other Side Reactions Identify_Impurity->Side_Reaction Other Mass Adjust_For_Racemization Add HOAt/Oxyma, Lower Temperature, Use Weaker Base Racemization->Adjust_For_Racemization Adjust_For_Side_Reaction Adjust Stoichiometry, Change Reagent Type Side_Reaction->Adjust_For_Side_Reaction Adjust_For_Racemization->Final_Check Adjust_For_Side_Reaction->Final_Check

References

Technical Support Center: Enzymatic Resolution of Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic resolution of aminobutyramide.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymes used for the kinetic resolution of aminobutyramide?

A1: The most common enzymes for the kinetic resolution of aminobutyramide and related amide compounds are lipases and amidases. Lipases, such as Candida antarctica lipase B (CALB), are frequently used due to their broad substrate specificity and commercial availability. Amidases can also be employed for the stereoselective hydrolysis of one of the aminobutyramide enantiomers.

Q2: What is the maximum theoretical yield for a standard enzymatic kinetic resolution of aminobutyramide?

A2: In a standard enzymatic kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemic mixture. Therefore, the maximum theoretical yield for the conversion of the reactive enantiomer is 50%, leaving the other enantiomer unreacted. To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) approach is necessary.

Q3: How can I monitor the progress and enantioselectivity of the enzymatic resolution?

A3: The progress and enantioselectivity of the reaction are typically monitored using chiral High-Performance Liquid Chromatography (HPLC). A specific method for the chiral separation of 2-aminobutanamide enantiomers has been developed using a CROWNPAK CR (+) column.[1][2] This allows for the determination of the enantiomeric excess (ee) of both the remaining substrate and the product.

Q4: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to aminobutyramide?

A4: Dynamic Kinetic Resolution (DKR) is a technique used to overcome the 50% yield limitation of a standard kinetic resolution.[3][4] It combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[3][4][5][6][7][8][9] This continuous racemization replenishes the substrate pool for the enzyme, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[3][4] For aminobutyramide, this would involve adding a suitable racemization catalyst to the reaction mixture along with the resolving enzyme.

Troubleshooting Guides

Issue 1: Low Yield or Low Conversion Rate

Low conversion can be a significant hurdle in achieving an efficient resolution. The following guide provides a systematic approach to troubleshoot this issue.

Potential Causes and Solutions

Potential Cause Suggested Solution
Suboptimal Reaction Conditions pH: Determine the optimal pH for your enzyme by testing a range of buffer systems. Most enzymes have a narrow optimal pH range for maximum activity.[10][11][12][13][14][15] Temperature: Evaluate a range of temperatures to find the optimum for your enzyme. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[10][11][12][13][14][15]
Enzyme-Related Issues Enzyme Concentration: Increase the enzyme loading in a stepwise manner to see if it improves the conversion rate.[10][12][13] Enzyme Inactivation: Ensure the enzyme has been stored correctly and is active. Consider using a fresh batch of the enzyme. Solvents or reaction byproducts could also be inactivating the enzyme. Immobilization: Immobilizing the enzyme on a solid support can improve its stability and reusability.[16][17][18]
Substrate-Related Issues Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme. Try a lower initial substrate concentration or a fed-batch approach where the substrate is added gradually over time. Poor Solubility: Ensure the aminobutyramide is fully dissolved in the reaction medium. If solubility is an issue, consider screening different co-solvents.
Product Inhibition The accumulation of the product can sometimes inhibit the enzyme. Monitor the reaction progress over time; if the rate slows down significantly as the product concentration increases, product inhibition may be the cause. Consider in-situ product removal techniques if feasible.

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow start Low Conversion Observed check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions check_enzyme Evaluate Enzyme Performance optimize_conditions->check_enzyme Conditions Optimal resolution Improved Conversion optimize_conditions->resolution Improvement increase_enzyme Increase Enzyme Concentration check_enzyme->increase_enzyme check_stability Assess Enzyme Stability (Immobilization?) increase_enzyme->check_stability No Improvement increase_enzyme->resolution Improvement check_substrate Investigate Substrate Effects check_stability->check_substrate Enzyme Stable check_stability->resolution Improvement lower_substrate Lower Substrate Concentration (Fed-batch?) check_substrate->lower_substrate check_solubility Improve Substrate Solubility lower_substrate->check_solubility No Improvement lower_substrate->resolution Improvement check_product Test for Product Inhibition check_solubility->check_product No Improvement check_solubility->resolution Improvement product_removal Consider In-Situ Product Removal check_product->product_removal product_removal->resolution Improvement no_improvement No Improvement product_removal->no_improvement No Improvement

Troubleshooting workflow for low conversion.
Issue 2: Low Enantioselectivity (Low Enantiomeric Excess - ee)

Achieving high enantioselectivity is the primary goal of enzymatic resolution. Low ee values indicate that the enzyme is not effectively discriminating between the two enantiomers.

Potential Causes and Solutions

Potential Cause Suggested Solution
Inherent Enzyme Selectivity The chosen enzyme may not be highly selective for aminobutyramide. Screen a panel of different lipases or amidases to identify a more selective enzyme. Enzyme screening kits are commercially available for this purpose.[19]
Reaction Conditions Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may decrease the reaction rate.[10][13] Solvent: The choice of solvent can significantly impact enzyme conformation and, consequently, enantioselectivity. Screen a variety of organic solvents.
Reaction Time If the reaction is allowed to proceed for too long (significantly past 50% conversion), the enzyme may start to react with the less-preferred enantiomer, leading to a decrease in the enantiomeric excess of both the product and the remaining substrate. Perform a time-course study to determine the optimal reaction time.
Enzyme Engineering For advanced users, techniques like directed evolution or site-directed mutagenesis can be employed to engineer the enzyme for improved enantioselectivity.[20]

Troubleshooting Workflow for Low Enantioselectivity

LowEeWorkflow start Low Enantioselectivity (ee) enzyme_screen Screen Different Enzymes (Lipases, Amidases) start->enzyme_screen optimize_conditions Optimize Reaction Conditions enzyme_screen->optimize_conditions Best Enzyme Selected lower_temp Lower Reaction Temperature optimize_conditions->lower_temp solvent_screen Screen Different Solvents lower_temp->solvent_screen No Improvement resolution Improved Enantioselectivity lower_temp->resolution Improvement optimize_time Optimize Reaction Time (Time-course Study) solvent_screen->optimize_time No Improvement solvent_screen->resolution Improvement enzyme_engineering Consider Enzyme Engineering (Advanced) optimize_time->enzyme_engineering No Improvement optimize_time->resolution Improvement no_improvement No Improvement enzyme_engineering->no_improvement

Troubleshooting workflow for low enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of Aminobutyramide
  • Reaction Setup: In a suitable vessel, dissolve racemic aminobutyramide in an appropriate organic solvent (e.g., toluene, tert-butanol).

  • Acyl Donor: Add an acyl donor (e.g., ethyl acetate, vinyl acetate) to the reaction mixture. The molar ratio of acyl donor to substrate may need to be optimized.

  • Enzyme Addition: Add the selected lipase or amidase (often in an immobilized form for easier recovery) to the mixture.

  • Incubation: Stir the reaction mixture at a controlled temperature.

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture. Remove the enzyme (e.g., by filtration if immobilized) and analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination: Once the desired conversion (typically around 50% for a kinetic resolution) and enantiomeric excess are achieved, stop the reaction by removing the enzyme.

  • Work-up: The unreacted aminobutyramide enantiomer and the acylated product can then be separated using standard chemical techniques such as extraction or chromatography.

Protocol 2: Chiral HPLC Method for Aminobutyramide Enantiomers

This protocol is adapted from a published method for the analysis of 2-aminobutanamide.[1][2]

  • Column: CROWNPAK CR (+)

  • Mobile Phase: 0.05% Perchloric acid solution

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 15 °C

  • Detection: UV at 200 nm

  • Sample Preparation: Dilute the reaction aliquot with the mobile phase to an appropriate concentration. Filter the sample to remove any particulate matter before injection.

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters that can be optimized for the enzymatic resolution of aminobutyramide. The optimal values will be specific to the chosen enzyme and substrate.

Table 1: Effect of Temperature on Enzyme Activity and Enantioselectivity

Temperature (°C)Relative Activity (%)Enantiomeric Excess (ee%)
204598
307095
4010092
508585
605070

Note: This is example data. Actual results will vary.

Table 2: Effect of pH on Enzyme Activity

pHRelative Activity (%)
5.030
6.075
7.0100
8.090
9.060

Note: This is example data. Optimal pH is highly enzyme-dependent.

Table 3: Effect of Solvent on Enantioselectivity (E-value)

SolventE-value
Hexane150
Toluene120
Dioxane80
Acetonitrile50
tert-Butanol110

Note: The E-value is a measure of enantioselectivity. Higher E-values are better. This is example data.

References

Technical Support Center: (2S)-2-aminobutyramide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of (2S)-2-aminobutyramide during storage. It includes frequently asked questions and troubleshooting guides to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound is hydrolysis.[1][2][3] Under aqueous conditions, particularly with heat or the presence of acid or base catalysts, the amide bond can be cleaved to yield (S)-2-aminobutyric acid and ammonia.[2][3] Oxidation of the amine group is another potential, though typically less common, degradation route.[4][5]

Q2: What are the recommended long-term storage conditions for solid this compound hydrochloride?

A2: For optimal stability, solid this compound hydrochloride should be stored in a cool, dry, and dark environment in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] Specific temperature recommendations can vary, with some sources suggesting 2-8°C while others indicate room temperature is sufficient for the stable hydrochloride salt.[6] Always refer to the supplier's specific recommendations.

Q3: How does pH affect the stability of this compound in solution?

A3: Like most amides, the stability of this compound in solution is highly pH-dependent. The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 6-7) and increases significantly under both acidic (pH < 4) and basic (pH > 8) conditions.[1][7]

Q4: Can this compound degrade in the solid state?

A4: While significantly more stable in the solid state than in solution, degradation can still occur, especially over long periods or under suboptimal conditions.[8] The presence of moisture is a key factor; therefore, storage in a desiccated, low-humidity environment is critical. Elevated temperatures can also accelerate solid-state degradation.

Q5: What are the typical impurities found in this compound samples?

A5: Besides the primary degradation product, (S)-2-aminobutyric acid, other potential impurities can include the opposite enantiomer, (R)-2-aminobutyramide, and residual starting materials or reagents from its synthesis.[9]

Troubleshooting Guide

Q: I observe a new peak in my HPLC analysis of a stored sample. What could it be?

A: A new peak appearing during a stability study is typically a degradation product.

  • Primary Suspect: The most probable identity of the new peak is (S)-2-aminobutyric acid , the product of hydrolysis.[2] Its retention time will likely be different from the parent amide.

  • Check for Racemization: If using a chiral HPLC method, check for a peak corresponding to the (R)-enantiomer. While less common during storage alone, certain conditions could potentially lead to racemization.

  • Action Plan:

    • Confirm the identity of the peak by co-injecting your sample with a known standard of (S)-2-aminobutyric acid.

    • Utilize a mass spectrometer (LC-MS) to determine the mass of the impurity, which can help confirm its identity.

    • Review your storage conditions (temperature, humidity, light exposure) to identify potential causes for the degradation.

Q: The potency or assay value of my this compound has decreased over time. Why?

A: A decrease in potency indicates that the parent compound has degraded into one or more other substances.

  • Probable Cause: Hydrolysis is the most likely reason for a loss of potency. The conversion of the amide to its corresponding carboxylic acid will result in a lower assay value for the active compound.

  • Contributing Factors:

    • Moisture: The compound may have been exposed to humidity. Ensure containers are tightly sealed and consider using a desiccator.

    • Temperature: Storage at elevated temperatures accelerates degradation.[8]

    • pH (for solutions): If the compound is in solution, the pH may have shifted to a less stable acidic or basic range.

Q: My solid this compound has changed in appearance (e.g., clumping, discoloration). What should I do?

A: Physical changes often signal chemical degradation or issues with moisture.

  • Clumping/Caking: This is a strong indicator of moisture absorption. The material is hygroscopic and should be handled in a low-humidity environment.

  • Discoloration: A yellow or brown tint may suggest oxidative degradation or the formation of other minor impurities.

  • Recommended Actions:

    • Re-test the material for purity and potency using a validated stability-indicating method.

    • Discard the material if significant degradation is confirmed.

    • Review handling and storage procedures to ensure the material is protected from moisture and air.

Data on Degradation

The following tables present representative data illustrating the expected stability of this compound hydrochloride under various conditions. Note: This data is illustrative and based on the known behavior of similar small molecule amides. Actual degradation rates should be determined empirically.

Table 1: Effect of Temperature on Solid-State Stability (Storage Conditions: Tightly sealed amber vials, <30% Relative Humidity)

Storage TemperatureTime (Months)Purity (%)Primary Degradant ((S)-2-aminobutyric acid) (%)
2-8°C099.8< 0.1
699.70.1
1299.60.2
25°C099.8< 0.1
699.40.4
1299.00.8
40°C099.8< 0.1
698.11.6
1296.53.2

Table 2: Effect of pH on Stability in Aqueous Solution at 40°C (Conditions: 1 mg/mL solution, 4 weeks storage)

pHPurity Remaining (%)Primary Degradant ((S)-2-aminobutyric acid) (%)
2.085.214.5
4.094.15.7
6.599.10.8
8.592.37.5
10.079.819.9

Visualizations

DegradationPathway cluster_main Degradation of this compound cluster_products Degradation Products parent This compound product1 (S)-2-aminobutyric acid parent->product1  Hydrolysis (H₂O, H⁺ or OH⁻) product2 Ammonia parent->product2  Hydrolysis

Caption: Primary hydrolytic degradation pathway for this compound.

TroubleshootingWorkflow start Stability Issue Observed (e.g., new peak, low assay) check_peak Is it a new peak in HPLC? start->check_peak check_assay Is the assay value low? check_peak->check_assay No identify_peak Identify Peak: 1. Co-inject with standard ((S)-2-aminobutyric acid) 2. Analyze by LC-MS check_peak->identify_peak Yes review_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Container Seal check_assay->review_storage No / Unsure confirm_hydrolysis Likely Hydrolysis (Amide -> Carboxylic Acid) check_assay->confirm_hydrolysis Yes identify_peak->review_storage end Implement Corrective Actions: Optimize Storage & Handling review_storage->end confirm_hydrolysis->review_storage

Caption: Troubleshooting workflow for investigating stability issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stressing) cluster_analysis Analysis cluster_eval Evaluation prep Prepare Solutions of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox thermal Thermal (Solid & Solution) (e.g., 80°C) prep->thermal photo Photolytic (ICH Q1B light exposure) prep->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis eval Evaluate Peak Purity Identify Degradants Calculate Mass Balance analysis->eval

References

Validation & Comparative

A Comparative Guide to the Synthesis of (2S)-2-aminobutyramide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential chiral intermediate, (2S)-2-aminobutyramide, serves as a critical building block in the synthesis of several pharmaceuticals, most notably the anti-epileptic drug Levetiracetam. The stereochemistry of this compound is paramount to its biological activity, necessitating enantiomerically pure forms. This guide provides an objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Routes

The synthesis of enantiomerically pure this compound can be broadly categorized into four main strategies: classical resolution of a racemic mixture, asymmetric synthesis, enzymatic resolution, and synthesis from a chiral pool. Each approach presents a unique set of advantages and disadvantages in terms of yield, enantiomeric excess (e.e.), cost, and environmental impact.

Synthesis RouteStarting Material(s)Key Reagents/EnzymesYieldEnantiomeric Excess (e.e.)PurityKey AdvantagesKey Disadvantages
Classical Resolution Racemic 2-aminobutyramideL-(+)-tartaric acid or D-(-)-mandelic acid~41.5% (as tartrate salt)[1]>95%[2]≥99%[2]Well-established, relatively simple procedure.Theoretical maximum yield of 50%, requires resolving agent.
Asymmetric Strecker Synthesis Propanal, Sodium CyanideChiral Auxiliary (e.g., [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride)76-93% (of diastereomerically pure intermediate)[3]>98%[3]HighHigh enantioselectivity from achiral precursors.Use of highly toxic cyanide, requires a chiral auxiliary.
Enzymatic Kinetic Resolution Racemic 2-aminobutanamideD-aminopeptidase from Brucella sp.~50%>99%[4]HighHigh enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50%, requires specific enzyme.
Lipase-Catalyzed Ammonolysis (S)-2-aminobutyrate methyl esterImmobilized Lipase, Ammonium Carbamate85.5%99.5%HighHigh yield and enantioselectivity, avoids resolution of the final product.Requires enantiomerically pure starting material.
Synthesis from Chiral Pool L-threonineE. coli whole-cell catalyst, Thionyl chloride, Ammonia82.6-86.0%>99%99.3%Starts from a readily available and inexpensive chiral precursor, high enantiopurity.Multi-step process involving both biotransformation and chemical synthesis.

Experimental Protocols

Classical Resolution using L-(+)-tartaric acid

This method involves the separation of enantiomers from a racemic mixture of 2-aminobutyramide by forming diastereomeric salts with a chiral resolving agent.

Procedure:

  • Suspend racemic (±)-2-aminobutyramide (102 g) in methanol (1400 ml) in a 3-liter round-bottom flask.[5]

  • Gradually add L-(+)-tartaric acid (150 g) to the suspension with stirring at 25°C.[5]

  • Heat the mixture to reflux. A salt will precipitate after approximately 30 minutes.[5]

  • Cool the mixture to 40-50°C and filter to collect the (S)-(+)-2-aminobutyramide tartrate salt.[5]

  • The desired (S)-2-aminobutyramide can be liberated from the tartrate salt by treatment with a base.

Asymmetric Strecker Synthesis

This route constructs the chiral center enantioselectively from an achiral aldehyde.

Procedure:

  • To a solution of sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride (chiral auxiliary) in a mixture of methanol and water, add propanal at 25-30°C.

  • This reaction affords the diastereomerically pure 2-[2-(4-methoxyphenyl)-(S)-methylethyl-amino]-(S)-butyronitrile hydrochloride.

  • Hydrolyze the resulting nitrile with 6 M aqueous hydrochloric acid to obtain enantiomerically pure (S)-2-aminobutyric acid hydrochloride.

  • Treat the (S)-2-aminobutyric acid hydrochloride with thionyl chloride in methanol to form the methyl ester in situ.

  • Subsequent ammonolysis using methanolic ammonia under pressure yields (S)-2-aminobutyramide hydrochloride.

Enzymatic Kinetic Resolution

This method utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the other.

Procedure:

  • Prepare a solution of racemic 2-aminobutanamide (300 g/L) in a suitable buffer (pH 8.0).[4]

  • Add recombinant Escherichia coli whole cells (4 g/L wet cell weight) containing a novel D-aminopeptidase from Brucella sp. (Bs-Dap).[4]

  • Maintain the reaction at 45°C. The enzyme will selectively hydrolyze the (R)-enantiomer.[4]

  • After approximately 80 minutes, a conversion of 50% is reached, leaving the desired (S)-2-aminobutanamide with an enantiomeric excess of >99%.[4]

  • Separate the unreacted (S)-2-aminobutanamide from the hydrolyzed (R)-2-aminobutyric acid.

Lipase-Catalyzed Ammonolysis

This enzymatic approach directly converts an enantiomerically pure ester to the desired amide.

Procedure:

  • Add (S)-2-aminobutyrate methyl ester (10.3 g), ammonium carbamate (8 g), and tert-butyl alcohol (100 mL) to a 250 mL round-bottom flask.

  • Add immobilized lipase (1 g) and stir the mixture at 40°C for 20 hours.

  • Monitor the reaction by HPLC until the conversion is >96%.

  • Remove the immobilized lipase by centrifugal filtration for recovery.

  • Heat the filtrate to 75°C for about 1 hour and decolorize with activated carbon.

  • After filtration, remove the solvent by reduced-pressure distillation.

  • Rinse the residue with methanol and dry to obtain the white solid product.

Synthesis from Chiral Pool (L-threonine)

This chemoenzymatic route starts with a naturally occurring chiral amino acid.

Procedure:

  • Biotransformation: Convert L-threonine to L-2-aminobutyric acid using a whole-cell biocatalyst, such as E. coli, expressing L-threonine deaminase and L-leucine dehydrogenase.[6][7] A conversion rate of 99.0% can be achieved.[8]

  • Esterification: In a 1000 ml flask with stirring, add L-2-aminobutyric acid (85.3 g) and methanol (380 ml). Cool to 4°C and slowly drip in thionyl chloride (82 ml) over approximately 3 hours, maintaining the temperature at 20°C. After 15 hours, remove the methanol under reduced pressure to obtain S-(+)-2-aminobutyric acid methyl ester hydrochloride.[6]

  • Ammonolysis: In a flask pre-chilled to 4°C, add saturated methanolic ammonia (450 ml) and the esterification product (127.2 g). Maintain the reaction temperature at 0-4°C for 16 hours. Remove the solvent under reduced pressure and dry to obtain S-(+)-2-aminobutanamide hydrochloride.[6]

Synthesis Pathway Diagrams

classical_resolution rac_amide Racemic 2-aminobutyramide diastereomeric_salts Diastereomeric Salts ((S)-amide-L-tartrate and (R)-amide-L-tartrate) rac_amide->diastereomeric_salts Reaction tartaric_acid L-(+)-tartaric acid tartaric_acid->diastereomeric_salts s_salt (S)-amide-L-tartrate (less soluble, crystallizes) diastereomeric_salts->s_salt Crystallization r_salt (R)-amide-L-tartrate (in solution) diastereomeric_salts->r_salt s_amide This compound s_salt->s_amide Liberation base Base base->s_amide

Classical Resolution Pathway

asymmetric_strecker propanal Propanal nitrile Diastereomerically Pure α-aminonitrile propanal->nitrile cyanide NaCN cyanide->nitrile chiral_aux Chiral Auxiliary chiral_aux->nitrile s_acid (S)-2-aminobutyric acid Hydrochloride nitrile->s_acid Hydrolysis s_amide This compound Hydrochloride s_acid->s_amide Esterification & Ammonolysis hcl 6M HCl hcl->s_acid socl2_meoh 1. SOCl2, MeOH 2. NH3/MeOH socl2_meoh->s_amide

Asymmetric Strecker Synthesis Pathway

enzymatic_resolution rac_amide Racemic 2-aminobutanamide s_amide (2S)-2-aminobutanamide rac_amide->s_amide No Reaction r_acid (R)-2-aminobutyric acid rac_amide->r_acid Selective Hydrolysis d_aminopeptidase D-aminopeptidase d_aminopeptidase->r_acid

Enzymatic Kinetic Resolution Pathway

chiral_pool_synthesis l_threonine L-threonine l_aba L-2-aminobutyric acid l_threonine->l_aba biotransformation Whole-cell Biotransformation biotransformation->l_aba s_ester (S)-2-aminobutyric acid methyl ester l_aba->s_ester Step 1 esterification Esterification (SOCl2, MeOH) esterification->s_ester s_amide (2S)-2-aminobutanamide s_ester->s_amide Step 2 ammonolysis Ammonolysis (NH3/MeOH) ammonolysis->s_amide

Synthesis from Chiral Pool Pathway

References

A Comparative Guide to HPLC Methods for Determining the Enantiomeric Excess of (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric excess (e.e.) of chiral molecules such as (2S)-2-aminobutyramide, a key starting material in the synthesis of the anti-epileptic drug Levetiracetam, is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for this purpose: a direct method using a chiral crown ether stationary phase and an indirect method involving pre-column derivatization for use with more common polysaccharide-based chiral columns or even standard achiral columns.

Method Comparison at a Glance

The choice between a direct or indirect HPLC method for the enantiomeric separation of 2-aminobutyramide is a trade-off between the simplicity of sample preparation and the specificity and cost of the chiral stationary phase (CSP). The following table summarizes the key performance characteristics of a validated direct method and a representative indirect (derivatization) approach.

ParameterMethod 1: Direct Chiral SeparationMethod 2: Indirect Chiral Separation (with Derivatization)
Principle Direct separation of enantiomers on a chiral stationary phase.Derivatization of enantiomers to form diastereomers, followed by separation on a chiral or achiral column.
Chiral Stationary Phase Chiral Crown Ether (e.g., CROWNPAK CR (+))Polysaccharide-based (e.g., Chiralpak® series) or standard C18
Sample Preparation Simple dissolution in the mobile phase.Requires a chemical derivatization step prior to injection.
Mobile Phase Acidic aqueous solution (e.g., 0.05% Perchloric acid).Typically normal phase (e.g., Hexane/Isopropanol) or reversed-phase gradients.
Detection UV at low wavelength (e.g., 200 nm).UV/Vis or Fluorescence, depending on the derivatizing agent.
LOD 0.0002 mg/mL[1][2][3]Dependent on the derivatizing agent and detector sensitivity.
LOQ 0.0005 mg/mL[1][2][3]Dependent on the derivatizing agent and detector sensitivity.
Linearity Range 0.0005 mg/mL to 0.004 mg/mL[1][2][3]Dependent on the derivatization reaction and detector response.
Recovery 93% to 106%[1][2][3]Dependent on the efficiency and reproducibility of the derivatization reaction.
Advantages - Simple and direct analysis.- High selectivity for primary amines.- Avoids potential side reactions from derivatization.- Can utilize more common and less expensive chiral columns or even standard achiral columns.- Derivatization can improve chromatographic behavior and detection sensitivity.
Disadvantages - Requires a specialized and potentially more expensive chiral column.- May have limited applicability to other classes of compounds.- More complex and time-consuming sample preparation.- Derivatization reaction must be complete and reproducible.- Potential for side reactions or racemization during derivatization.

Experimental Protocols

Method 1: Direct Enantiomeric Separation using a Chiral Crown Ether Column

This method, adapted from the validated procedure by Naga Jhansi et al., allows for the direct separation of (2S)- and (R)-2-aminobutyramide without derivatization.[1][2][3]

HPLC System and Conditions:

  • Column: CROWNPAK CR (+) (150 x 4.0 mm, 5.0 µm)

  • Mobile Phase: 0.05% Perchloric acid in water

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 15 °C

  • Detection: UV at 200 nm

  • Injection Volume: Not specified, but typically 5-20 µL

  • Diluent: Mobile phase

Standard and Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Prepare a racemic mixture of 2-aminobutyramide in the mobile phase to confirm the elution order and resolution of the enantiomers.

  • For the determination of the (R)-enantiomer in (S)-2-aminobutyramide, prepare a calibration curve using a standard of the (R)-enantiomer.

A study by Naga Jhansi et al. noted that several polysaccharide-based columns, including Chiral PAK ADH, Chiral PAK ODRH, Chiral PAK OD, and Chiral PAK IA, did not provide adequate separation for the underivatized 2-aminobutyramide enantiomers under their tested conditions.[1]

Method 2: Indirect Enantiomeric Separation via Pre-column Derivatization

This protocol is a representative method for the enantiomeric separation of small primary amines like 2-aminobutyramide and its structural analog 2-aminobutanol, which lack a strong chromophore. Derivatization with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) introduces a chromophore and creates diastereomers that can be separated on a polysaccharide-based chiral column.

Derivatization Procedure:

  • Dissolve the 2-aminobutyramide sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a molar excess of the derivatizing agent (e.g., NBD-Cl) and a non-chiral base (e.g., triethylamine) to catalyze the reaction.

  • Allow the reaction to proceed to completion. The reaction time and temperature will depend on the specific derivatizing agent used.

  • Quench the reaction if necessary and dilute the mixture with the mobile phase for HPLC analysis.

HPLC System and Conditions (Representative for Polysaccharide Columns):

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, Chiralcel® OD-H). The selection of the specific column may require screening.

  • Mobile Phase: Typically a normal phase eluent such as n-Hexane and 2-propanol in various ratios (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV or Fluorescence at a wavelength appropriate for the NBD derivative (e.g., UV at 310 nm and Fluorescence with excitation at 470 nm and emission at 530 nm).

  • Injection Volume: 10-20 µL

Visualizing the Methodologies

To further clarify the distinction between these two approaches, the following diagrams illustrate the logical workflow for each method.

Method1_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 2-Aminobutyramide Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column CROWNPAK CR (+) Column Inject->Column Detect UV Detection (200 nm) Column->Detect Chromatogram Chromatogram with Separated Enantiomers Detect->Chromatogram Quantify Quantify Enantiomeric Excess Chromatogram->Quantify

Diagram 1. Workflow for Direct Chiral HPLC Separation.

Method2_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 2-Aminobutyramide Sample Derivatize Derivatize with NBD-Cl Sample->Derivatize Diastereomers Diastereomeric Mixture Derivatize->Diastereomers Inject Inject into HPLC Diastereomers->Inject Column Polysaccharide Column Inject->Column Detect UV/Fluorescence Detection Column->Detect Chromatogram Chromatogram with Separated Diastereomers Detect->Chromatogram Quantify Quantify Enantiomeric Excess Chromatogram->Quantify

Diagram 2. Workflow for Indirect Chiral HPLC Separation via Derivatization.

Conclusion

Both direct and indirect HPLC methods offer viable pathways for the determination of the enantiomeric excess of this compound. The direct method using a chiral crown ether column is straightforward and avoids the complexities of derivatization, making it an excellent choice for routine quality control where the investment in a specialized column is justified. Conversely, the indirect method, while requiring a more involved sample preparation, provides flexibility in column selection and can enhance detection sensitivity. The optimal choice of method will depend on the specific laboratory's available instrumentation, throughput requirements, and the overall analytical strategy.

References

A Comparative Analysis of Chemical Versus Enzymatic Resolution of Racemates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is a critical step in the development and manufacturing of chiral drugs, fine chemicals, and agrochemicals. The biological activity of a chiral molecule is often confined to one of its enantiomers, while the other may be inactive or even exert harmful effects.[1] This guide provides a comparative analysis of two primary methods for resolving racemates: classical chemical resolution and enzymatic resolution.

Principles of Racemate Resolution

Resolution strategies rely on the differential interaction of enantiomers with a chiral environment.

Chemical resolution , the older of the two methods, typically involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[2][3] Since diastereomers possess different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization or chromatography.[2][3] Following separation, the resolving agent is removed to yield the individual enantiomers.

Enzymatic resolution is a type of kinetic resolution that utilizes the stereoselectivity of enzymes.[2] In this process, an enzyme preferentially catalyzes the transformation of one enantiomer in a racemic mixture, while leaving the other largely unreacted.[2] This difference in reaction rates allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction. Lipases are a commonly used class of enzymes for this purpose due to their broad substrate specificity and high enantioselectivity.[4][5]

Head-to-Head Comparison: Chemical vs. Enzymatic Resolution

FeatureChemical ResolutionEnzymatic Resolution
Principle Formation of diastereomers with different physical properties.[2][3]Differential rates of reaction of enantiomers with an enzyme.[2]
Selectivity Variable, dependent on the choice of resolving agent and substrate.Generally high to excellent enantioselectivity (high E-values).[6]
Reaction Conditions Often requires stoichiometric amounts of resolving agents and can involve harsh conditions (e.g., strong acids/bases, high temperatures).[7]Typically mild conditions (physiological pH, ambient temperature and pressure), reducing the risk of side reactions and degradation.[8]
Yield (Classical) Theoretical maximum of 50% for the desired enantiomer.[9]Theoretical maximum of 50% for the desired enantiomer.[2]
Dynamic Kinetic Resolution (DKR) Can be achieved by combining with a racemization catalyst, potentially leading to >50% yield.Readily coupled with in-situ racemization of the unreacted enantiomer to achieve theoretical yields approaching 100%.[9]
Environmental Impact Can generate significant waste from resolving agents and solvents.Generally considered a "greener" technology with biodegradable catalysts (enzymes) and often aqueous reaction media.[10]
Substrate Scope Broad applicability to a wide range of functional groups (acids, bases, alcohols).Can be limited by the substrate specificity of the enzyme.
Cost Cost of chiral resolving agents can be high, though some are readily available.Enzyme cost can be a factor, but immobilization and reuse can mitigate this.[8]
Process Development Can be empirical and time-consuming to find the optimal resolving agent and crystallization conditions.Can be more straightforward to screen a library of enzymes for optimal activity and selectivity.

Quantitative Data Summary

The following table summarizes representative data from the literature, comparing the performance of chemical and enzymatic resolution for specific substrates.

SubstrateResolution MethodResolving Agent/EnzymeEnantiomeric Excess (e.e.)YieldReference
(±)-Mandelic Acid Chemical(1R,2S)-(−)-Ephedrine>95% (for R-enantiomer)~70% (of diastereomeric salt)[1]
(±)-Ibuprofen Enzymatic (Esterification)Candida rugosa lipase≥96% (for S-ibuprofen)~45%[11]
(±)-1-Phenylethanol Enzymatic (Acylation)Candida antarctica lipase B (Novozym 435®)>99% (for (R)-acetate)~47%[6]
(±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Chemical(-)-Dibenzoyl-L-tartaric acid>85%80-90% (of diastereomeric salt)[9]
(±)-Aryltrimethylsilyl chiral alcohols Enzymatic (Transesterification)PS-D lipase>99%up to 49%[12]

Experimental Protocols

Chemical Resolution of (±)-Mandelic Acid

This protocol is a generalized procedure based on the classical method of diastereomeric salt formation.

Materials:

  • (±)-Mandelic acid

  • (R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve racemic mandelic acid (1.0 eq.) in a minimal amount of warm methanol. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5-1.0 eq.) in methanol. Slowly add the amine solution to the mandelic acid solution with stirring.[13]

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.[13]

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The mother liquor contains the more soluble diastereomer.[13]

  • Liberation of Enantiomer: Suspend the collected crystals in water and acidify to a pH of 1-2 with 1 M HCl.[13]

  • Extraction: Extract the liberated (S)-mandelic acid with ethyl acetate.

  • Drying and Evaporation: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-mandelic acid.[13]

  • Purity Analysis: Determine the enantiomeric excess using chiral HPLC. Recrystallization may be performed to enhance enantiomeric purity.[13]

Enzymatic Resolution of a Racemic Secondary Alcohol

This protocol describes a typical lipase-catalyzed acylation for the kinetic resolution of a racemic alcohol.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Immobilized lipase (e.g., Candida antarctica lipase B - CALB, Novozym 435®)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane or tert-butyl methyl ether)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a solution of the racemic alcohol (1 mmol) in hexane (4 mL), add the immobilized lipase (20 mg) and vinyl acetate (2.2 mmol).[12]

  • Incubation: Stir the mixture at a controlled temperature (e.g., room temperature or 30°C) and monitor the reaction progress by TLC or GC.

  • Reaction Quench: Once the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted (S)-alcohol and the acetylated (R)-product. Separate these two compounds by column chromatography on silica gel.[12]

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral GC or HPLC analysis.[12]

Visualizing the Workflows

Chemical_Resolution_Workflow racemate Racemic Mixture (R- and S-Enantiomers) diastereomers Mixture of Diastereomers (R,R' and S,R') racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., R'-isomer) resolving_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation diastereomer1 Isolated Diastereomer 1 (e.g., S,R') separation->diastereomer1 diastereomer2 Diastereomer 2 in Solution (e.g., R,R') separation->diastereomer2 removal1 Removal of Resolving Agent diastereomer1->removal1 removal2 Removal of Resolving Agent diastereomer2->removal2 enantiomer1 Pure Enantiomer 1 (S-isomer) removal1->enantiomer1 recovered_agent1 Recovered Resolving Agent removal1->recovered_agent1 enantiomer2 Pure Enantiomer 2 (R-isomer) removal2->enantiomer2 recovered_agent2 Recovered Resolving Agent removal2->recovered_agent2

Caption: Workflow for classical chemical resolution via diastereomeric salt formation.

Enzymatic_Resolution_Workflow racemate Racemic Mixture (R- and S-Substrate) reaction Enzymatic Reaction (e.g., Acylation) racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction mixture Product Mixture reaction->mixture separation Separation (e.g., Chromatography) mixture->separation product Product (e.g., R-Ester) separation->product unreacted Unreacted Substrate (S-isomer) separation->unreacted

Caption: Workflow for enzymatic kinetic resolution of a racemic substrate.

Decision_Pathway start Racemic Mixture to be Resolved dkr Is >50% Yield Critical? start->dkr yes_dkr Yes dkr->yes_dkr no_dkr No dkr->no_dkr enzyme_available Is a Suitable Enzyme Readily Available? yes_dkr->enzyme_available no_dkr->enzyme_available yes_enzyme Yes enzyme_available->yes_enzyme no_enzyme No enzyme_available->no_enzyme mild_conditions Are Mild Conditions Required? yes_enzyme->mild_conditions chemical Pursue Chemical Resolution no_enzyme->chemical yes_mild Yes mild_conditions->yes_mild no_mild No mild_conditions->no_mild enzymatic Pursue Enzymatic Resolution yes_mild->enzymatic no_mild->chemical

Caption: Decision pathway for selecting a resolution method.

Conclusion

The choice between chemical and enzymatic resolution is multifaceted and depends on factors such as the nature of the substrate, the desired scale of the reaction, cost considerations, and the required enantiomeric purity. Chemical resolution remains a versatile and widely practiced technique, particularly when a suitable resolving agent is readily available. However, the demand for more sustainable and efficient manufacturing processes has led to a significant increase in the adoption of enzymatic resolution. The high selectivity, mild reaction conditions, and potential for achieving theoretical yields greater than 50% through dynamic kinetic resolution make enzymatic methods a powerful tool in the modern chemist's arsenal for the synthesis of enantiomerically pure compounds. For drug development professionals, the "green" credentials and often simpler process development of enzymatic resolutions are particularly attractive attributes.

References

A Comparative Guide to Chiral Synthons in Levetiracetam Synthesis: (2S)-2-Aminobutyramide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The antiepileptic drug Levetiracetam, marketed under brand names like Keppra®, is a cornerstone in the management of seizure disorders. Its therapeutic efficacy is critically dependent on its specific stereochemistry, with the (S)-enantiomer being the pharmacologically active form. Consequently, the enantioselective synthesis of Levetiracetam is of paramount importance in pharmaceutical manufacturing. This guide provides an objective comparison of the traditional chiral synthon, (2S)-2-aminobutyramide, with alternative chiral synthons and synthetic strategies for the production of Levetiracetam. The comparison includes quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers and drug development professionals in selecting the most suitable method for their needs.

Introduction to Levetiracetam and the Significance of Chirality

Levetiracetam's mechanism of action is not fully elucidated, but it is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. The (S)-enantiomer exhibits a significantly higher affinity for SV2A than its (R)-counterpart, highlighting the critical role of chirality in its biological activity. Therefore, synthetic routes must ensure high enantiomeric purity to maximize therapeutic benefit and minimize potential off-target effects of the inactive enantiomer.

The Established Route: this compound as the Chiral Synthon

The most common and well-established method for synthesizing Levetiracetam involves the use of this compound as the key chiral building block. This approach is favored for its reliability and relatively straightforward reaction sequence.

The synthesis typically proceeds via the N-alkylation of this compound with a suitable four-carbon electrophile, followed by cyclization to form the pyrrolidinone ring. A common reagent for this is 4-chlorobutyryl chloride.

Performance Data:
ParameterValueReference
Starting Material This compound hydrochloride
Overall Yield >74%
Enantiomeric Excess (ee) >99%
Key Reaction Steps Acylation with 4-chlorobutyryl chloride, followed by base-mediated cyclization.
Advantages - Readily available chiral starting material.- Well-established and scalable process.- High enantiomeric purity of the final product.
Disadvantages - Use of corrosive reagents like 4-chlorobutyryl chloride.- Potential for racemization under harsh basic conditions.
Experimental Protocol: Synthesis of Levetiracetam from this compound

Step 1: Acylation of (S)-2-aminobutyramide hydrochloride

In a reactor, (S)-2-aminobutyramide hydrochloride (1 equivalent) is suspended in a suitable solvent such as ethanol. An inorganic base, for example, potassium carbonate (2.5 equivalents), is added to the suspension. The mixture is stirred overnight. Subsequently, 4-chlorobutyryl chloride (1.2 equivalents) is added dropwise while maintaining the reaction temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is triturated with a mixture of ethyl acetate and petroleum ether to yield (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

Step 2: Cyclization to Levetiracetam

The intermediate from Step 1 is dissolved in a suitable organic solvent like dichloromethane. A phase-transfer catalyst (e.g., PEG-400) and a strong base such as sodium hydroxide are added. The reaction is carried out at a controlled temperature (e.g., 0-5°C) for several hours. Upon completion, water is added, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization from a solvent like acetone to afford pure Levetiracetam.

Alternative Chiral Synthons and Synthetic Strategies

Several alternative approaches to the synthesis of Levetiracetam have been developed to improve efficiency, reduce costs, and enhance the greenness of the process. These methods often employ different chiral starting materials or utilize asymmetric catalysis.

(S)-2-Aminobutanol

This route utilizes the readily available chiral amino alcohol (S)-2-aminobutanol. The synthesis involves the condensation of (S)-2-aminobutanol with levulinic acid or its derivatives, followed by cyclization and subsequent oxidation and amidation steps.

Performance Data:
ParameterValueReference
Starting Material (S)-2-aminobutanol
Overall Yield Not explicitly stated for the entire sequence in the provided abstracts.
Enantiomeric Purity High chemical and enantiomeric purity is achievable.
Key Reaction Steps Condensation with a keto acid, intramolecular cyclization, and acetylation.
Advantages - Utilizes a different, readily available chiral pool starting material.- Avoids the need for chiral resolution in later stages.
Disadvantages - Multi-step process that may involve oxidation and amidation reactions.
Asymmetric Synthesis via Strecker Reaction

An asymmetric Strecker reaction can be employed to generate the chiral amine functionality. This method involves the reaction of propanal with a chiral amine auxiliary and a cyanide source to produce a chiral aminonitrile, which is a precursor to (S)-2-aminobutyric acid and subsequently (S)-2-aminobutyramide.

Performance Data:
ParameterValueReference
Starting Material Propanal, Sodium Cyanide, Chiral Auxiliary
Diastereomeric Excess (de) of Aminonitrile >95%
Overall Yield Not explicitly stated, but individual step yields are reported as high.
Enantiomeric Purity of Final Product Enantiomerically pure.
Advantages - Asymmetric synthesis from achiral starting materials.- High diastereoselectivity in the key step.
Disadvantages - Use of toxic cyanide.- Requires a chiral auxiliary which may need to be recovered.
Asymmetric Hydrogenation

This approach involves the asymmetric hydrogenation of a prochiral enamide precursor using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. This method directly introduces the desired stereocenter with high enantioselectivity.

Performance Data:
ParameterValueReference
Starting Material Prochiral enamide
Yield >85%
Enantiomeric Excess (ee) High
Key Reaction Step Asymmetric hydrogenation using a chiral catalyst.
Advantages - Highly efficient in creating the chiral center.- Potentially fewer steps than some chiral pool approaches.
Disadvantages - Requires expensive and often air-sensitive precious metal catalysts and chiral ligands.- Catalyst recycling can be a challenge in industrial processes.

Summary of Quantitative Data

Synthetic StrategyKey Chiral Synthon/MethodOverall YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Established Route This compound>74%>99%Well-established, scalable, high purityUse of corrosive reagents, potential for racemization
Alternative Synthon (S)-2-Aminobutanol-HighUtilizes a different chiral pool starting materialMulti-step process
Asymmetric Synthesis Strecker Reaction-High (>95% de for intermediate)From achiral starting materials, high stereoselectivityUse of cyanide, requires chiral auxiliary
Asymmetric Catalysis Asymmetric Hydrogenation>85%HighHighly efficient, potentially fewer stepsExpensive catalysts and ligands

Experimental Workflows and Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways discussed.

G cluster_0 Established Route: this compound A0 This compound HCl B0 Acylation with 4-Chlorobutyryl Chloride A0->B0 C0 (S)-N-[1-(aminocarbonyl)propyl]- 4-chlorobutanamide B0->C0 D0 Base-mediated Cyclization C0->D0 E0 Levetiracetam D0->E0

Caption: Synthesis of Levetiracetam from this compound.

G cluster_1 Alternative Route: (S)-2-Aminobutanol A1 (S)-2-Aminobutanol B1 Condensation with Levulinic Acid A1->B1 C1 Cyclization B1->C1 D1 Intermediate C1->D1 E1 Acetylation D1->E1 F1 Levetiracetam E1->F1

Caption: Synthesis of Levetiracetam from (S)-2-aminobutanol.

G cluster_2 Asymmetric Synthesis: Strecker Reaction A2 Propanal + NaCN + Chiral Auxiliary B2 Asymmetric Strecker Reaction A2->B2 C2 Chiral Aminonitrile B2->C2 D2 Hydrolysis C2->D2 E2 (S)-2-Aminobutyric Acid D2->E2 F2 Amidation E2->F2 G2 (S)-2-Aminobutyramide F2->G2 H2 Further Steps G2->H2 I2 Levetiracetam H2->I2

Caption: Asymmetric synthesis of Levetiracetam via Strecker reaction.

G cluster_3 Asymmetric Catalysis: Hydrogenation A3 Prochiral Enamide B3 Asymmetric Hydrogenation (Chiral Rh or Ru Catalyst) A3->B3 C3 Levetiracetam B3->C3

Caption: Synthesis of Levetiracetam via asymmetric hydrogenation.

Conclusion

The choice of chiral synthon for the synthesis of Levetiracetam depends on a variety of factors, including cost, scalability, desired purity, and environmental considerations. The traditional route using this compound remains a robust and widely used method in industrial settings due to its well-established nature and the high enantiopurity of the final product.

However, alternative synthons and synthetic strategies offer compelling advantages. The use of (S)-2-aminobutanol provides a different chiral starting point, while asymmetric approaches like the Strecker reaction and catalytic hydrogenation offer elegant solutions for creating the required stereocenter from achiral precursors. Asymmetric hydrogenation, in particular, stands out for its high efficiency and atom economy, although the cost and sensitivity of the catalysts are significant conside

A Comparative Cost-Effectiveness Analysis of (2S)-2-Aminobutyramide Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-aminobutyramide is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam. The efficiency and economic viability of its production are of paramount importance for the pharmaceutical industry. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, presenting available experimental data, detailed methodologies, and a visual representation of the synthetic pathways to aid in informed decision-making.

Data Presentation: A Quantitative Comparison

The selection of an optimal synthetic pathway for this compound hinges on a careful evaluation of several key metrics. The following table summarizes the quantitative parameters for the different routes based on available data from patent literature and academic publications.

Synthesis RouteStarting Material(s)Key Reagents/CatalystsOverall Yield (%)Optical Purity (e.e.) (%)Key AdvantagesKey Disadvantages
Chemical Resolution Racemic 2-aminobutyric acidChiral resolving agent (e.g., d-camphorsulfonic acid, L-tartaric acid), Thionyl chloride, Ammonia~35-45>99Well-established method.Low theoretical max yield (50%), requires recycling of unwanted enantiomer, use of corrosive reagents.
Strecker Synthesis PropionaldehydeSodium cyanide, Ammonium chloride, L-tartaric acid~45>99.5High-yielding industrial process, readily available starting materials.[1]Use of highly toxic cyanide, requires high-pressure for amination in some variations.
From 2-Bromobutyric Acid 2-Bromobutyric acid or its esterAmmonia, L-tartaric acid~48>99Relatively straightforward process.Expensive and corrosive starting material, environmental concerns with bromine.[2]
Enzymatic Kinetic Resolution Racemic 2-aminobutanamideD-aminopeptidase or other hydrolases~50 (theoretical max)>99High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be a factor, requires separation of product from remaining substrate.
Enzymatic Synthesis (S)-2-aminobutyrate methyl esterLipase, Amino donor (e.g., ammonium carbamate)~85>99.7High yield and enantioselectivity, mild conditions.Requires enantiomerically pure starting material.
Biotransformation L-threonineWhole-cell biocatalyst (e.g., E. coli)High (not specified)High (not specified)Environmentally friendly, low-cost starting material, high purity.[3]Requires expertise in fermentation and biocatalysis.

Comparative Analysis of Synthesis Pathways

The choice of synthesis route for this compound is a trade-off between cost, efficiency, safety, and environmental impact. The following diagram illustrates the logical relationships between the primary synthetic strategies.

cluster_chemical Chemical Synthesis Routes cluster_enzymatic Enzymatic & Biotransformation Routes rac_aba Racemic 2-Aminobutyric Acid s_aba (S)-2-Aminobutyric Acid rac_aba->s_aba Resolution (e.g., d-camphorsulfonic acid) s_amide (S)-2-Aminobutanamide s_aba->s_amide Chlorination & Amidation rac_amide Racemic 2-Aminobutanamide rac_amide->s_amide Resolution (e.g., L-tartaric acid) levetiracetam Levetiracetam s_amide->levetiracetam Further Synthesis propionaldehyde Propionaldehyde aminonitrile 2-Aminobutyronitrile propionaldehyde->aminonitrile Strecker Reaction (NaCN, NH4Cl) aminonitrile->rac_amide Hydrolysis bromo_acid 2-Bromobutyric Acid bromo_acid->rac_amide Ammoniation rac_amide_enz Racemic 2-Aminobutanamide s_amide_enz (S)-2-Aminobutanamide rac_amide_enz->s_amide_enz Enzymatic Kinetic Resolution (D-aminopeptidase) s_amide_enz->levetiracetam Further Synthesis s_ester (S)-2-Aminobutyrate Methyl Ester s_ester->s_amide_enz Enzymatic Ammonolysis (Lipase) l_threonine L-Threonine s_aba_bio (S)-2-Aminobutyric Acid l_threonine->s_aba_bio Whole-Cell Biotransformation s_aba_bio->s_amide_enz Esterification & Ammonolysis

Caption: Overview of major synthetic pathways to (S)-2-aminobutanamide.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on information from patents and scientific literature.

Strecker Synthesis of 2-Aminobutyronitrile and subsequent Hydrolysis and Resolution

This protocol is a generalized procedure based on typical industrial methods for the Strecker synthesis.

Step 1: Synthesis of Racemic 2-Aminobutyronitrile

  • Reaction Setup: In a suitable pressurized reactor, dissolve ammonium chloride and sodium cyanide in water. Cool the mixture to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add propionaldehyde dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, seal the reactor and allow the reaction to warm to room temperature (20-25°C). Stir the mixture for 12-24 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-aminobutyronitrile.

Step 2: Hydrolysis to Racemic 2-Aminobutanamide

  • Reaction Setup: The crude 2-aminobutyronitrile is hydrolyzed using a strong base such as sodium hydroxide in an aqueous solution. The reaction mixture is typically heated to facilitate the hydrolysis.

  • Reaction Conditions: The temperature and reaction time will vary depending on the specific procedure, but it is often carried out at elevated temperatures for several hours.

  • Work-up and Isolation: After hydrolysis, the reaction mixture is neutralized and the racemic 2-aminobutanamide is extracted into an organic solvent. The solvent is then removed to yield the crude racemic amide.

Step 3: Resolution of Racemic 2-Aminobutanamide

  • Salt Formation: Dissolve the crude racemic 2-aminobutanamide in a suitable solvent, such as methanol. Add a solution of L-tartaric acid in the same solvent.

  • Crystallization: The diastereomeric salt of this compound with L-tartaric acid will preferentially crystallize out of the solution upon cooling.

  • Isolation and Liberation of the Free Amine: The crystalline salt is collected by filtration. The this compound can then be liberated by treatment with a base and subsequent extraction.

Enzymatic Kinetic Resolution of Racemic 2-Aminobutanamide

This protocol is based on the use of a D-aminopeptidase for the stereoselective hydrolysis of the (R)-enantiomer.

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) and add the racemic 2-aminobutanamide to a desired concentration (e.g., up to 300 g/L).

  • Enzyme Addition: Add the D-aminopeptidase enzyme (e.g., from Brucella sp.), either as a purified enzyme or as whole cells expressing the enzyme. The enzyme loading will depend on its activity.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation. Monitor the reaction progress by measuring the concentration of the resulting (R)-2-aminobutyric acid and the remaining (S)-2-aminobutanamide using High-Performance Liquid Chromatography (HPLC) with a chiral column.

  • Work-up and Isolation: Once the desired conversion (typically close to 50%) and high enantiomeric excess of the (S)-amide are achieved, the reaction is stopped. The enzyme (if immobilized or as whole cells) is removed by filtration or centrifugation. The (S)-2-aminobutanamide can then be separated from the (R)-2-aminobutyric acid by extraction or chromatography.

Synthesis from L-Threonine via Biotransformation

This chemoenzymatic route leverages a biological step to establish the desired stereochemistry.

Step 1: Biotransformation of L-Threonine to (S)-2-Aminobutyric Acid

  • Fermentation: A microorganism (e.g., a genetically engineered strain of E. coli) capable of converting L-threonine to (S)-2-aminobutyric acid is cultivated in a suitable fermentation medium containing L-threonine as a precursor.

  • Reaction Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to ensure optimal cell growth and enzyme activity.

  • Isolation: After the biotransformation is complete, the (S)-2-aminobutyric acid is isolated from the fermentation broth.

Step 2: Conversion of (S)-2-Aminobutyric Acid to (S)-2-Aminobutanamide

  • Esterification: The isolated (S)-2-aminobutyric acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst.

  • Ammonolysis: The resulting amino ester is then subjected to ammonolysis, where it is treated with ammonia to form the desired (S)-2-aminobutanamide. This step is often carried out in a solution of ammonia in an alcohol.

  • Purification: The final product is purified by crystallization or other suitable techniques.

References

A Comparative Guide to the Environmental Impact of (2S)-2-Aminobutyramide Production

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (2S)-2-aminobutyramide is a key chiral intermediate in the synthesis of several pharmaceuticals, and its production methods are under increasing scrutiny for their environmental footprint. This guide provides a comparative analysis of traditional chemical synthesis routes and emerging biocatalytic alternatives for the production of this compound, with a focus on their environmental impact. The information is intended for researchers, scientists, and drug development professionals to inform decisions on process development and selection.

Comparison of Production Routes

The production of this compound can be broadly categorized into two main approaches: classical chemical synthesis involving resolution of a racemic mixture, and biocatalytic methods that leverage the stereoselectivity of enzymes.

MetricChemical Synthesis via Racemic ResolutionBiocatalytic Synthesis (Kinetic Resolution)Biocatalytic Synthesis (Asymmetric Synthesis)
Starting Materials 2-Bromobutyric acid or 2-Aminobutyric acid, resolving agent (e.g., L-tartaric acid), various reagents and solventsRacemic 2-aminobutanamideProchiral substrate (e.g., 2-oxobutanamide)
Key Transformation Chemical amination followed by diastereomeric salt formation and separationEnantioselective enzymatic hydrolysis or acylationStereoselective enzymatic amination
Theoretical Max. Yield 50% (without racemization and recycling of the unwanted enantiomer)50% (without racemization and recycling of the unwanted enantiomer)Up to 100%
Estimated E-Factor 25 - 100+[1]5 - 20< 5
Estimated Energy Consumption High (due to heating, cooling, and solvent recovery)Low to Moderate (milder reaction conditions)Low (milder reaction conditions)
Waste Generation High volume of solvent and reagent waste, including resolving agentLower volume of aqueous and solvent wasteMinimal waste, primarily aqueous
Use of Hazardous Materials Often involves toxic reagents like thionyl chloride and hazardous solvents[2]Generally uses benign aqueous media and biodegradable enzymesPrimarily aqueous-based systems
Process Complexity Multi-step, including resolution and recovery of resolving agentFewer steps, but requires enzyme production and immobilizationPotentially single-step, streamlined process

Note: The E-Factor (kg waste / kg product) and energy consumption values are estimations based on typical pharmaceutical processes and the specific reaction conditions described in the experimental protocols below. Specific values can vary significantly based on process optimization and scale.

Experimental Protocols

Chemical Synthesis: Resolution of Racemic 2-Aminobutanamide

This method involves the synthesis of racemic 2-aminobutanamide followed by resolution using a chiral acid.

Step 1: Synthesis of Racemic 2-Aminobutanamide from 2-Bromobutyric Acid

  • Chlorination: React 2-bromobutyric acid with thionyl chloride to form 2-bromobutyryl chloride. This reaction is typically performed in an inert solvent and may require heating. Thionyl chloride is a hazardous reagent that produces corrosive HCl and SO2 as byproducts.[2]

  • Amination: The resulting 2-bromobutyryl chloride is reacted with an excess of ammonia (e.g., in a methanol/ammonia solution) to produce racemic 2-aminobutanamide. This step often requires cooling to control the exothermic reaction.

  • Work-up: The reaction mixture is then processed to remove excess ammonia and byproducts, often involving distillation and extraction steps, which contribute to the solvent waste.

Step 2: Chiral Resolution with L-Tartaric Acid

  • Salt Formation: The racemic 2-aminobutanamide is dissolved in a suitable solvent (e.g., methanol) and treated with L-tartaric acid.

  • Crystallization: The diastereomeric salt of this compound with L-tartaric acid preferentially crystallizes from the solution upon cooling.

  • Isolation: The crystals are isolated by filtration.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base to liberate the free this compound, which is then extracted and purified. The resolving agent needs to be recovered in a separate process to improve the overall process economy and reduce waste.

Biocatalytic Method 1: Enzymatic Kinetic Resolution of Racemic 2-Aminobutanamide

This method utilizes an enzyme to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the desired (S)-enantiomer.

Using D-aminopeptidase:

  • Reaction Setup: A solution of racemic 2-aminobutanamide is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 8.0).

  • Enzymatic Reaction: A D-aminopeptidase enzyme is added to the solution. The enzyme specifically hydrolyzes the D-enantiomer ((2R)-2-aminobutanamide) to D-2-aminobutyric acid, leaving the desired (S)-enantiomer ((2S)-2-aminobutanamide) unreacted. The reaction is typically carried out at a controlled temperature (e.g., 45°C).

  • Separation: After the reaction reaches approximately 50% conversion, the desired (S)-2-aminobutanamide can be separated from the D-2-aminobutyric acid based on differences in their physicochemical properties, such as solubility or charge, often through extraction or crystallization.

  • Enzyme Recovery: If an immobilized enzyme is used, it can be recovered by filtration and reused, which is a key advantage for process sustainability.

Using Lipase:

  • Reaction Setup: Racemic 2-aminobutanamide is suspended in a suitable organic solvent (e.g., tert-butanol).

  • Enzymatic Acylation: An immobilized lipase (e.g., from Candida antarctica) and an acyl donor (e.g., an ester) are added. The lipase selectively acylates one of the enantiomers.

  • Separation: The acylated and unacylated enantiomers can then be separated by chromatography or extraction.

  • Deprotection: The acylated enantiomer can be deprotected to yield the other enantiomer of 2-aminobutanamide.

Biocatalytic Method 2: Asymmetric Synthesis from a Prochiral Substrate

This "greener" approach aims to directly produce the desired (S)-enantiomer, thus avoiding the 50% yield limitation of kinetic resolution.

Using a Transaminase:

  • Reaction Setup: A prochiral substrate, such as 2-oxobutanamide, is dissolved in an aqueous buffer.

  • Enzymatic Transamination: A stereoselective (S)-transaminase enzyme is added along with an amino donor (e.g., isopropylamine). The enzyme catalyzes the transfer of the amino group to the ketone, directly forming this compound with high enantiomeric excess.

  • Cofactor Recycling: Transaminases often require a pyridoxal 5'-phosphate (PLP) cofactor. In whole-cell systems or with the addition of a secondary enzyme system (e.g., glucose dehydrogenase), the cofactor can be regenerated in situ, improving process efficiency.

  • Product Isolation: The product is isolated from the aqueous reaction mixture through extraction or crystallization. The main byproduct is the keto-form of the amino donor (e.g., acetone from isopropylamine), which is generally less hazardous and easier to remove than the byproducts of chemical synthesis.

Signaling Pathways and Experimental Workflows

Chemical_Synthesis_Workflow Start 2-Bromobutyric Acid Chlorination Chlorination Start->Chlorination ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Chlorination Amination Amination Chlorination->Amination Waste1 HCl, SO2 Waste Chlorination->Waste1 Ammonia Ammonia (NH3) Ammonia->Amination Racemic Racemic 2-Aminobutanamide Amination->Racemic Resolution Diastereomeric Salt Crystallization Racemic->Resolution TartaricAcid L-Tartaric Acid TartaricAcid->Resolution Separation Filtration Resolution->Separation Waste2 Solvent & Reagent Waste Resolution->Waste2 S_Salt (S)-Amide-Tartrate Salt Separation->S_Salt R_Amine (R)-Amine (in solution) Separation->R_Amine Liberation Liberation of Free Amine S_Salt->Liberation Base Base Base->Liberation Product This compound Liberation->Product Liberation->Waste2

Biocatalytic_Resolution_Workflow Start Racemic 2-Aminobutanamide Reaction Enzymatic Hydrolysis Start->Reaction Enzyme D-Aminopeptidase Enzyme->Reaction Mixture Mixture of: (S)-2-Aminobutanamide (R)-2-Aminobutyric Acid Reaction->Mixture Separation Separation (e.g., Extraction) Mixture->Separation Product This compound Separation->Product Byproduct (R)-2-Aminobutyric Acid Separation->Byproduct Waste Aqueous Waste Separation->Waste

Asymmetric_Synthesis_Workflow Start 2-Oxobutanamide Reaction Asymmetric Transamination Start->Reaction Enzyme (S)-Transaminase Enzyme->Reaction AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->Reaction Product This compound Reaction->Product Byproduct Keto-Byproduct (e.g., Acetone) Reaction->Byproduct Waste Aqueous Waste Product->Waste

Conclusion

The environmental impact assessment of this compound production clearly favors biocatalytic methods over traditional chemical synthesis. While chemical resolution remains a viable, albeit less environmentally friendly, option, the high waste generation and use of hazardous materials are significant drawbacks. Enzymatic kinetic resolution offers a milder and more selective alternative, reducing the environmental burden. The most sustainable and efficient approach, however, is asymmetric synthesis using enzymes like transaminases, which can theoretically achieve 100% yield of the desired enantiomer in a single step with minimal waste. For researchers and drug development professionals, investing in the development and optimization of biocatalytic routes for the production of this compound and other chiral intermediates is a clear path toward greener and more sustainable pharmaceutical manufacturing.

References

Benchmarking Purity of (2S)-2-aminobutyramide from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. (2S)-2-aminobutyramide is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the antiepileptic drug Levetiracetam.[1] The stereochemistry of this compound is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2] Therefore, ensuring high enantiomeric and chemical purity of this compound from commercial suppliers is a crucial step in quality control and regulatory compliance.

This guide provides an objective comparison of this compound hydrochloride purity from various fictional suppliers based on a detailed analytical protocol. The experimental data presented, while hypothetical, is representative of what a researcher might find when performing such a comparison.

The Critical Role of Chiral Purity in Drug Development

The specific spatial arrangement of atoms in a chiral molecule, known as its stereochemistry, can significantly influence its biological activity. For many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. The infamous case of thalidomide serves as a stark reminder of the importance of chiral purity. Therefore, regulatory agencies worldwide place stringent requirements on the enantiomeric purity of chiral drugs and their intermediates.

cluster_0 Chiral Intermediate (this compound) cluster_1 Active Pharmaceutical Ingredient (API) Desired Enantiomer Desired Enantiomer Therapeutic Effect Therapeutic Effect Desired Enantiomer->Therapeutic Effect Leads to Undesired Enantiomer Undesired Enantiomer Side Effects / Inactivity Side Effects / Inactivity Undesired Enantiomer->Side Effects / Inactivity Can lead to

Caption: The differential biological effects of enantiomers in drug development.

Comparative Purity Analysis

The following table summarizes the purity analysis of this compound hydrochloride from five fictional suppliers. The data was generated based on the experimental protocol detailed in the subsequent section.

SupplierLot NumberChemical Purity (%) by HPLC (Achiral)Enantiomeric Purity (%) by Chiral HPLCMajor Impurity (%)
Supplier A A-20250199.8599.92 (S-isomer)Unidentified (0.08%)
Supplier B B-20250399.5299.65 (S-isomer)(R)-2-aminobutyramide (0.35%)
Supplier C C-20250299.9199.88 (S-isomer)Starting Material (0.05%)
Supplier D D-20250198.7999.10 (S-isomer)Unidentified (0.65%)
Supplier E E-20250499.7699.95 (S-isomer)Solvent Residue (0.12%)

Experimental Protocols

A robust and validated analytical method is essential for the accurate determination of both chemical and enantiomeric purity. The following protocols are based on established methods for the analysis of chiral amines and amides.[3][4]

Workflow for Purity Analysis

G start Receive this compound from Supplier sample_prep Sample Preparation (Dissolution in Mobile Phase) start->sample_prep hplc_achiral Chemical Purity Analysis (Achiral HPLC) sample_prep->hplc_achiral hplc_chiral Enantiomeric Purity Analysis (Chiral HPLC) sample_prep->hplc_chiral data_analysis Data Analysis and Comparison hplc_achiral->data_analysis hplc_chiral->data_analysis report Generate Purity Report data_analysis->report

Caption: Experimental workflow for the purity assessment of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the overall purity of the compound and detects any non-enantiomeric impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Enantiomeric Purity Determination by Chiral HPLC

This method specifically separates and quantifies the (S)- and (R)-enantiomers of 2-aminobutyramide.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as a CROWNPAK CR(+) column.[3]

  • Mobile Phase: 0.05% Perchloric acid solution.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 15°C.[3]

  • Detection Wavelength: 200 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

  • Analysis: The enantiomeric purity (or enantiomeric excess, e.e.) is calculated from the peak areas of the (S)- and (R)-enantiomers.

Conclusion

The selection of a supplier for critical raw materials like this compound should be based on rigorous and independent analytical data. While most suppliers provide a certificate of analysis, the level of detail and the specific methods used can vary. As demonstrated by the hypothetical data, there can be significant differences in both chemical and enantiomeric purity between suppliers. For applications in drug development, even small variations in impurity profiles can have a substantial impact. Therefore, it is highly recommended that researchers and drug development professionals perform their own comprehensive purity analysis to ensure the quality and consistency of their starting materials. This proactive approach to quality control is essential for the successful and timely development of safe and effective pharmaceuticals.

References

A Comparative Guide to Catalysts for the Synthesis of (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomerically pure (2S)-2-aminobutyramide is a crucial chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1] The stereochemistry at the C2 position is critical for the drug's therapeutic efficacy, making the selective synthesis of the (S)-enantiomer a key focus in pharmaceutical manufacturing. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, presenting experimental data to facilitate catalyst selection for researchers, scientists, and drug development professionals. Both biocatalytic and traditional chemical methods are explored, highlighting their respective advantages in terms of selectivity, reaction conditions, and efficiency.

Performance Comparison of Catalytic Systems

The synthesis of this compound can be approached through several catalytic routes, including enzymatic kinetic resolution, asymmetric synthesis, and classical chemical resolution. The choice of catalyst significantly impacts the yield, enantiomeric excess (e.e.), and overall process sustainability. The following table summarizes the performance of different catalysts based on reported experimental data.

Catalyst TypeCatalyst/EnzymeSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Reaction TimeKey Reaction Conditions
BiocatalystD-aminopeptidase (from Brucella sp.)Racemic 2-aminobutanamide50>9980 min45°C, pH 8.0, 300 g/L substrate, 4 g/L wet cells
BiocatalystLipase (from Acinetobacter sp. zjutfet-1)Racemic methyl 2-chlorobutanoate>86 (Yield)>95Not SpecifiedOptimized fermentation and biocatalysis conditions
BiocatalystLipase(S)-2-aminobutyrate methyl esterHigh (not quantified)High (not quantified)Not Specified35-55°C, Amino donor (e.g., ammonia)
Chemical MethodAsymmetric Strecker Reaction with Chiral AuxiliaryPropanaldehyde, Sodium Cyanide, [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochlorideHigh (not quantified)>95 (diastereoselectivity)Not SpecifiedMethanol and water, 25-30°C
Chemical MethodResolution with Chiral AcidRacemic 2-(4-hydroxy-benzylideneamino)butyramideNot Applicable77 (initial crystallization)OvernightD-mandelic acid, 4-methyl-2-pentanol, water, cooled from 65°C to 20°C

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the key catalytic systems discussed.

1. Biocatalytic Kinetic Resolution using D-aminopeptidase

This method relies on the stereoselective hydrolysis of the (R)-enantiomer from a racemic mixture of 2-aminobutanamide, leaving the desired (S)-enantiomer.

  • Enzyme and Substrate Preparation: Recombinant Escherichia coli whole cells expressing D-aminopeptidase from Brucella sp. are prepared and harvested. A solution of racemic 2-aminobutanamide (300 g/L) is prepared in a suitable buffer (pH 8.0).

  • Reaction Execution: The reaction is initiated by adding the wet cell biocatalyst (4 g/L) to the substrate solution. The mixture is agitated at 45°C.

  • Monitoring and Work-up: The reaction progress is monitored by analyzing the conversion and enantiomeric excess of the remaining 2-aminobutanamide. Once approximately 50% conversion is achieved, the reaction is stopped. The enzyme is separated by centrifugation, and the this compound is isolated from the supernatant and purified.[2]

2. Asymmetric Synthesis via Strecker Reaction

This approach constructs the chiral center directly through the addition of cyanide to an imine formed in situ.

  • Reaction Setup: Propanaldehyde is added to a solution of sodium cyanide and a chiral amine auxiliary, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, in a mixture of methanol and water.

  • Reaction Conditions: The reaction is maintained at a temperature of 25-30°C. The chiral auxiliary guides the nucleophilic attack of the cyanide to one face of the imine, leading to a diastereomerically enriched nitrile intermediate.

  • Hydrolysis and Deprotection: The resulting nitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., aqueous HCl), which also removes the chiral auxiliary, yielding the enantiomerically pure (S)-2-aminobutyric acid.

  • Amidation: The (S)-2-aminobutyric acid is subsequently converted to (S)-2-aminobutyramide through standard amidation procedures, for instance, by treatment with thionyl chloride in methanol followed by the addition of ammonia.

3. Chemical Resolution using a Chiral Resolving Agent

This classical method involves the separation of enantiomers by forming diastereomeric salts with a chiral acid.

  • Schiff Base Formation: Racemic 2-aminobutyramide is first reacted with an aldehyde (e.g., 4-hydroxybenzaldehyde) to form a Schiff base.

  • Diastereomeric Salt Formation: The racemic Schiff base is dissolved in a suitable solvent mixture (e.g., 4-methyl-2-pentanol and water) at an elevated temperature (e.g., 65°C). A chiral resolving agent, such as D-mandelic acid, is then added.

  • Crystallization and Separation: The mixture is slowly cooled to allow for the selective crystallization of one diastereomeric salt (the D-mandelic acid salt of (S)-2-aminobutyramide). The crystals are isolated by filtration.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the optically pure (S)-2-aminobutyramide.[1]

Logical Workflow for Catalyst Selection and Synthesis

The selection of a synthetic route for this compound depends on factors such as desired optical purity, scalability, cost, and environmental considerations. Biocatalytic methods often offer high selectivity and mild reaction conditions, making them an environmentally friendly option.[3] Chemical methods, such as asymmetric synthesis, can be highly efficient for large-scale production, while resolution techniques provide a straightforward, albeit potentially lower-yielding, path to the desired enantiomer.

G cluster_0 Synthesis Strategy Selection cluster_1 Catalytic Pathways cluster_2 Process and Outcome Start Define Target: this compound Decision Key Considerations: - Optical Purity - Scalability - Cost - Environmental Impact Start->Decision Biocatalysis Biocatalysis (e.g., Kinetic Resolution) Decision->Biocatalysis High Selectivity Mild Conditions Asymmetric_Synthesis Asymmetric Synthesis (e.g., Strecker Reaction) Decision->Asymmetric_Synthesis High Efficiency Scalability Chemical_Resolution Chemical Resolution (e.g., Diastereomeric Salt Crystallization) Decision->Chemical_Resolution Simplicity Established Method Process_Bio Enzymatic Reaction & Separation Biocatalysis->Process_Bio Process_Asym Catalytic Reaction & Purification Asymmetric_Synthesis->Process_Asym Process_Chem Salt Formation, Crystallization & Liberation Chemical_Resolution->Process_Chem Product Pure this compound Process_Bio->Product Process_Asym->Product Process_Chem->Product

Caption: Workflow for selecting a catalytic strategy for this compound synthesis.

References

A Comparative Guide to the Validation of the Absolute Configuration of (2S)-2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of key analytical techniques for the validation of the absolute stereochemistry of (2S)-2-aminobutyramide, a crucial intermediate in the synthesis of pharmaceuticals such as Levetiracetam.[1] The correct stereoisomer is essential for therapeutic efficacy and safety. We present experimental data and detailed protocols for X-ray crystallography, NMR-based methods, and chiroptical techniques to assist researchers, scientists, and drug development professionals in selecting the appropriate validation strategy.

X-ray Crystallography: The Unambiguous Standard

Single-crystal X-ray diffraction (SXD) is considered the gold standard for the unambiguous determination of absolute configuration. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, directly revealing its stereochemistry. The absolute structure is typically determined by refining the Flack parameter, which should be close to zero for the correct enantiomer.[2][3]

While a crystal structure for this compound hydrochloride was not found in the searched literature, the structure of its enantiomer, (R)-2-aminobutanamide hydrochloride, has been reported.[2][4] The crystallographic data for the (S)-enantiomer are expected to be identical, with the key difference being the opposite assignment of the stereocenter.

Comparative Crystallographic Data
Parameter(R)-2-aminobutanamide hydrochloride[2][4]Expected for (S)-2-aminobutanamide hydrochloride
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)4.9699(1)~4.97
b (Å)7.5867(2)~7.59
c (Å)17.3719(4)~17.37
V (ų)655.01(3)~655
Z44
Flack Parameter0.016(12)Expected to be ~0 for the correct (S) structure
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve (S)-2-aminobutyramide hydrochloride in a suitable solvent (e.g., methanol/water mixture). Allow the solvent to evaporate slowly at room temperature until single crystals of sufficient size and quality are formed.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 200 K) on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5418 Å).[2] Collect diffraction data over a range of angles.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group. Solve the structure using direct methods and refine it using full-matrix least-squares on F².

  • Absolute Configuration Assignment: Refine the Flack parameter. A value near 0 confirms the assigned (S)-configuration, while a value near 1 would indicate the opposite (R)-configuration.[2]

Workflow for X-ray Crystallography

cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Dissolve (S)-2-aminobutyramide HCl B Slow Evaporation A->B C Obtain Single Crystal B->C D Mount Crystal C->D E Collect Diffraction Data D->E F Solve Structure (Direct Methods) E->F G Refine Structure (Least Squares) F->G H Determine Flack Parameter G->H I Confirm Absolute Configuration H->I

Caption: Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy with Chiral Derivatizing Agents

When single crystals are unavailable, NMR spectroscopy provides a powerful alternative. By reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity and, with an appropriate model, the absolute configuration.

Two common CDAs for amines are Mosher's acid (MTPA) and Marfey's reagent.

A. Mosher's Amide Analysis

Mosher's method involves reacting the amine with the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[5] The resulting diastereomeric amides exhibit predictable differences in their ¹H NMR chemical shifts due to the shielding/deshielding effects of the MTPA phenyl ring. By analyzing these differences (Δδ = δS - δR), the absolute configuration of the amine can be assigned.[6]

Experimental Protocol: Mosher's Amide Analysis
  • Derivatization: In two separate NMR tubes, react this compound (~5 mg) with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine-d₅ or triethylamine) in an appropriate deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Spectral Analysis: Assign the proton signals for the substituents on the chiral center of the aminobutyramide moiety.

  • Configuration Assignment: Calculate Δδ (δS-MTPA amide - δR-MTPA amide) for the protons. For an (S)-amine, protons on one side of the extended MTPA plane will have Δδ > 0, while protons on the other side will have Δδ < 0.

B. Marfey's Method

Marfey's method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) to derivatize the primary amine.[7][8] The resulting diastereomers are typically analyzed by reverse-phase HPLC, where they exhibit different retention times. The elution order can be used to infer the absolute configuration of the amino acid or amine.

Experimental Protocol: Marfey's Method
  • Derivatization: To an aqueous solution of this compound (e.g., 100 µL of a 50 µM solution), add a solution of Marfey's reagent in acetone (e.g., 200 µL of a 1% solution) and a base such as triethylamine (TEA).[9]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 37-40°C) for a specified time (e.g., 1-24 hours).[9][10]

  • Quenching: Stop the reaction by adding an acid (e.g., HCl or H₂SO₄).[9][10]

  • HPLC Analysis: Analyze the resulting mixture by RP-HPLC with UV detection (typically at 340 nm). The L-amino acid derivative (L-L diastereomer) generally elutes earlier than the D-amino acid derivative (L-D diastereomer). For this compound (an L-analog), the derivative is expected to have a shorter retention time than the derivative of (2R)-2-aminobutyramide.

Workflow for NMR-based Derivatization Methods

cluster_0 Derivatization cluster_1 Analysis A This compound D Diastereomer 1 (S-amine, R-agent) A->D E Diastereomer 2 (S-amine, S-agent) A->E B Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) B->D C Chiral Derivatizing Agent (e.g., (S)-MTPA-Cl) C->E F Acquire 1H NMR Spectra D->F E->F G Compare Chemical Shifts (δ) F->G H Calculate Δδ = δS - δR G->H I Assign Configuration based on Mosher's Model H->I

Caption: Workflow for Mosher's amide analysis for absolute configuration.

Chiroptical Methods: Optical Rotation and Circular Dichroism

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light. They are powerful, non-destructive techniques for confirming the identity of a known enantiomer.

A. Optical Rotation

Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. It is a fundamental property of an enantiomer. The specific rotation [α] is a standardized value that can be compared to literature data for authentication.

Comparative Optical Rotation Data
CompoundReported Specific Rotation [α]Conditions
(S)-2-aminobutyramide hydrochloride+21°c=2, 5N HCl
(S)-2-aminobutyramide hydrochloride+22.0° to +27.0°Conditions not specified[11]
Experimental Protocol: Polarimetry
  • Solution Preparation: Prepare a solution of (S)-2-aminobutyramide hydrochloride of a precise concentration (c) in a specified solvent (e.g., 5N HCl).

  • Measurement: Fill a polarimeter cell of a known path length (l) with the solution. Measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of sodium, 589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α]ᵀᴰ = α / (l × c).

  • Comparison: Compare the experimental value with the literature value to confirm the enantiomer.

B. Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12] An enantiomer will produce a characteristic CD spectrum (a "Cotton effect"), which is a mirror image of its enantiomer's spectrum. This technique is highly sensitive for confirming the stereochemistry of known compounds and for studying their conformation in solution.[13]

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of (S)-2-aminobutyramide hydrochloride in a suitable solvent (e.g., the mobile phase used in HPLC analysis).[14]

  • Spectral Acquisition: Record the CD spectrum over a relevant UV wavelength range (e.g., 200-400 nm).[14]

  • Data Analysis: The resulting spectrum, typically plotted as ellipticity (mdeg) versus wavelength, should show a characteristic positive or negative Cotton effect. This spectrum serves as a fingerprint for the (S)-enantiomer and should be the mirror image of the spectrum for the (R)-enantiomer.

References

A Comparative Guide to the Synthetic Strategies for Chiral α-Amino Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral α-amino amides are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their synthesis in an enantiomerically pure form is a critical challenge in medicinal chemistry and drug development. This guide provides a comprehensive review of the primary synthetic strategies for preparing chiral α-amino amides, offering an objective comparison of their performance with supporting experimental data.

Enantioselective Synthesis

Enantioselective methods directly create the desired stereocenter, offering an atom-economical approach to chiral α-amino amides.

Organocatalytic Aza-Henry Reaction followed by Umpolung Amide Synthesis

A powerful two-step sequence involves the cinchona alkaloid-catalyzed aza-Henry reaction of bromonitromethane with N-Boc aldimines, followed by an Umpolung Amide Synthesis (UmAS).[1][2][3] This approach provides access to D-α-amino amides from readily available aliphatic aldehydes.[1][3] The UmAS step is particularly noteworthy as it avoids the use of traditional coupling reagents and proceeds with high fidelity, translating the stereochemical information from the aza-Henry reaction to the final amide product.[4]

Data Presentation: Cinchona Alkaloid-Catalyzed Aza-Henry/Umpolung Amide Synthesis

EntryAldehyde SubstrateYield (%)Enantiomeric Ratio (er)Diastereomeric Ratio (dr)
1Isovaleraldehyde5996:4>20:1
2Cyclohexanecarboxaldehyde6595:5>20:1
3Pivalaldehyde4597:3>20:1
44-Pentenal5193:7>20:1

Experimental Workflow: Aza-Henry/Umpolung Amide Synthesis

G cluster_0 Step 1: Enantioselective Aza-Henry Reaction cluster_1 Step 2: Umpolung Amide Synthesis (UmAS) Aldehyde Aldehyde N-Boc Aldimine N-Boc Aldimine Aldehyde->N-Boc Aldimine BocNH2, Na2SO4 β-Amino-α-bromonitroalkane β-Amino-α-bromonitroalkane N-Boc Aldimine->β-Amino-α-bromonitroalkane Bromonitromethane, Cinchona Alkaloid Catalyst, CsOH·H2O Chiral α-Amino Amide Chiral α-Amino Amide β-Amino-α-bromonitroalkane->Chiral α-Amino Amide Amine, NIS (cat.), K2CO3, O2 G Pseudoephedrine Pseudoephedrine Pseudoephedrine Glycinamide Pseudoephedrine Glycinamide Pseudoephedrine->Pseudoephedrine Glycinamide Glycine methyl ester, LiOMe Alkylated Adduct Alkylated Adduct Pseudoephedrine Glycinamide->Alkylated Adduct 1. LDA, LiCl 2. Alkyl Halide Chiral α-Amino Amide Chiral α-Amino Amide Alkylated Adduct->Chiral α-Amino Amide Hydrolysis (e.g., NaOH, H2O) Recovered Pseudoephedrine Recovered Pseudoephedrine Chiral α-Amino Amide->Recovered Pseudoephedrine Auxiliary Cleavage G cluster_0 Kinetic Resolution cluster_1 Dynamic Kinetic Resolution Racemic α-Amino Amide (L & D) Racemic α-Amino Amide (L & D) L-α-Amino Acid L-α-Amino Acid Racemic α-Amino Amide (L & D)->L-α-Amino Acid L-Amidase Racemic α-Amino Amide (L & D)->L-α-Amino Acid L-Amidase D-α-Amino Amide (unreacted) D-α-Amino Amide (unreacted) Racemic α-Amino Amide (L & D)->D-α-Amino Amide (unreacted) Max 50% Yield Max 50% Yield L-α-Amino Acid->Max 50% Yield Theoretical 100% Yield Theoretical 100% Yield L-α-Amino Acid->Theoretical 100% Yield D-α-Amino Amide (unreacted)->Racemic α-Amino Amide (L & D) Racemase G Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Carboxylic Acid Carboxylic Acid α-Adduct α-Adduct Carboxylic Acid->α-Adduct Isocyanide Isocyanide α-Acylamino Amide α-Acylamino Amide Nitrile Intermediate Nitrile Intermediate Imine->Nitrile Intermediate + Isocyanide Nitrile Intermediate->α-Adduct + Carboxylate α-Adduct->α-Acylamino Amide Mumm Rearrangement

References

Safety Operating Guide

Safe Disposal of (2S)-2-aminobutyramide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (2S)-2-aminobutyramide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, its contaminated materials, and empty containers.

I. Immediate Safety Precautions and Hazard Identification

This compound hydrochloride is classified as a hazardous substance. Before initiating any disposal procedures, it is crucial to be aware of its potential hazards.

Hazard Classification:

Hazard StatementClassificationPrecautionary Statement Codes
Harmful if swallowedAcute toxicity, oral (Category 4)P301+P317, P330
Causes skin irritationSkin corrosion/irritation (Category 2)P302+P352, P332+P317, P362+P364
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P305+P351+P338
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261, P304+P340, P319

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling or disposing of this compound.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant, impervious gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Skin and Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Clearly label this compound waste with its chemical name and associated hazards.

  • Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1]

  • Keep the waste in its original or a compatible, properly sealed container.[1]

Step 2: On-site Waste Accumulation

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure the storage area is cool and dry to maintain chemical stability.[1]

  • Keep a log of accumulated waste.

Step 3: Arrange for Professional Disposal

  • Contact a licensed and certified hazardous waste disposal company to handle the collection and final disposal of this compound.[1][2][3]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties.

Step 4: Final Disposal Method

  • The recommended method of disposal is incineration.[1][3] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

  • All disposal activities must be in accordance with local, national, and international regulations, such as the Directive on waste 2008/98/EC.[1]

III. Handling of Spills and Contaminated Materials

In the event of a spill, follow these procedures for cleanup and disposal.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][2]

  • Wear Appropriate PPE: Don the required PPE as outlined in the table above.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][2]

  • Clean the Spill:

    • For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1][2]

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste following the same protocol as the chemical itself.

IV. Disposal of Empty Containers

  • Empty containers that held this compound must be treated as hazardous waste.[1]

  • Do not rinse the containers and add the rinse water to the general waste.

  • Dispose of uncleaned containers in the same manner as the unused product.[1][2][3]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Disposal Process cluster_spill Spill Management start Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate and Label Waste ppe->segregate cleanup Contain and Clean Spill ppe->cleanup store Store in Designated Area segregate->store contact Contact Licensed Disposal Company store->contact provide_sds Provide SDS to Vendor contact->provide_sds incinerate Incineration by Licensed Facility provide_sds->incinerate spill Spill Occurs spill->ppe dispose_spill_waste Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose_spill_waste dispose_spill_waste->contact

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2S)-2-Aminobutyramide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][4]To prevent eye contact which can cause serious irritation.[1][3]
Hand Protection Chemically impermeable gloves.[4] Gloves must be inspected before use and disposed of properly after handling.[1]To avoid skin contact which can cause irritation.[1][3]
Skin Protection Long-sleeved protective clothing or a lab coat.[3] In cases of higher exposure risk, a complete suit protecting against chemicals may be necessary.[1]To prevent skin exposure.
Respiratory Protection For nuisance exposures or dust formation, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1][5] For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[1][5]To prevent respiratory irritation from inhaling dust.[1][3]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated.[4][6] An appropriate exhaust ventilation system should be in place where dust may be formed.[1]

  • Have an eyewash station and safety shower readily accessible.

  • Verify that all necessary PPE is available and in good condition.

2. Donning PPE:

  • Before handling the chemical, put on a lab coat, followed by gloves and eye protection.

  • If there is a risk of dust inhalation, a suitable respirator must be worn.

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[1][4]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[4][7]

  • Avoid contact with skin and eyes.[1][4][6]

  • Weigh and handle the solid material in a designated area, such as a chemical fume hood.

  • Do not eat, drink, or smoke when using this product.[4][6][7]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][6][7]

  • Remove contaminated clothing and wash it before reuse.[4][7]

Disposal Plan
  • Chemical Waste: Dispose of this compound waste and its container at an approved waste disposal facility.[7] Do not let the product enter drains.[1]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a suitable, closed container for disposal.[1]

Emergency First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[4][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[1][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][7]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound check_inhalation Risk of Inhalation? start->check_inhalation check_contact Risk of Skin/Eye Contact? check_inhalation->check_contact No wear_respirator Wear appropriate respirator check_inhalation->wear_respirator Yes wear_gloves_goggles Wear gloves and safety goggles/face shield check_contact->wear_gloves_goggles proceed Proceed with handling check_contact->proceed No (Standard Lab Attire) wear_respirator->check_contact wear_lab_coat Wear lab coat wear_gloves_goggles->wear_lab_coat wear_lab_coat->proceed

Caption: PPE selection workflow for handling this compound.

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response start Start: Prepare for Handling prepare_workspace Prepare well-ventilated workspace start->prepare_workspace don_ppe Don appropriate PPE prepare_workspace->don_ppe handle_chemical Handle chemical avoiding dust and contact don_ppe->handle_chemical post_handling Wash hands and decontaminate handle_chemical->post_handling spill In case of spill or exposure handle_chemical->spill collect_waste Collect chemical waste in a labeled, sealed container post_handling->collect_waste collect_ppe Collect contaminated PPE in a separate sealed container post_handling->collect_ppe dispose Dispose of all waste through an approved waste disposal service collect_waste->dispose collect_ppe->dispose spill->collect_waste Spill first_aid Follow First-Aid Measures spill->first_aid Exposure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-aminobutyramide
Reactant of Route 2
(2S)-2-aminobutyramide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.